Product packaging for Fmoc-alpha-Me-Phe-OH(Cat. No.:)

Fmoc-alpha-Me-Phe-OH

Cat. No.: B15385611
M. Wt: 857.0 g/mol
InChI Key: YWEXLZNOLNLYQK-PLZARRIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-alpha-Me-Phe-OH is a useful research compound. Its molecular formula is C50H52N2O11 and its molecular weight is 857.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H52N2O11 B15385611 Fmoc-alpha-Me-Phe-OH

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C50H52N2O11

Molecular Weight

857.0 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid;trihydrate

InChI

InChI=1S/2C25H23NO4.3H2O/c2*1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;;;/h2*2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28);3*1H2/t2*25-;;;/m00.../s1

InChI Key

YWEXLZNOLNLYQK-PLZARRIGSA-N

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.O.O.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine, commonly referred to as Fmoc-α-methyl-L-phenylalanine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of an α-methyl group onto the amino acid backbone imparts significant conformational constraints and enhanced resistance to enzymatic degradation in the resulting peptides. These properties are highly desirable in the development of therapeutic peptides with improved stability and bioavailability. This technical guide provides a comprehensive overview of the synthesis of this important molecule, detailing the enantioselective synthesis of its precursor, (S)-α-methyl-phenylalanine, and its subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate its practical application in a research and development setting.

Introduction

The strategic modification of amino acid structures is a cornerstone of medicinal chemistry and peptide science. α,α-disubstituted amino acids, such as α-methyl-phenylalanine, are of particular interest due to their ability to induce stable secondary structures (e.g., helices and turns) in peptides and protect against enzymatic cleavage. The (S)-enantiomer of α-methyl-phenylalanine is a crucial chiral synthon for these applications. For its use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected, most commonly with the base-labile Fmoc group. This guide outlines a reliable synthetic route to obtain high-purity Fmoc-(S)-α-methyl-phenylalanine.

Physicochemical and Characterization Data

A summary of the key physicochemical and characterization data for the final product is presented in Table 1.

Table 1: Physicochemical Properties of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-C-alpha-methyl-phenylalanine

PropertyValueReference
CAS Number 135944-05-7[1]
Molecular Formula C₂₅H₂₃NO₄[1]
Molecular Weight 401.45 g/mol [1]
Appearance White to off-white powderGeneric
Purity (HPLC) ≥99.0%
Optical Activity [α]²⁰/D -55.0 ± 3° (c = 1% in DMF)
Storage Temperature 2-8°C[1]

Synthetic Pathway Overview

The synthesis of Fmoc-(S)-α-methyl-phenylalanine is a two-stage process. The first stage involves the enantioselective synthesis of the precursor amino acid, (S)-α-methyl-phenylalanine. The second stage is the protection of the α-amino group of this precursor with the Fmoc group.

Synthesis_Pathway Start Starting Materials Precursor (S)-α-methyl-phenylalanine Start->Precursor Asymmetric Synthesis Final_Product (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl) -C-alpha-methyl-phenylalanine Precursor->Final_Product Fmoc Protection Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare Glycine Schiff Base B Set up biphasic reaction with chiral catalyst A->B C Add Benzyl Bromide B->C D Add Methyl Iodide C->D E Stir at Room Temperature D->E F Separate Organic Layer E->F G Wash and Dry F->G H Solvent Evaporation G->H I Acidic Deprotection H->I J Recrystallization I->J Fmoc_Protection_Workflow cluster_silylation Silylation cluster_fmocylation Fmocylation cluster_workup Work-up and Purification A Suspend Amino Acid in Dichloromethane B Add BSA and Reflux A->B C Cool to Room Temperature B->C D Add Fmoc-OSu Solution C->D E Stir at Room Temperature D->E F Quench with Water and Acidify E->F G Extract with Ethyl Acetate F->G H Wash and Dry G->H I Solvent Evaporation H->I J Recrystallization I->J

References

A Comprehensive Technical Guide to Fmoc-α-Methyl-L-Phenylalanine (CAS: 135944-05-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a pivotal building block in modern peptide synthesis, particularly for the development of therapeutic peptides with enhanced stability and conformational rigidity. This whitepaper provides an in-depth technical overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS). The incorporation of the α-methyl group on the phenylalanine residue introduces significant steric hindrance, which can influence the peptide's secondary structure and increase its resistance to enzymatic degradation.

Core Properties of Fmoc-α-Me-Phe-OH

Fmoc-α-Me-Phe-OH is a derivative of the amino acid L-phenylalanine, where the amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and a methyl group replaces the α-hydrogen. This modification has profound implications for peptide chemistry.

Physicochemical Data

A summary of the key quantitative data for Fmoc-α-Me-Phe-OH is presented in the table below.

PropertyValueReference
CAS Number 135944-05-7[1][2]
Molecular Formula C₂₅H₂₃NO₄[3][1][2]
Molecular Weight 401.45 g/mol [3][1][2]
Appearance White to off-white or pale yellow powder[4]
Melting Point 72-75 °C
Optical Activity [α]20/D -9.9° (c=0.01g/mL in Methanol)[5]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO); slightly soluble in Chloroform and Methanol; less soluble in water.[4][5][6]
Storage Temperature 2-8°C, sealed in a dry environment.[2]

Impact on Peptide Structure and Function

The introduction of an α-methyl group into a peptide backbone has significant consequences for its conformational properties and biological stability.

  • Conformational Constraint : The steric bulk of the α-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational rigidity often promotes the formation of helical secondary structures within the peptide.[1][7]

  • Increased Proteolytic Stability : The α-methyl group provides steric shielding, making the adjacent peptide bond more resistant to cleavage by proteases. This increased stability is a highly desirable trait for therapeutic peptides, as it can extend their in vivo half-life.[1][8]

  • Enhanced Bioavailability : The increased lipophilicity and stability resulting from α-methylation can contribute to improved cell permeability and overall bioavailability of peptide drugs.[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-α-Me-Phe-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a detailed methodology for its incorporation into a growing peptide chain.

Materials and Reagents
  • Fmoc-α-Me-Phe-OH (CAS: 135944-05-7)

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[9][10]

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection[11][12]

  • Coupling Reagents:

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)[9]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Step 1: Resin Preparation and Swelling
  • Place the desired amount of SPPS resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes to ensure optimal reaction conditions.[10]

  • After swelling, drain the DMF.

Step 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin-bound peptide.[11][12]

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

Fmoc_Deprotection Resin_Fmoc Resin-Bound Peptide (Fmoc-Protected) Resin_Free_Amine Resin-Bound Peptide (Free Amine) Resin_Fmoc->Resin_Free_Amine Deprotection Piperidine 20% Piperidine in DMF DBF_Adduct Dibenzofulvene-Piperidine Adduct (Washed Away) Resin_Free_Amine->DBF_Adduct Byproduct Removal

Caption: Workflow for the Fmoc deprotection step in SPPS.

Step 3: Coupling of Fmoc-α-Me-Phe-OH

Due to the steric hindrance of the α-methyl group, extended coupling times and the use of a potent coupling reagent are recommended for efficient incorporation.

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-α-Me-Phe-OH and a near-equimolar amount of the coupling reagent (e.g., HCTU or HATU) in DMF.

  • Add 2 equivalents of DIEA for each equivalent of coupling reagent to the activation mixture and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is often necessary for sterically hindered amino acids.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

  • After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Coupling_Workflow Free_Amine Resin-Bound Peptide (Free Amine) Coupled_Peptide Resin-Bound Peptide (Extended Chain) Free_Amine->Coupled_Peptide Fmoc_AA Fmoc-α-Me-Phe-OH Activated_AA Activated Fmoc-α-Me-Phe-OH Fmoc_AA->Activated_AA Coupling_Reagent HCTU/HATU + DIEA in DMF Coupling_Reagent->Activated_AA Pre-activation Activated_AA->Coupled_Peptide Coupling (2-4h)

Caption: Experimental workflow for the coupling of Fmoc-α-Me-Phe-OH.

Step 4: Iteration and Final Cleavage

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence. Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of TFA.

Signaling Pathways and Logical Relationships

The primary role of Fmoc-α-Me-Phe-OH is as a synthetic building block. While it does not directly participate in cellular signaling pathways, its incorporation into a peptide can significantly influence the peptide's interaction with biological targets, such as receptors or enzymes, due to the conformational constraints it imposes.

Logical_Relationship Fmoc_AA Fmoc-α-Me-Phe-OH SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS is used in Alpha_Me_Peptide α-Methylated Peptide SPPS->Alpha_Me_Peptide produces Conformational_Rigidity Conformational Rigidity (e.g., Helical Structure) Alpha_Me_Peptide->Conformational_Rigidity leads to Proteolytic_Resistance Increased Proteolytic Resistance Alpha_Me_Peptide->Proteolytic_Resistance leads to Biological_Activity Altered Biological Activity (e.g., Receptor Binding) Conformational_Rigidity->Biological_Activity influences Proteolytic_Resistance->Biological_Activity influences

Caption: Logical relationship of Fmoc-α-Me-Phe-OH to peptide properties.

Conclusion

Fmoc-α-methyl-L-phenylalanine is an indispensable tool for medicinal chemists and peptide scientists. Its unique ability to confer conformational rigidity and enhanced stability makes it a valuable component in the design of novel peptide-based therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings, ultimately contributing to the advancement of peptide drug discovery.

References

Navigating the Solubility Landscape of Fmoc-α-Methyl-L-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – Researchers and professionals in the field of drug development and peptide synthesis now have access to a comprehensive technical guide on the solubility of N-α-Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH). This document provides a detailed overview of its solubility in dimethylformamide (DMF) and other common organic solvents, alongside a standardized experimental protocol for determining solubility, addressing a critical knowledge gap in the synthesis of complex peptides.

This compound is a crucial derivative of the amino acid phenylalanine, widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The incorporation of an alpha-methyl group provides steric hindrance, which can significantly influence the conformation and biological activity of the resulting peptides.[1] A thorough understanding of its solubility is paramount for efficient and reliable peptide assembly.[1]

Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a consistent qualitative understanding has been established through various chemical supplier specifications and research articles. The compound is generally characterized as a white to off-white solid.[1] Its solubility profile is typical for many Fmoc-protected amino acids, which are highly soluble in polar aprotic organic solvents and sparingly soluble in water.[2]

This technical guide summarizes the known qualitative solubility of this compound in several common laboratory solvents.

SolventChemical FormulaTypeSolubility
Dimethylformamide (DMF) C₃H₇NOPolar AproticSoluble [1]
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSoluble [1]
Water H₂OPolar ProticLess Soluble / Insoluble [1]

Experimental Protocol for Solubility Determination

To address the absence of standardized quantitative data, this guide proposes a detailed experimental protocol for determining the solubility of this compound. This protocol is designed to be adaptable for various organic solvents and provides a systematic approach to generating reliable and reproducible solubility data.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a thermostatically controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solids, centrifuge the withdrawn sample and then filter it through a 0.22 µm syringe filter.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered supernatant by HPLC to determine the concentration of the dissolved this compound. A reverse-phase C18 column is typically suitable, with UV detection at a wavelength corresponding to the absorbance of the Fmoc group (around 265 nm).

    • Construct a calibration curve from the standard solutions.

  • Calculation:

    • Using the calibration curve, determine the concentration of this compound in the saturated supernatant.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Determining the Solubility of this compound A 1. Prepare Supersaturated Solution (Excess this compound in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with shaking) A->B C 3. Sample Supernatant B->C D 4. Remove Undissolved Solids (Centrifugation & Filtration) C->D F 6. HPLC Analysis D->F E 5. Prepare Standard Solutions E->F G 7. Construct Calibration Curve F->G H 8. Calculate Solubility G->H

Solubility Determination Workflow

The Role of Solubility in Peptide Synthesis

The solubility of Fmoc-amino acids is a critical parameter in solid-phase peptide synthesis (SPPS). Inefficient dissolution can lead to incomplete coupling reactions, resulting in deletion sequences and truncated peptides, which complicates the purification of the final product. The use of solvents like DMF is essential to ensure that the activated amino acid is fully available to react with the free N-terminus of the growing peptide chain on the solid support.

The logical relationship between solubility and the success of a coupling reaction in SPPS is depicted in the following diagram.

G Impact of Solubility on SPPS Coupling Efficiency Solubility Sufficient Solubility of This compound in DMF Coupling Complete Dissolution and Availability of Reagent Solubility->Coupling Reaction Efficient Coupling Reaction on Solid Support Coupling->Reaction Yield High Yield of Target Peptide Reaction->Yield Purity High Purity of Final Product Reaction->Purity Insoluble Poor Solubility Incomplete Incomplete Coupling Insoluble->Incomplete Deletion Deletion Sequences Incomplete->Deletion

References

Fmoc-alpha-Me-Phe-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH) is a non-natural amino acid derivative widely utilized in peptide synthesis. The incorporation of an α-methyl group imparts conformational rigidity to the peptide backbone, which can enhance proteolytic stability and influence secondary structure. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) workflows. Understanding the stability and optimal storage conditions of this crucial building block is paramount to ensure the integrity of the synthesized peptides and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and methodologies for assessing the stability of this compound.

Physicochemical Properties and Specifications

This compound is typically supplied as a white to off-white powder.[1] Key physicochemical properties and typical quality specifications are summarized in Table 1.

Table 1: Physicochemical Properties and Typical Specifications for this compound

ParameterTypical Value/Specification
Chemical Formula C₂₅H₂₃NO₄
Molecular Weight 401.46 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98%[1]
Enantiomeric Purity ≥ 99.8%
Solubility Slightly soluble in Chloroform, DMF, Methanol; less soluble in water.[2]
CAS Number 135944-05-7[1]

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and pH. Like most Fmoc-protected amino acids, it is relatively stable in its solid, lyophilized form when stored under appropriate conditions.

Recommended Storage

For optimal long-term stability, this compound should be stored under the conditions outlined in Table 2.

Table 2: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature 2-8°C for short-term storage.[2][3][4] < -15°C for long-term storage.[5]Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of oxidation.
Moisture Store in a tightly sealed container with a desiccant.The compound is sensitive to moisture, which can lead to hydrolysis.
Light Store in a light-protected container.Protects against potential photolytic degradation.
Stability in Solution

This compound is less stable in solution compared to its solid form. The rate and pathway of degradation in solution are highly dependent on the solvent, pH, and temperature. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for a limited time.

Potential Degradation Pathways

The primary routes of degradation for this compound involve the Fmoc protecting group and the carboxylic acid moiety. The α-methyl group and the phenyl side chain are generally stable under typical handling and storage conditions but can be susceptible to oxidation under harsh conditions.

Base-Catalyzed Degradation of the Fmoc Group

The Fmoc group is notoriously labile to basic conditions. This property is exploited for its removal during SPPS, typically with a piperidine solution. However, exposure to even weak bases during storage or handling can lead to premature deprotection. The degradation of the Fmoc group proceeds via a β-elimination mechanism, yielding the free amine and dibenzofulvene (DBF). DBF can then react with the deprotecting agent (e.g., piperidine) to form an adduct.

A This compound B Deprotonation of Fluorenyl C9-H A->B Base C Carbanion Intermediate B->C D β-Elimination C->D E Free Amine of alpha-Me-Phe-OH D->E F Dibenzofulvene (DBF) D->F G Piperidine Adduct F->G Piperidine Base Piperidine (or other base)

Caption: Base-catalyzed degradation pathway of the Fmoc group.

Hydrolysis

In the presence of moisture, the carboxylic acid moiety of this compound can be susceptible to hydrolysis, although this is generally a slow process under neutral conditions. The presence of strong acids or bases can catalyze this reaction.

Autocatalytic Cleavage

Traces of the free amino acid can promote the autocatalytic cleavage of the Fmoc group in other molecules, compromising the long-term stability of the bulk material.[6]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation and identify potential degradation products.

General Workflow for Stability Testing

The following diagram outlines a typical workflow for a forced degradation study.

cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) Timepoints Sample at Timepoints (e.g., 0, 24, 48h) A->Timepoints B Base Hydrolysis (e.g., 0.1 M NaOH) B->Timepoints C Oxidative Stress (e.g., 3% H₂O₂) C->Timepoints D Thermal Stress (e.g., 60°C) D->Timepoints E Photolytic Stress (e.g., UV/Vis light) E->Timepoints G RP-HPLC-UV (Purity Assay) Report Stability Report G->Report H LC-MS (Impurity Identification) H->Report I Chiral HPLC (Enantiomeric Purity) I->Report Start This compound (Initial Sample) Start->A Start->B Start->C Start->D Start->E Timepoints->G Timepoints->H Timepoints->I

References

Spectroscopic and Methodological Profile of Fmoc-α-Methyl-L-Phenylalanine (Fmoc-α-Me-Phe-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical overview of the spectroscopic characteristics and analytical methodologies for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid (Fmoc-α-Me-Phe-OH), a key building block in peptide synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide consolidates available data to facilitate its use in complex peptide design and synthesis.

Fmoc-α-Me-Phe-OH, a derivative of phenylalanine, incorporates a methyl group at the alpha-carbon, which imparts unique conformational constraints on the resulting peptides, enhancing their stability against enzymatic degradation. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis for the temporary protection of the alpha-amino group.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data for Fmoc-α-Me-Phe-OH

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl (Ar-H)7.10 - 7.40Multiplet5H of Phenylalanine side chain
Fmoc (Ar-H)7.60 - 7.90Multiplet8H of Fluorenyl group
Fmoc (CH, CH₂)4.20 - 4.50MultipletCH and CH₂ of Fluorenylmethoxycarbonyl group
α-Methyl (CH₃)~1.50Singlet3H of α-methyl group
β-Methylene (CH₂)~3.10AB quartet2H of β-methylene group
Carboxylic Acid (OH)>10.0Broad Singlet1H of Carboxylic acid
Amide (NH)~5.5 - 6.5Singlet1H of Amide proton
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl (C=O)~176Carboxylic acid carbonyl
Carbonyl (C=O)~156Urethane carbonyl
Aromatic (Ar-C)120 - 145Phenylalanine and Fmoc aromatic carbons
Fmoc (CH, CH₂)47, 67CH and CH₂ of Fluorenylmethoxycarbonyl group
α-Carbon (Cα)~60Quaternary α-carbon
β-Carbon (Cβ)~40Methylene carbon of the benzyl side chain
α-Methyl (CH₃)~25α-methyl carbon

Table 2: Infrared (IR) Spectroscopy Data for Fmoc-α-Me-Phe-OH

Functional Group Expected Absorption Range (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
N-H (Amide)~3300Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Carboxylic Acid)~1710Stretching
C=O (Urethane)~1690Stretching
C=C (Aromatic)1600 - 1450Stretching

Table 3: Mass Spectrometry (MS) Data for Fmoc-α-Me-Phe-OH

Parameter Value
Molecular FormulaC₂₅H₂₃NO₄
Molecular Weight401.46 g/mol
Expected [M+H]⁺402.17
Expected [M+Na]⁺424.15

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Fmoc-protected amino acids, including Fmoc-α-Me-Phe-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of Fmoc-α-Me-Phe-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH and OH).

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Parameters: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be -2 to 16 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer: Same as for ¹H NMR, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer).

    • Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid sample directly onto the ATR crystal.

    • For KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition :

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent for ionization (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).

  • Data Acquisition :

    • Technique: Electrospray ionization (ESI) is commonly used for this type of molecule.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

    • Mode: Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Logical Workflow for Characterization

The general workflow for the synthesis and characterization of a modified amino acid like Fmoc-α-Me-Phe-OH is illustrated below. This process ensures the identity and purity of the compound before its use in further applications such as peptide synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (α-Methyl-Phenylalanine, Fmoc-Cl) reaction Protection Reaction start->reaction 1. Coupling workup Aqueous Work-up and Extraction reaction->workup 2. Isolation purification Purification (e.g., Recrystallization) workup->purification 3. Purity Enhancement nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr 4. Structural Verification ir IR Spectroscopy purification->ir 4. Structural Verification ms Mass Spectrometry purification->ms 4. Structural Verification final_product Pure Fmoc-α-Me-Phe-OH nmr->final_product 5. Data Confirmation ir->final_product 5. Data Confirmation ms->final_product 5. Data Confirmation

General workflow for the synthesis and characterization of Fmoc-α-Me-Phe-OH.

The Cornerstone of Stability: An In-Depth Technical Guide to α-Methylated Amino Acids in Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, peptidomimetics represent a crucial bridge between the specificity of peptides and the favorable pharmacokinetic profiles of small molecules. However, native peptides are often hindered by their susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to reduced receptor affinity and bioavailability. A powerful strategy to overcome these limitations is the incorporation of α-methylated amino acids. This modification, where the α-hydrogen of an amino acid is replaced by a methyl group, imparts significant and predictable effects on the peptide backbone, enhancing its therapeutic potential.

This technical guide provides a comprehensive overview of the role of α-methylated amino acids in the design and development of peptidomimetics. We will delve into the synthetic methodologies for these modified residues, their profound impact on peptide conformation and stability, and their application in creating potent and durable therapeutics. This document is intended to be a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key concepts to aid researchers in this dynamic field.

The introduction of an α-methyl group sterically restricts the available conformational space of the peptide backbone, often favoring the adoption of helical or extended structures.[1][2] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity.[3] Furthermore, the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage, significantly enhancing the peptide's resistance to proteolysis and extending its in-vivo half-life.[4][5] A notable example of the successful application of this strategy is Trofinetide, a neuroprotective peptide approved for the treatment of Rett syndrome, which incorporates an α-methylated proline residue to improve its stability and oral bioavailability.[2][4]

Synthesis of α-Methylated Amino Acids and Their Incorporation into Peptides

The synthesis of α-methylated amino acids and their subsequent incorporation into peptide chains are critical steps in the development of advanced peptidomimetics. Various synthetic strategies have been developed, with solid-phase peptide synthesis (SPPS) being a prevalent method for peptide elongation.

Stereospecific Synthesis of α-Methylated Amino Acids

The creation of enantiomerically pure α-methylated amino acids is a key challenge. One effective method involves the use of chiral auxiliaries to direct the stereoselective methylation of an enolate intermediate.

Experimental Protocol: Stereospecific Synthesis of α-Methyl-L-tryptophan [6]

  • Synthesis of the Chiral Imidazolidin-4-one: A Schiff base is formed between the N-methyl amide of L-tryptophan and pivalaldehyde. This intermediate is then cyclized to form a 2,5-cis disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one.[6]

  • Enolate Formation: The imidazolidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) to generate the corresponding enolate.[6]

  • Methylation: The enolate is then reacted with an electrophilic methyl source, typically methyl iodide, to introduce the α-methyl group. The steric hindrance from the tert-butyl group directs the methylation to occur from the face opposite to the tert-butyl group, ensuring stereocontrol.[6]

  • Hydrolysis: The resulting methylated imidazolidin-4-one is subjected to strong acidic hydrolysis (e.g., 10N HCl in a sealed tube at 210°C) to cleave the chiral auxiliary and yield the enantiomerically pure α-methyl-L-tryptophan.[6]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected α-Methylated Amino Acids

The incorporation of α-methylated amino acids into a growing peptide chain is most commonly achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual SPPS using Fmoc Chemistry [7]

  • Resin Preparation: A suitable solid support, such as a PEG-modified polystyrene resin, is swelled in a solvent like dichloromethane (DCM). The first, C-terminal amino acid (which can be an α-methylated residue) is attached to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either standard or α-methylated) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a defined period. For sterically hindered α-methylated amino acids, double coupling or extended reaction times may be necessary.[8]

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

  • Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

G General Workflow for Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Attach Attach Fmoc-AA-OH Resin->Attach Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin & Deprotect Sidechains (TFA Cocktail) Wash2->Cleave Repeat->Deprotect1 Purify Purify Peptide (HPLC) Cleave->Purify

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Impact of α-Methylation on Peptide Structure and Function

The introduction of an α-methyl group has profound and predictable consequences on the structural and functional properties of peptides.

Conformational Constraint and Helix Induction

The gem-dimethyl group of α-aminoisobutyric acid (Aib), the simplest α-methylated amino acid, restricts the peptide backbone's dihedral angles (φ, ψ), strongly favoring helical conformations such as the 310-helix and the α-helix.[3] This helix-inducing property is a powerful tool in peptidomimetic design, allowing for the stabilization of desired secondary structures that are often crucial for biological activity.

Quantitative Data on Helicity

The helicity of peptides can be quantified using circular dichroism (CD) spectroscopy. The mean residue ellipticity at 222 nm ([θ]222) is characteristic of α-helical content.

Peptide Modification% Helicity (Calculated from CD)Reference
Unmodified RNase A peptide30%[10]
Stapled RNase A peptide77%[10]
Ala → Aib substitution in thermolysin fragmentIncreased Tm by 2.2-5.4 °C[1]

Note: The percent helicity can be estimated from the mean residue ellipticity at 222 nm.[10][11] The increase in melting temperature (Tm) for the thermolysin fragment indicates enhanced helical stability.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for Helicity Analysis [12]

  • Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2) to a final concentration of approximately 0.2-0.3 mg/mL.[13] For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be added to induce helicity.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. A quartz cuvette with a path length of 0.1 cm is used.

  • Data Acquisition: The CD spectrum is recorded from approximately 260 nm to 190 nm at a controlled temperature (e.g., 20 °C). Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.[12][13]

  • Data Processing: A blank spectrum of the buffer is subtracted from the peptide spectrum. The raw ellipticity (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in cm × molar concentration × number of residues)

  • Helicity Estimation: The percentage of α-helicity can be estimated from the [θ]222 value.[10][11]

Enhanced Proteolytic Stability

One of the most significant advantages of α-methylation is the dramatic increase in resistance to enzymatic degradation. The α-methyl group sterically hinders the approach of proteases to the scissile peptide bond, thereby preventing cleavage.

Quantitative Data on Proteolytic Stability

The stability of peptides in the presence of proteases or in biological matrices like serum can be assessed by monitoring the disappearance of the intact peptide over time using RP-HPLC.

PeptideModificationHalf-life (t1/2) in human serumReference
Generic Peptide 1UnmodifiedMinutes to hours (highly variable)[14][15]
Generic Peptide 2α-MethylationSignificantly increased (often by orders of magnitude)[4][5]

Note: Specific half-life data is highly sequence-dependent. The table illustrates the general trend of significantly increased stability upon α-methylation.

Experimental Protocol: Proteolytic Stability Assay using RP-HPLC [16]

  • Incubation: The peptide is incubated at a known concentration (e.g., 1 mg/mL) in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum at 37 °C.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), which denatures the proteases.[17]

  • Analysis by RP-HPLC: The samples are analyzed by RP-HPLC with UV detection (typically at 214 or 220 nm). The peak corresponding to the intact peptide is identified by its retention time.

  • Quantification: The peak area of the intact peptide at each time point is integrated. The percentage of remaining intact peptide is calculated relative to the peak area at time zero.

  • Half-Life Determination: The data is plotted as the percentage of intact peptide versus time, and the half-life (t1/2) is determined from the resulting degradation curve.

Case Study: Trofinetide and its Signaling Pathway

Trofinetide is a synthetic analogue of the N-terminal tripeptide of insulin-like growth factor 1 (IGF-1), with the sequence Gly-Pro-Glu.[2] The proline residue is α-methylated, which confers resistance to proteolysis and enhances its oral bioavailability.[2] Trofinetide is approved for the treatment of Rett syndrome, a rare neurodevelopmental disorder.

The mechanism of action of Trofinetide is believed to be mediated through the IGF-1 receptor, leading to the activation of downstream signaling pathways that are crucial for neuronal survival, synaptic plasticity, and reducing neuroinflammation.[2][10]

G Proposed Signaling Pathway of Trofinetide Trofinetide Trofinetide (α-methylated GPE) IGF1R IGF-1 Receptor Trofinetide->IGF1R Binds & Activates PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK Pathway IGF1R->MAPK Akt Akt PI3K->Akt Neuroinflammation ↓ Neuroinflammation Akt->Neuroinflammation Neuronal_Survival ↑ Neuronal Survival Akt->Neuronal_Survival Synaptic_Plasticity ↑ Synaptic Plasticity MAPK->Synaptic_Plasticity MAPK->Neuronal_Survival

Proposed Signaling Pathway of Trofinetide.

Structural Analysis of α-Methylated Peptidomimetics

Detailed three-dimensional structural information is paramount for understanding the effects of α-methylation and for rational drug design. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the conformation of peptides in solution, which is often more physiologically relevant than the solid state.

Experimental Protocol: 2D NMR for Peptide Structure Determination [18][19]

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H2O/D2O or an organic solvent) to a concentration of 1-5 mM.[20] The pH is adjusted, and a deuterium-labeled solvent is used for the lock signal.

  • Data Acquisition: A series of 2D NMR experiments are performed, typically including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints between different parts of the peptide.[18]

  • Resonance Assignment: The signals in the spectra are assigned to specific protons in the peptide sequence.

  • Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in the solid state.

Experimental Protocol: Peptide Crystallography [21]

  • Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (varying precipitants, buffers, and salts) to obtain well-ordered crystals. This is often the most challenging step.[21]

  • Data Collection: A suitable crystal is mounted and exposed to a collimated X-ray beam, often at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Phase Determination: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating heavy atoms).

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined against the experimental data to obtain the final, high-resolution 3D structure.

Conclusion

The incorporation of α-methylated amino acids is a robust and versatile strategy in peptidomimetic design. This single, seemingly minor, modification can profoundly enhance the therapeutic potential of peptides by conferring conformational rigidity and exceptional resistance to proteolytic degradation. The ability to pre-organize a peptide into a bioactive conformation and to significantly extend its in-vivo half-life makes α-methylation an invaluable tool for medicinal chemists and drug developers. As synthetic methodologies become more refined and our understanding of the structural consequences of α-methylation deepens, we can expect to see an increasing number of potent and durable peptidomimetic drugs, incorporating these unique building blocks, advancing into clinical development and ultimately benefiting patients.

References

A Technical Guide to Fmoc-α-Methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH): Commercial Availability, Purity, and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. Fmoc-α-methyl-L-phenylalanine (Fmoc-alpha-Me-Phe-OH) is a critical building block in the synthesis of peptides with enhanced stability and conformational rigidity. This technical guide provides an in-depth overview of its commercial suppliers, available purity data, and key experimental protocols for its analysis.

Commercial Suppliers and Purity Specifications

The procurement of high-purity this compound is the foundational step for its successful application. A number of reputable suppliers offer this compound, often with detailed specifications available upon request in the form of a Certificate of Analysis (CoA). While lot-specific data will vary, the following table summarizes publicly available information from various commercial vendors. It is important to note that some suppliers list purity for the closely related N-methylated phenylalanine derivative, which can serve as a benchmark for expected quality.

SupplierProduct NameCAS NumberPurity SpecificationAnalytical Method
Bachem AGFmoc-α-Me-Phe-OH135944-05-7Research grade, CoA availableNot specified
Santa Cruz BiotechnologyFmoc-alpha-methyl-L-phenylalanine135944-05-7Research grade, CoA available[1]Not specified[1]
MedchemExpressFmoc-N-Me-Phe-OH (related compound)77128-73-599.83%[2]HPLC[2]
GL Biochem (Shanghai) Ltd.Fmoc-α-Me-L-Phe-OH135944-05-7≥98%[3]Not specified[3]
Aapptec PeptidesThis compound135944-05-7Research grade, CoA available[4]Not specified[4]
Iris Biotech GmbHFmoc-alpha-Me-L-Phe-OH135944-05-7Research gradeNot specified
Advanced ChemTechFmoc-α-Me-Phe-OHNot specifiedResearch gradeNot specified
Sigma-Aldrich (Novabiochem®)Fmoc-Phe-OH (related compound)35661-40-6≥99.0%HPLC
Sigma-Aldrich (Novabiochem®)Fmoc-N-Me-Phe-OH (related compound)77128-73-5≥98.0%HPLC

Note: Researchers are strongly encouraged to request a lot-specific Certificate of Analysis from the supplier before purchase to obtain detailed purity information.

Experimental Protocols

The synthesis and purification of Fmoc-protected amino acids are critical processes that determine the final purity of the product. While specific protocols for this compound are proprietary to manufacturers, general methodologies can be inferred from the scientific literature for related compounds.

General Synthesis and Purification of Fmoc-Amino Acids

A common method for the synthesis of Fmoc-amino acids involves the reaction of the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The purification of the crude product is crucial to remove unreacted starting materials and byproducts. A typical purification protocol for a related compound, Fmoc-Phe-OH, involves recrystallization from a solvent such as toluene.[5]

Illustrative Purification Protocol (Adapted from Fmoc-Phe-OH):

  • Dissolution: Dissolve the crude Fmoc-amino acid (e.g., 100 g) in a suitable solvent (e.g., 600 mL of toluene) in a reaction flask.

  • Heating: Gently heat the mixture to 50°C with stirring and maintain this temperature for approximately 1 hour to ensure complete dissolution.

  • Cooling and Crystallization: Gradually cool the solution to room temperature (30 ± 5°C) and continue stirring for about 2 hours to allow for crystallization.

  • Filtration: Filter the crystalline product and wash the filter cake with a small amount of cold solvent (e.g., toluene).

  • Drying: Dry the purified product under vacuum at 50°C until a constant weight is achieved.

Analytical Methods for Purity Assessment

A comprehensive assessment of purity requires the use of multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and powerful method for determining the purity of Fmoc-amino acids.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Principle: This technique separates compounds based on their hydrophobicity. The Fmoc-amino acid and any impurities are passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

  • Typical Conditions (for Fmoc-N-Me-AA-OH, adaptable for this compound):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a gradient of 50% to 100% acetonitrile over 8 minutes.[6]

    • Detection: UV absorbance at a wavelength where the Fmoc group absorbs strongly (e.g., 254 nm or 265 nm).

    • Purity Calculation: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.[6]

2. Thin-Layer Chromatography (TLC):

  • Principle: A simple and rapid method for monitoring reaction progress and identifying the presence of impurities.

  • Procedure: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. The separated spots are visualized under UV light.

  • Purity Assessment: While less quantitative than HPLC, TLC can provide a qualitative assessment of purity. A single spot indicates a relatively pure compound.

3. Mass Spectrometry (MS):

  • Principle: This technique confirms the identity of the synthesized compound by measuring its mass-to-charge ratio.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is often used to couple the separation power of HPLC with the identification capabilities of MS.[6]

4. Acid-Base Titration (Acidimetry):

  • Principle: This method quantifies the amount of the acidic carboxylic acid group in the Fmoc-amino acid.

  • Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide).

  • Purity Calculation: The purity is calculated based on the amount of base required to neutralize the acid.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound, ensuring its suitability for use in peptide synthesis.

QC_Workflow cluster_0 Supplier Level cluster_1 Researcher Level synthesis Synthesis of This compound purification Purification synthesis->purification in_house_qc In-House QC (HPLC, NMR, MS) purification->in_house_qc coa Certificate of Analysis Generation in_house_qc->coa incoming_material Receive Commercial This compound coa->incoming_material Shipment verify_coa Verify CoA incoming_material->verify_coa analytical_validation Analytical Validation (e.g., RP-HPLC, LC-MS) verify_coa->analytical_validation use_in_synthesis Use in Peptide Synthesis verify_coa->use_in_synthesis Proceed if CoA matches and validation passes analytical_validation->use_in_synthesis

Caption: Quality control workflow for this compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, a logical relationship diagram can illustrate the decision-making process for a researcher upon receiving a commercial batch of this compound.

Decision_Process start Receive Commercial This compound check_coa Review Certificate of Analysis (CoA) start->check_coa purity_spec Does Purity Meet Required Specification? check_coa->purity_spec in_house_test Perform In-House Analytical Testing (e.g., HPLC) purity_spec->in_house_test Yes contact_supplier Contact Supplier for Resolution/Return purity_spec->contact_supplier No test_result Does In-House Data Match CoA? in_house_test->test_result proceed Proceed with Peptide Synthesis test_result->proceed Yes test_result->contact_supplier No

Caption: Decision process for accepting a commercial batch.

References

Fmoc-α-Me-Phe-OH: A Technical Guide to Inducing and Stabilizing Helical Structures in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise control of peptide secondary structure is a cornerstone of modern drug discovery and development. Helical conformations, in particular, are critical motifs for mediating protein-protein interactions (PPIs). Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a key unnatural amino acid derivative that serves as a powerful tool for inducing and stabilizing α-helical and 3(10)-helical structures within synthetic peptides. Its α-methyl group provides a conformational constraint that favors helical geometries, enhancing proteolytic stability and bioavailability. This technical guide provides an in-depth overview of the application of Fmoc-α-Me-Phe-OH in peptide chemistry, including quantitative data on helicity induction, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Introduction: The Role of Helical Peptides in Drug Discovery

Peptides are increasingly recognized as promising therapeutic agents due to their high specificity and low toxicity.[1] Many biologically active peptides adopt helical conformations to interact with their targets. However, short, linear peptides are often conformationally flexible in solution and susceptible to enzymatic degradation. The incorporation of α,α-disubstituted amino acids, such as α-methyl-phenylalanine, sterically hinders the peptide backbone, promoting the formation of stable helical structures.[1] This conformational rigidity can lead to improved binding affinity, enhanced resistance to proteases, and better pharmacokinetic profiles.

Fmoc-α-Me-Phe-OH is a commercially available building block for Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the site-specific introduction of this helix-inducing residue.

Quantitative Analysis of Helicity Induction

The degree of helicity in a peptide can be quantitatively assessed using circular dichroism (CD) spectroscopy. CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide.[2] α-helical structures are characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.[3]

Peptide Sequenceα,α-Disubstituted Amino AcidMean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹)Predominant Helical StructureReference
Cbz-(L-Leu-L-Leu-Aib)₂-OMeAib-15,000Right-handed 3(10)-helix[4]
Cbz-(L-Leu-L-Leu-(S,S)-Ac5cdOM)₂-OMe(S,S)-Ac5cdOM-25,000Right-handed α-helix[4]
Boc-(L-Leu-L-Leu-Aib)₃-OMeAib-18,000Right-handed 3(10)-helix[4]
Boc-(L-Leu-L-Leu-(S,S)-Ac5cdOM)₃-OMe(S,S)-Ac5cdOM-30,000Right-handed α-helix[4]

Table 1: Representative Circular Dichroism Data for Helical Peptides Containing α,α-Disubstituted Amino Acids.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-Phenylalanine

This protocol describes the manual synthesis of a generic peptide containing an α-methyl-phenylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-α-Me-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours. For Fmoc-α-Me-Phe-OH, a longer coupling time (e.g., 4 hours or overnight) and the use of a stronger coupling agent like HATU may be beneficial due to steric hindrance.[5]

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

This protocol outlines the general procedure for acquiring and analyzing CD spectra to determine the secondary structure of a synthesized peptide.[2][3]

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4; trifluoroethanol (TFE) can be used as a helix-promoting solvent)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in the chosen solvent to a final concentration of 0.1-0.2 mg/mL.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Purge the CD spectrophotometer with nitrogen gas.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Number of accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum with the blank solution.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Smooth the resulting spectrum if necessary.

    • Convert the data from ellipticity (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * n) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

  • Secondary Structure Analysis:

    • Analyze the processed CD spectrum. The presence of negative bands at ~208 nm and ~222 nm is indicative of α-helical content.

    • The percentage of helicity can be estimated using various algorithms and online tools (e.g., BeStSel, CONTIN).[6]

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow from peptide design to structural and functional analysis.

experimental_workflow Peptide_Design Peptide Design (Incorporate α-Me-Phe) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Peptide_Design->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization CD_Spectroscopy CD Spectroscopy (Helicity Assessment) Characterization->CD_Spectroscopy Functional_Assay Functional Assay (e.g., Binding Affinity) CD_Spectroscopy->Functional_Assay

Peptide synthesis and analysis workflow.
Targeted Signaling Pathway: p53-MDM2 Interaction

Stabilized helical peptides are excellent candidates for inhibiting protein-protein interactions. A prominent example is the disruption of the p53-MDM2 interaction, which is a key target in cancer therapy.[7][8][9][10] The tumor suppressor p53 is negatively regulated by the oncoprotein MDM2, which binds to the helical transactivation domain of p53 and promotes its degradation. A peptide designed with a stabilized α-helical structure, potentially through the inclusion of Fmoc-α-Me-Phe-OH, can mimic the p53 helix, bind to MDM2, and prevent the degradation of endogenous p53, thereby restoring its tumor-suppressive functions.

The diagram below illustrates this targeted signaling pathway.

p53_MDM2_pathway cluster_normal Normal Cellular State cluster_inhibition Therapeutic Intervention p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binding Degradation Ubiquitination & Proteasomal Degradation MDM2_normal->Degradation Targets Degradation->p53_normal Degrades Helical_Peptide α-Helical Peptide (with α-Me-Phe) MDM2_inhibited MDM2 Helical_Peptide->MDM2_inhibited Binds & Inhibits p53_active Active p53 Tumor_Suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) p53_active->Tumor_Suppression

References

Conformational analysis of peptides containing alpha-methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Conformational Analysis of Peptides Containing α-Methyl-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Among these, α-methyl-phenylalanine (α-Me-Phe) stands out for its ability to impose significant conformational constraints on the peptide backbone. This modification can lead to increased proteolytic stability, enhanced bioavailability, and improved receptor affinity and selectivity.[1][2][3] This guide provides a comprehensive overview of the conformational analysis of peptides containing α-methyl-phenylalanine, detailing experimental protocols, summarizing key data, and visualizing workflows for researchers in the field.

The Role of α-Methyl-Phenylalanine in Peptide Conformation

The substitution of the α-hydrogen atom with a methyl group in phenylalanine introduces steric hindrance that significantly restricts the rotational freedom around the main chain dihedral angles, phi (φ) and psi (ψ). This constraint limits the accessible conformational space for the amino acid residue, often forcing the peptide into specific secondary structures like helices or turns.[4] Computational studies on dipeptides containing α-methyl-phenylalanine reveal distinct conformational preferences that can be leveraged in the rational design of peptide analogs with desired structures.[4] This pre-organization of the peptide structure can be crucial for its biological activity, particularly in applications such as enzyme inhibition or receptor binding.[1]

Key Experimental Techniques for Conformational Analysis

A multi-faceted approach combining several biophysical and computational techniques is essential for a thorough conformational analysis of α-Me-Phe containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states.[5] For peptides containing α-Me-Phe, NMR helps to elucidate the local and global structural changes induced by this modification.

Detailed Experimental Protocol for NMR Analysis
  • Sample Preparation :

    • Synthesize and purify the peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected α-methyl-L-phenylalanine.[2][6]

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[7]

    • Adjust the pH to a desired value (often close to physiological pH) and add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition :

    • Record a set of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy) : Acquire with varying mixing times (e.g., 20-80 ms) to identify all protons within a single amino acid's spin system.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire with mixing times of 100-300 ms to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[7]

    • COSY (Correlation Spectroscopy) : Used to identify scalar-coupled protons, typically within 2-3 bonds of each other.

    • For larger or more complex peptides, isotopic labeling (¹³C, ¹⁵N) may be necessary, followed by heteronuclear experiments like HSQC, HNCA, etc.[5]

  • Data Processing and Analysis :

    • Process the raw NMR data (Fourier transformation, phasing, and baseline correction) using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use software like CYANA, XPLOR-NIH, or AMBER to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information of molecules in their crystalline state. While it offers a static picture, it is invaluable for precisely defining bond angles, distances, and the overall conformation of α-Me-Phe containing peptides.

Detailed Experimental Protocol for X-ray Crystallography
  • Crystallization :

    • Dissolve the highly purified peptide in a suitable buffer.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the conditions that produce initial microcrystals to obtain single, diffraction-quality crystals.

  • Data Collection :

    • Mount a suitable crystal and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.

    • Collect diffraction data using a synchrotron X-ray source or a home-source X-ray diffractometer.

  • Structure Determination and Refinement :

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its fit and geometry, resulting in the final high-resolution crystal structure.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution.[8] It is particularly useful for monitoring conformational changes as a function of environment (e.g., solvent, temperature).[9][10]

Detailed Experimental Protocol for CD Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the peptide in a buffer that does not have a high absorbance in the far-UV region (e.g., phosphate buffer).

    • Determine the precise peptide concentration using methods like quantitative amino acid analysis or UV absorbance if aromatic residues are present.

    • Prepare a final sample with a peptide concentration typically in the range of 10-100 µM.

  • Data Acquisition :

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the CD spectrum in the far-UV region (typically 190-260 nm).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Data is typically collected as ellipticity (θ) in millidegrees.

  • Data Analysis :

    • Convert the observed ellipticity to mean residue ellipticity [θ] using the peptide concentration, path length, and number of residues.

    • Analyze the resulting spectrum for characteristic secondary structure signals:

      • α-helix : Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet : A negative band around 218 nm and a positive band around 195 nm.

      • Random coil : A strong negative band around 200 nm.

    • Use deconvolution algorithms (e.g., K2D2, CONTIN) to estimate the percentage of each secondary structure type.

Visualizing Experimental and Logical Workflows

General Workflow for Conformational Analysis

G cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_integration Data Integration & Interpretation Synthesis Peptide Synthesis (SPPS with Fmoc-α-Me-Phe) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (Solution Structure) Characterization->NMR CD CD Spectroscopy (Secondary Structure) Characterization->CD XRay X-ray Crystallography (Solid-State Structure) Characterization->XRay Comp Computational Modeling (Energy Landscapes) Characterization->Comp Integration Integrate Data NMR->Integration CD->Integration XRay->Integration Comp->Integration Model Develop Conformational Model Integration->Model Bioactivity Correlate with Biological Activity Model->Bioactivity

Caption: General workflow for the conformational analysis of peptides.

Quantitative Data and Conformational Propensities

The incorporation of α-Me-Phe sterically restricts the peptide backbone. The table below summarizes the expected impact on conformational parameters and provides an example of binding affinity data for a therapeutic application.

ParameterPhenylalanine (Phe)α-Methyl-Phenylalanine (α-Me-Phe)Rationale
Allowed φ/ψ Angles Broad regions in Ramachandran plot (α-helical, β-sheet)Highly restricted, often to the α-helical regionThe α-methyl group causes steric clashes that disfavor extended (β-sheet) conformations.[4]
Conformational Flexibility HighLowThe steric bulk of the methyl group locks the backbone into a more defined conformation.
Proteolytic Stability Susceptible to cleavageIncreased resistanceProteases often cannot accommodate the α-methyl substitution in their active sites.[1]
Example: Binding Affinity in Alzheimer's Disease Research

Peptides containing α-methyl-phenylalanine have been designed to inhibit the aggregation of the Amyloid-Beta (Aβ) peptide, a key event in Alzheimer's disease.[6] The binding affinity of these peptides to Aβ can be quantified by the dissociation constant (Kd).

Peptide TypeDissociation Constant (Kd)Reference
Linear Peptide 1299 nM[6]
Linear Peptide 237 nM[6]
Linear Peptide 38.6 nM[6]
Cyclic Peptide49 nM[6]
α-Me-Phe Peptide Expected to have high affinity [6]

Lower Kd values indicate stronger binding affinity.

Biological Application: Inhibition of Amyloid-Beta Aggregation

A promising therapeutic strategy for Alzheimer's disease involves preventing the Aβ peptide from aggregating into toxic oligomers and plaques. Peptides containing α-Me-Phe can be designed to bind to Aβ monomers, stabilizing them and preventing their self-assembly.

Logical Diagram of Aβ Aggregation Inhibition

G AbMonomer Aβ Monomer Aggregates Toxic Aβ Aggregates (Oligomers & Plaques) AbMonomer->Aggregates Aggregation Complex Stable Aβ-Peptide Complex AbMonomer->Complex Death Neuronal Death Aggregates->Death Toxicity Peptide α-Me-Phe Peptide Inhibitor Peptide->Complex Binding Complex->Aggregates Inhibition Neuron Neuron

References

Methodological & Application

Application Notes and Protocols for Fmoc-α-Me-Phe-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a sterically hindered amino acid derivative crucial for the synthesis of peptides with enhanced stability against enzymatic degradation.[1] The presence of the α-methyl group provides a conformational constraint and shields the peptide backbone, making it a valuable building block in the development of therapeutic peptides with improved pharmacokinetic properties. However, its bulky nature presents challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and lower yields when using standard protocols.

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-α-Me-Phe-OH into peptide sequences using Fmoc-based SPPS. The protocols outlined below address the challenges of steric hindrance through optimized coupling strategies, including the use of potent activating agents and extended reaction times.

Key Challenges in Incorporating Fmoc-α-Me-Phe-OH

The primary obstacle in utilizing Fmoc-α-Me-Phe-OH in SPPS is the steric hindrance posed by the α-methyl group, which can significantly slow down the coupling reaction. This can result in:

  • Low Coupling Efficiency: Incomplete reaction of the activated amino acid with the free N-terminal amine of the growing peptide chain.

  • Formation of Deletion Sequences: Failure to incorporate the amino acid at the desired position.

  • Lower Overall Yield and Purity: Accumulation of deletion sequences and other byproducts complicates purification and reduces the final yield of the target peptide.

To overcome these challenges, modifications to standard SPPS protocols are necessary, primarily focusing on the coupling step.

Experimental Protocols

This section details the materials and methods for the successful incorporation of Fmoc-α-Me-Phe-OH into a peptide sequence on a solid support.

Materials
  • Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-α-Me-Phe-OH. High purity (≥98%) is recommended.[2]

  • Solvents:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Piperidine

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solvents: DMF, DCM.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Monitoring: Kaiser test or other ninhydrin-based tests to monitor coupling completion.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to remove residual piperidine.

Coupling of Fmoc-α-Me-Phe-OH

Due to the steric hindrance of Fmoc-α-Me-Phe-OH, a standard single coupling may be insufficient. A double coupling strategy using a highly efficient coupling reagent is recommended.

Activation of Fmoc-α-Me-Phe-OH:

  • In a separate vial, dissolve Fmoc-α-Me-Phe-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

Coupling Protocol (Double Coupling Recommended):

  • Add the pre-activated Fmoc-α-Me-Phe-OH solution to the deprotected resin.

  • Agitate the reaction mixture for an extended period, typically 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended or gentle heating (e.g., 35-40°C) may be applied.

  • After the first coupling, drain the reaction solution and wash the resin with DMF.

  • Perform a Kaiser test to check for the presence of free amines. A positive result (blue/purple beads) indicates incomplete coupling.

  • Regardless of the Kaiser test result, it is advisable to proceed with a second coupling to ensure maximum incorporation.

  • Prepare a fresh solution of activated Fmoc-α-Me-Phe-OH as described above.

  • Add the fresh activated amino acid solution to the resin and agitate for another 2-4 hours.

  • After the second coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates successful and complete coupling.

Capping (Optional but Recommended)

If the Kaiser test remains positive after double coupling, it is advisable to cap any unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain and wash the resin thoroughly with DMF and DCM.

Chain Elongation

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence. For standard amino acids, a single coupling of 30-60 minutes is typically sufficient.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Data Presentation

The following tables summarize the recommended conditions and expected outcomes for the coupling of Fmoc-α-Me-Phe-OH. It is important to note that actual yields will be sequence-dependent.

Table 1: Recommended Coupling Reagents for Fmoc-α-Me-Phe-OH

Coupling ReagentMolar Equivalents (AA:Reagent:Base)Activation TimeNotes
HATU 1 : 1 : 21-2 minHighly recommended for sterically hindered amino acids due to its high reactivity and lower rates of epimerization.[3][4]
HCTU 1 : 1 : 21-2 minA cost-effective alternative to HATU with comparable efficiency for many difficult couplings.
COMU 1 : 1 : 21-2 minKnown for its high reactivity and solubility, making it a good choice for challenging sequences.
PyBOP 1 : 1 : 21-2 minA phosphonium-based reagent that can be effective, though uronium salts like HATU are often preferred for highly hindered couplings.

Table 2: Comparison of Single vs. Double Coupling Strategies for Fmoc-α-Me-Phe-OH

Coupling StrategyCoupling Time per CycleExpected Coupling EfficiencyRecommendation
Single Coupling 2 - 4 hours70-90%May be sufficient for some sequences, but carries a higher risk of incomplete coupling. Monitoring with a Kaiser test is critical.
Double Coupling 2 x (2 - 4 hours)>95%Highly Recommended. Significantly increases the likelihood of complete coupling, leading to higher purity and overall yield of the final peptide.

Table 3: General Troubleshooting for Fmoc-α-Me-Phe-OH Coupling

IssuePotential CauseRecommended Solution
Positive Kaiser test after double coupling Severe steric hindrance; aggregation of the peptide chain- Extend coupling times to overnight.- Increase the temperature to 35-40°C.- Use a different, more potent coupling reagent (e.g., switch from HBTU to HATU).- Cap unreacted amines with acetic anhydride.
Low final peptide yield Incomplete couplings throughout the synthesis; loss during purification- Ensure double coupling is performed for Fmoc-α-Me-Phe-OH.- Optimize purification protocol to minimize loss of product.
Presence of deletion sequences in mass spectrometry Incomplete coupling of one or more amino acids- Implement a double coupling strategy for all sterically hindered residues.- Use a capping step after difficult couplings.

Visualization of the Experimental Workflow

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 1st Coupling (2-4 hours) Wash1->Coupling1 Coupling_Activation Activate Fmoc-α-Me-Phe-OH (HATU/DIPEA, 2 min) Coupling_Activation->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Kaiser1 Kaiser Test Wash2->Kaiser1 Coupling2 2nd Coupling (2-4 hours) Kaiser1->Coupling2 Incomplete Chain_Elongation Repeat for Next Amino Acid Kaiser1->Chain_Elongation Complete (Proceed with caution) Wash3 Wash (DMF, DCM) Coupling2->Wash3 Kaiser2 Kaiser Test Wash3->Kaiser2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Kaiser2->Capping Incomplete Kaiser2->Chain_Elongation Complete Capping->Chain_Elongation Cleavage Cleavage & Deprotection (TFA Cocktail, 2-3 hours) Chain_Elongation->Cleavage Final AA Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of peptides containing Fmoc-α-Me-Phe-OH.

Conclusion

The successful incorporation of the sterically hindered amino acid Fmoc-α-Me-Phe-OH into peptides via SPPS is achievable with optimized protocols. The key to high efficiency and purity is the use of potent coupling reagents, such as HATU, in combination with a double coupling strategy and extended reaction times. Careful monitoring of the coupling reaction completion using methods like the Kaiser test is crucial. By following these detailed protocols, researchers can effectively synthesize peptides containing α-methyl-phenylalanine for various applications in drug discovery and development.

References

Application Notes and Protocols for Coupling Fmoc-α-Me-Phe-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a crucial building block in the synthesis of peptidomimetics and peptide-based therapeutics, designed to enhance stability, bioavailability, and resistance to proteases.[1][2][3] Its structure, featuring a methyl group on the α-carbon, introduces significant steric hindrance. This bulkiness makes the formation of the amide bond during solid-phase peptide synthesis (SPPS) challenging, often leading to low coupling yields and incomplete reactions with standard protocols.[4] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are critical for the successful incorporation of this hindered amino acid.

These application notes provide a comprehensive guide to the most effective coupling reagents and detailed protocols for the efficient incorporation of Fmoc-α-Me-Phe-OH in Fmoc-SPPS.

Coupling Reagent Selection for Hindered Amino Acids

The success of coupling sterically hindered amino acids like Fmoc-α-Me-Phe-OH hinges on the use of highly efficient activation reagents. These reagents rapidly convert the carboxylic acid to a highly reactive species, facilitating nucleophilic attack by the resin-bound amine. Coupling reagents are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides, with modern formulations showing superior performance for difficult couplings.

Key Classes of Coupling Reagents:

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and HBTU are widely used due to their high reactivity.[5]

    • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is considered one of the most effective reagents for coupling N-alkylated and conformationally constrained amino acids.[6][7] It forms highly reactive OAt esters, and the pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the reaction.[6]

    • HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is analogous to HBTU but contains a chlorine atom on the benzotriazole ring, which enhances its reactivity and improves outcomes in difficult syntheses.[8][9][10]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a newer generation reagent with coupling efficiencies comparable to HATU.[8] It is based on OxymaPure, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents.[8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is particularly effective for coupling N-methyl amino acids.[7][11][12]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used in automated SPPS.[8] Its effectiveness for hindered couplings is significantly enhanced when used with an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate). The DIC/OxymaPure combination is a potent, low-racemization, and safer alternative to HOBt-based methods.[13][14][15] The use of microwave energy can further drive these difficult couplings to completion.[4]

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings

The following table summarizes the properties and relative effectiveness of commonly used coupling reagents for sterically hindered amino acids such as Fmoc-α-Me-Phe-OH.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey AdvantagesPotential Issues/Considerations
HATU Uronium/AminiumVery HighSuperior for N-alkylated and hindered amino acids; fast reaction rates; low epimerization.[6][7]Higher cost; can cause guanidinylation of the N-terminal amine if used in excess without pre-activation.[7][16]
HCTU Uronium/AminiumHighMore reactive than HBTU; good for difficult couplings.[8][9][10]Potential for guanidinylation side reaction.[16] Strong skin sensitizer.[9]
COMU Uronium/AminiumHighEfficiency comparable to HATU; based on non-explosive OxymaPure; good solubility.[8]Newer reagent, may be less characterized in some specific applications.
PyAOP PhosphoniumHighEspecially effective for coupling N-methyl amino acids.[7][11][12]Byproducts can be more difficult to remove than urea from carbodiimides.
DIC/OxymaPure Carbodiimide + AdditiveModerate to HighCost-effective; urea byproduct is soluble and easily washed away.[8] Efficiency is significantly enhanced with microwave assistance.[4] OxymaPure is safer than HOBt/HOAt.[13]Generally requires longer reaction times or microwave energy for very hindered couplings compared to HATU.
HBTU/TBTU Uronium/AminiumModerateWidely used and cost-effective; byproducts are soluble.[8]Less effective than HATU or HCTU for severely hindered couplings. Can cause guanidinylation.[16]

Experimental Workflows and Logical Relationships

experimental_workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2: Amino Acid Activation cluster_coupling Step 3: Coupling resin Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection Treat with 20% Piperidine in DMF resin->deprotection wash1 Wash with DMF deprotection->wash1 coupling Add activated amino acid to deprotected resin. React for 2-4h (or microwave) wash1->coupling aa Fmoc-α-Me-Phe-OH activation Activate in DMF (Pre-activation ~1-2 min) aa->activation reagent Coupling Reagent (e.g., HATU) + Base (DIPEA) reagent->activation activation->coupling wash2 Wash with DMF coupling->wash2 monitoring Monitor with Kaiser Test (Note: may be weak positive) wash2->monitoring final_product Resin-Bound Peptide (extended by one residue) monitoring->final_product

reagent_selection cluster_reactivity Primary Consideration: Reactivity cluster_cost Secondary Consideration: Cost & Safety start Start: Coupling Hindered Fmoc-α-Me-Phe-OH high_reactivity Need Highest Reactivity & Speed? start->high_reactivity use_hatu Use HATU high_reactivity->use_hatu Yes cost_safety Cost-Effectiveness & Safety are Priorities? high_reactivity->cost_safety No use_hctu_comu Consider HCTU or COMU cost_safety->use_hctu_comu No use_dic Use DIC/OxymaPure cost_safety->use_dic Yes microwave Enhance with Microwave? use_dic->microwave yes_mw Yes microwave->yes_mw no_mw No (extend time) microwave->no_mw

Experimental Protocols

Note: All procedures should be performed in a properly ventilated fume hood using appropriate personal protective equipment. DMF should be of high purity (peptide synthesis grade). Equivalents (eq.) are calculated relative to the loading capacity of the resin.

Protocol 1: HATU-Mediated Coupling

This is the recommended protocol for achieving the highest coupling efficiency with Fmoc-α-Me-Phe-OH.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α-Me-Phe-OH (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • DMF (peptide synthesis grade)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 min treatments).

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Activation of Fmoc-α-Me-Phe-OH:

    • In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended.

  • Washing and Monitoring:

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to check for the presence of free primary amines. Note: Due to the steric hindrance of the newly coupled Fmoc-α-Me-Phe-OH, the Kaiser test may show a weak positive (pale blue or faint purple) even with complete coupling. A completely negative (yellow) result is ideal but not always achievable.

    • If the coupling is deemed incomplete (strong positive Kaiser test), a second coupling (recoupling) can be performed by repeating steps 2-4.

Protocol 2: HCTU-Mediated Coupling

A highly effective and slightly more economical alternative to HATU.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α-Me-Phe-OH (4 eq.)

  • HCTU (3.9 eq.)

  • DIPEA (8 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Activation: In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (4 eq.) and HCTU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow step 4 as described in Protocol 1.

Protocol 3: DIC/OxymaPure-Mediated Coupling (with Microwave Option)

A robust and cost-effective method, particularly powerful when combined with microwave-assisted synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-α-Me-Phe-OH (5 eq.)

  • DIC (5 eq.)

  • OxymaPure (5 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Coupling Reaction (In-situ activation):

    • To the vessel containing the deprotected resin, add a solution of Fmoc-α-Me-Phe-OH (5 eq.) and OxymaPure (5 eq.) in DMF.

    • Add DIC (5 eq.) to the mixture.

    • Agitate the reaction.

  • Reaction Conditions:

    • Conventional: React for 4-6 hours at room temperature.

    • Microwave-Assisted: Perform the coupling in a microwave peptide synthesizer (e.g., 20 minutes at 75°C). Microwave assistance dramatically reduces reaction times and improves efficiency for hindered couplings.[4]

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (at least 5 times). The diisopropylurea byproduct of DIC is soluble in DMF and must be completely removed.[8]

    • Perform a Kaiser test as described in Protocol 1.

Troubleshooting and Optimization

  • Incomplete Coupling: If a recoupling is insufficient, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Solvent Choice: DMF is the standard solvent. For sequences prone to aggregation, N-methylpyrrolidone (NMP) can be used, or "green" solvents like 2-methyltetrahydrofuran (2-MeTHF) in combination with OxymaPure/DIC have shown promise.[14]

  • Guanidinylation: When using uronium/aminium reagents like HATU or HCTU, avoid large excesses or prolonged reaction times without pre-activation, as this can lead to the irreversible capping of the N-terminal amine by forming a guanidinium group.[16] Using phosphonium reagents (PyBOP, PyAOP) or pre-activating the amino acid can prevent this side reaction.[16]

  • Racemization: While α,α-disubstituted amino acids like α-Me-Phe are not prone to racemization at the α-carbon, the choice of base and coupling reagent can affect the chiral integrity of the preceding amino acid in the sequence. Using a weaker base like 2,4,6-collidine instead of DIPEA can reduce racemization.[17]

Conclusion

The successful incorporation of the sterically hindered Fmoc-α-Me-Phe-OH into a peptide sequence is readily achievable with the appropriate selection of modern coupling reagents and optimized protocols. For the highest efficiency, HATU is the reagent of choice. HCTU and COMU represent excellent alternatives, while DIC/OxymaPure , especially when enhanced with microwave energy, provides a powerful and economical option. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can effectively synthesize complex peptidomimetics containing this valuable building block.

References

Application Notes and Protocols for Fmoc Deprotection of α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of α-methylated amino acids into peptide sequences is a crucial strategy in modern drug design. The α-methyl group provides steric hindrance that can protect against enzymatic degradation, enforce specific conformations, and enhance metabolic stability. However, this same steric bulk presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Incomplete Fmoc deprotection from these hindered amino acids can lead to deletion sequences and low purity of the final peptide product.

These application notes provide a comprehensive overview of the conditions and protocols for the efficient Fmoc deprotection of α-methylated amino acids. We will explore standard and alternative deprotection reagents, the impact of reaction parameters, and the role of modern techniques such as microwave-assisted synthesis.

Challenges in Fmoc Deprotection of α-Methylated Amino Acids

The primary challenge in the Fmoc deprotection of α-methylated amino acids lies in the steric hindrance imposed by the additional methyl group on the α-carbon. This hindrance can impede the access of the base catalyst (typically piperidine) to the acidic proton on the fluorene ring of the Fmoc group, thereby slowing down the deprotection reaction. Incomplete deprotection results in the failure to elongate the peptide chain at that position, leading to the accumulation of deletion peptides, which are often difficult to separate from the desired product.

Standard and Alternative Deprotection Reagents

While 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection in SPPS, more forcing conditions or alternative reagents are often necessary for α-methylated residues.[1]

Piperidine-Based Reagents

Standard conditions using 20% piperidine in DMF can be attempted, but often require extended reaction times or elevated temperatures to achieve complete deprotection. However, prolonged exposure to piperidine can increase the risk of side reactions such as aspartimide formation if sensitive residues are present in the sequence.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that has proven to be highly effective for the deprotection of sterically hindered amino acids.[2][3][4] Due to its higher basicity, DBU can be used at much lower concentrations than piperidine, typically 2% (v/v) in DMF.[2][4]

Advantages of DBU:

  • Increased Efficiency: DBU removes the Fmoc group much faster than piperidine, which is particularly beneficial for hindered residues.[3]

  • Reduced Side Reactions: In some cases, the use of DBU has been shown to reduce epimerization compared to piperidine.

Disadvantages of DBU:

  • Lack of Scavenging: As a non-nucleophilic base, DBU does not scavenge the dibenzofulvene (DBF) byproduct of the Fmoc deprotection. This can lead to the formation of DBF adducts with the newly liberated amine. To mitigate this, a small amount of a nucleophilic scavenger, such as piperidine or piperazine, is often added to the DBU solution.[3]

  • Potential for Aspartimide Formation: DBU can promote aspartimide formation, so its use should be carefully considered when Asp residues are present in the peptide sequence.[3]

Piperazine/DBU Mixtures

A combination of piperazine and DBU has emerged as a safer and efficient alternative to piperidine.[5] This mixture leverages the high basicity of DBU for rapid Fmoc removal and the nucleophilicity of piperazine to effectively scavenge the DBF byproduct.[5] This combination has been shown to reduce deletion products and can be used to synthesize aggregation-prone sequences.[5]

4-Methylpiperidine

4-Methylpiperidine has been investigated as a direct replacement for piperidine and has been shown to have similar deprotection efficiency.[6] It is not a controlled substance in many jurisdictions, which can simplify procurement.[1]

Quantitative Data on Deprotection Conditions

The following tables summarize quantitative data from studies comparing different Fmoc deprotection conditions.

Table 1: Comparison of Deprotection Reagents for a Thioamide-Containing Peptide

Deprotection ReagentEpimerization (%)Purity (%)Yield (%)
20% Piperidine in DMF16.156.229.9
2% DBU in DMF5.0Not ReportedNot Reported

Data adapted from a study on thioamide-containing peptides, which present similar steric challenges to α-methylated amino acids.

Table 2: Half-life (t½) of Fmoc-Deprotection for Resin-Bound Fmoc-Valine

Deprotection Solutiont½ (seconds)Time for 99.99% Deprotection (minutes)
20% Piperidine in DMF71.5
10% Piperidine in DMF204.4
5% Piperidine in DMF398.6
5% Piperazine + 0.5% DBU in DMF112.4
5% Piperazine + 1% DBU in DMF71.5
5% Piperazine + 2% DBU in DMF4<1

This data demonstrates the significantly faster deprotection kinetics achieved with DBU-containing solutions.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is a starting point and may require optimization for specific α-methylated amino acids.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture at room temperature for 10-30 minutes. The reaction time may need to be extended based on the specific α-methylated amino acid and the sequence.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the presence of a free primary amine. For α-methylated amino acids which are secondary amines after deprotection, a chloranil test is more appropriate.

Protocol 2: Fmoc Deprotection with DBU

This protocol is recommended for particularly hindered α-methylated amino acids where piperidine fails to provide complete deprotection.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine is added to act as a DBF scavenger.

  • Deprotection:

    • Drain the DMF.

    • Add the 2% DBU / 2% piperidine in DMF solution to the resin.

    • Agitate the mixture at room temperature for 2-5 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step one more time.

  • Washing: Wash the resin extensively with DMF (at least 7 times) to ensure complete removal of DBU and the DBF adduct.

  • Monitoring: Perform a chloranil test to confirm complete deprotection.

Protocol 3: Microwave-Assisted Fmoc Deprotection

Microwave energy can significantly accelerate the Fmoc deprotection of hindered amino acids, allowing for shorter reaction times and potentially reducing side reactions.[7]

  • Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible vessel.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF or a 2% DBU-based solution.

    • Irradiate the vessel with microwave energy. A typical method involves ramping to a temperature of 75-90°C and holding for 30 seconds to 3 minutes.

    • Cool the vessel to room temperature.

    • Drain the deprotection solution.

    • Repeat the microwave-assisted deprotection step.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a chloranil test.

Diagrams

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-NH-CHR-CO-Resin Proton_Abstraction Proton Abstraction by Base (e.g., Piperidine) Fmoc_AA->Proton_Abstraction + Base Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF + CO2 Free_Amine H2N-CHR-CO-Resin Beta_Elimination->Free_Amine DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base (Scavenger)

Caption: Mechanism of Fmoc Deprotection.

Experimental_Workflow Start Start: Fmoc-α-Me-AA-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotection 2. Add Deprotection Reagent (e.g., 20% Piperidine or 2% DBU) Swell->Deprotection Agitate 3. Agitate (with or without Microwave) Deprotection->Agitate Wash 4. Wash with DMF Agitate->Wash Monitor 5. Monitor Deprotection (Chloranil Test) Wash->Monitor Incomplete Incomplete Deprotection Monitor->Incomplete Complete Complete Deprotection Monitor->Complete Repeat Repeat Deprotection Incomplete->Repeat Yes Next_Step Proceed to Next Coupling Step Complete->Next_Step Yes Repeat->Deprotection

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Fmoc-α-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a critical building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. The incorporation of α-methylated amino acids, such as α-Me-Phe, into a peptide sequence confers several advantageous properties. The methyl group at the α-carbon provides steric hindrance, which can increase resistance to enzymatic degradation, thereby enhancing the peptide's metabolic stability and in vivo half-life. This modification also introduces conformational constraints, favoring helical structures, which can be crucial for binding to specific biological targets.[1] These characteristics make Fmoc-α-Me-Phe-OH an invaluable tool in drug discovery for developing more stable and potent peptide-based therapeutics.

These application notes provide detailed protocols for the solid-phase peptide synthesis (SPPS) of peptidomimetics using Fmoc-α-Me-Phe-OH, covering coupling and deprotection strategies, and methods for characterization.

Key Applications

The unique structural features of α-Me-Phe make it a valuable component in various research and development areas:

  • Drug Development: Enhancing the stability and bioavailability of therapeutic peptides.[2]

  • Peptidomimetic and Specialty Chemical Synthesis: Creating complex organic molecules with constrained conformations for advanced chemical research.

  • Protein Engineering: Modifying proteins to study structure-function relationships and protein interactions.[2]

  • Neuroscience Research: Synthesizing neuropeptides to investigate neurological disorders.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing α-Me-Phe

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-α-Me-Phe-Ala-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-α-Me-Phe-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, anhydrous

  • Acetonitrile (ACN), HPLC grade

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (First Amino Acid):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, pre-activate Fmoc-Ala-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Second Amino Acid (Fmoc-α-Me-Phe-OH):

    • Due to the steric hindrance of the α-methyl group, a double coupling strategy is recommended.

    • First Coupling: Pre-activate Fmoc-α-Me-Phe-OH (3 eq.) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1 minute. Add to the resin and agitate for 4 hours.

    • Wash the resin with DMF (3 x 1 min).

    • Second Coupling: Repeat the first coupling step with fresh reagents.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH): Repeat step 3.

  • N-terminal Acetylation:

    • Repeat the Fmoc deprotection (step 2).

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Workflow for SPPS of Peptidomimetics using Fmoc-α-Me-Phe-OH

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-AA-OH, HCTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_aMePhe Double Coupling (Fmoc-α-Me-Phe-OH, HCTU, DIPEA) Deprotection2->Coupling_aMePhe Wash2 Wash (DMF) Coupling_aMePhe->Wash2 Repeat Repeat Steps (Deprotection, Coupling, Wash) Wash2->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Repeat->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassRecommended Use for Hindered ResiduesReference
HBTU/HCTU Uronium/AminiumYes, often with extended coupling times or double coupling.[3]
HATU Uronium/AminiumYes, highly effective for sterically hindered and N-methyl amino acids.[4]
COMU Uronium/AminiumYes, shows coupling efficiencies comparable to HATU.
PyBOP PhosphoniumYes, effective for hindered couplings.
DCC/DIC CarbodiimideNot recommended for sterically hindered couplings due to slower reaction rates and potential for side reactions.
Table 2: Fmoc Deprotection Conditions for α-Methylated Amino Acids

Standard deprotection conditions using 20% piperidine in DMF are often sufficient, but may require extended reaction times for sterically hindered residues like α-Me-Phe.

Deprotection ReagentConcentrationTimeEfficacy for Hindered Residues
Piperidine in DMF20% (v/v)2 x 10 minGenerally effective, may require longer times.
Piperidine in DMF20% (v/v)1 x 5 min, 1 x 20 minRecommended for difficult sequences.
DBU/Piperidine in DMF2% DBU, 20% Piperidine2 x 5 minCan accelerate deprotection, but may increase risk of side reactions.

Characterization of Peptidomimetics Containing α-Me-Phe

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The increased hydrophobicity of the α-methyl group may lead to a longer retention time compared to the non-methylated analogue.

Typical HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: 220 nm

Characterization by Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified peptide. The fragmentation pattern in MS/MS can be influenced by the presence of the α-methyl group.

Expected Fragmentation:

  • The major fragmentation pathway for peptides containing phenylalanine often involves the loss of the benzyl group or the entire side chain.

  • The presence of the α-methyl group can influence the stability of the resulting fragment ions.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the peptide.

Expected ¹H NMR Chemical Shifts for α-Me-Phe residue in a peptide (in CDCl₃):

  • α-CH₃: ~1.5 ppm (singlet)

  • β-CH₂: ~3.0-3.3 ppm (diastereotopic protons, appearing as an AB quartet or two doublets)

  • Aromatic Protons: ~7.1-7.3 ppm (multiplet)

  • NH: Dependent on the preceding residue and conformation.

Expected ¹³C NMR Chemical Shifts for α-Me-Phe residue in a peptide (in CDCl₃):

  • α-CH₃: ~25 ppm

  • α-C: ~60 ppm

  • β-CH₂: ~40 ppm

  • Aromatic Carbons: ~126-137 ppm

  • Carbonyl (C=O): ~170-175 ppm

Logical Relationship for Characterization

Characterization_Logic Crude_Peptide Crude Peptide Product RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Purity_Check Purity Assessment (Analytical HPLC) RP_HPLC->Purity_Check Purity_Check->RP_HPLC <95% Pure (Re-purify) Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) Purity_Check->Mass_Spec >95% Pure NMR_Spec NMR Spectroscopy (Structural Confirmation) Mass_Spec->NMR_Spec Final_Product Pure, Characterized Peptidomimetic NMR_Spec->Final_Product

Caption: Post-Synthesis Characterization Workflow.

Troubleshooting

  • Incomplete Coupling of Fmoc-α-Me-Phe-OH:

    • Solution: Employ a double coupling strategy with fresh reagents. Use a more potent coupling reagent such as HATU or COMU. Increase the coupling time.

  • Incomplete Fmoc Deprotection:

    • Solution: Extend the deprotection time, particularly the second deprotection step, to 30 minutes. Ensure fresh 20% piperidine in DMF solution is used.

  • Low Purity of Crude Peptide:

    • Solution: Ensure high-purity reagents and solvents are used. Optimize washing steps between coupling and deprotection to remove all unreacted reagents and byproducts.

Conclusion

The synthesis of peptidomimetics using Fmoc-α-Me-Phe-OH offers a powerful strategy to develop stable and conformationally constrained peptides for therapeutic and research applications. The steric hindrance of the α-methyl group necessitates optimized coupling and potentially deprotection conditions. By employing potent coupling reagents, extended reaction times or double coupling, and careful monitoring of reaction completion, high-quality peptidomimetics can be successfully synthesized. The protocols and data presented here provide a comprehensive guide for researchers in this field.

References

Enhancing Peptide Stability with Fmoc-α-Methyl-Phenylalanine-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Rapid degradation by proteases limits their bioavailability and in vivo efficacy. A key strategy to overcome this limitation is the incorporation of unnatural amino acids that confer resistance to enzymatic cleavage. One such powerful tool is Fmoc-α-methyl-L-phenylalanine-OH (Fmoc-α-Me-Phe-OH), a building block that enhances peptide stability through steric hindrance.[1][2] This document provides detailed application notes and experimental protocols for utilizing Fmoc-α-Me-Phe-OH to develop more robust and effective peptide-based therapeutics.

Introduction to Fmoc-α-Me-Phe-OH

Fmoc-α-Me-Phe-OH is a derivative of the amino acid phenylalanine, featuring a methyl group on the α-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus.[1] The α-methyl group provides steric bulk to the peptide backbone, effectively shielding the adjacent peptide bonds from the action of proteolytic enzymes.[2] This modification has been shown to significantly increase the half-life of peptides in serum.[3][4][5]

Beyond enhancing stability, the incorporation of α-methylated amino acids can also influence the conformational properties of peptides, often promoting helical structures which can be crucial for receptor binding and biological activity.[1]

Key Applications

The use of Fmoc-α-Me-Phe-OH is particularly beneficial in the development of:

  • Peptide-based drugs: Enhancing the in vivo half-life of therapeutic peptides, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1]

  • Peptidomimetics: Creating peptide analogs with constrained conformations to improve receptor affinity and specificity.

  • Bioconjugates: Stabilizing peptides for attachment to other biomolecules or drug delivery systems.[1]

Data Presentation: Enhanced Stability of a Relaxin-3 Mimetic

A compelling example of the stabilizing effect of α-methylation is the development of a single B-chain mimetic of human relaxin-3 (H3 relaxin).[6][7] By incorporating α-methyl-L-phenylalanine (αF), researchers created a remarkably stable and biologically active mimetic, H3B10-27(13/17αF). While a direct head-to-head comparison with an unmodified equivalent of the exact mimetic is not available in the cited literature, the dramatic increase in stability of modified relaxin-3 analogues compared to their linear, unmodified counterparts highlights the power of such modifications.

The following table summarizes the serum stability of various relaxin-3 analogues, demonstrating the significant improvements achieved through backbone and structural modifications.

PeptideModification(s)Half-life (t½) in SerumFold Improvement (approx.)
Linear Relaxin-3 B-chain (R3 B1-27)None3.1 minutes[3]1x
Linear Relaxin-3 Antagonist (R3 B1-22R)None4 minutes[3]1.3x
Grafted Relaxin-3 Agonist (Apamin-based)Disulfide-stabilized scaffold12.8 hours[3]248x
Grafted Relaxin-3 Antagonist (Apamin-based)Disulfide-stabilized scaffold6.6 hours[3]99x
H3B10-27(13/17αF)α-methyl-L-phenylalanine incorporationRemarkably stable[6][7]Data for direct comparison not available

Experimental Protocols

Peptide Synthesis Incorporating Fmoc-α-Me-Phe-OH

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a peptide containing an α-methyl-phenylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-α-Me-Phe-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-α-Me-Phe-OH:

    • For coupling Fmoc-α-Me-Phe-OH, a longer coupling time and/or the use of a stronger coupling agent like HATU may be necessary due to steric hindrance.

    • Dissolve Fmoc-α-Me-Phe-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the solution to the deprotected resin and shake for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin as described above.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Standard AA Couple_MePhe Fmoc-α-Me-Phe-OH Coupling (HATU, DIPEA) Wash1->Couple_MePhe α-Me-Phe Wash2 Wash (DMF, DCM) Couple->Wash2 Couple_MePhe->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next AA Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Final AA Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Solid-Phase Peptide Synthesis Workflow.

Serum Stability Assay

This protocol is used to determine the half-life of a peptide in serum.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Human or mouse serum

  • Incubator or water bath at 37°C

  • Trichloroacetic acid (TCA) solution (e.g., 20% in water)

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Incubation:

    • Pre-warm the serum to 37°C.

    • Add the peptide stock solution to the serum to a final concentration of, for example, 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture. The time points should be adjusted based on the expected stability of the peptide.

  • Protein Precipitation:

    • Immediately add an equal volume of cold 20% TCA solution to the aliquot to precipitate the serum proteins and stop enzymatic degradation.

    • Vortex the sample and incubate on ice for 10 minutes.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is integrated at each time point.

    • Confirm the identity of the peak corresponding to the intact peptide using mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve using appropriate software (e.g., GraphPad Prism).

Serum_Stability_Workflow Start Peptide + Serum Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitate Stop Reaction & Precipitate Proteins (TCA) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze Analyze Supernatant (RP-HPLC, MS) Centrifuge->Analyze Data Calculate Half-life Analyze->Data RXFP3_Signaling cluster_membrane Cell Membrane RXFP3 RXFP3 Gi Gαi/o RXFP3->Gi Activates Gbg Gβγ RXFP3->Gbg Relaxin3 Relaxin-3 or α-Me-Phe Mimetic Relaxin3->RXFP3 Binds AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gbg->ERK Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response ERK->Response

References

Applications of Fmoc-α-Me-Phe-OH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) is a pivotal building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid offers a strategic advantage in the design of therapeutic peptides and peptidomimetics. The α-methyl group provides steric hindrance, which significantly enhances the stability of the resulting peptide against enzymatic degradation by proteases. This key modification leads to peptides with longer biological half-lives and improved bioavailability, critical attributes for the development of effective drug candidates. This document provides an overview of the applications of Fmoc-α-Me-Phe-OH in drug discovery, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Key Applications

The unique structural properties of Fmoc-α-Me-Phe-OH make it a valuable tool for:

  • Enhancing Peptide Stability: The α-methyl group protects the peptide backbone from cleavage by exopeptidases and endopeptidases, thereby increasing the in vivo stability of peptide-based drugs.

  • Inducing Conformational Constraints: The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize secondary structures, such as α-helices and β-turns, which are often crucial for receptor binding and biological activity.

  • Developing Peptidomimetics: Fmoc-α-Me-Phe-OH is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[1]

  • Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with Fmoc-α-Me-Phe-OH, researchers can probe the conformational requirements for biological activity and optimize the potency and selectivity of peptide ligands.

Quantitative Data: Bioactivity of Peptides Incorporating α-Methyl-Phenylalanine

The following table summarizes the biological activity of selected peptides synthesized using Fmoc-α-Me-Phe-OH. This data highlights the impact of α-methylation on the binding affinity and inhibitory activity of these compounds.

Peptide/CompoundTargetBiological ActivityReference
H-α-Me-Phe-Phe-NH₂Substance P 1-7 Binding SiteKᵢ = 2.4 nM[2]
H3B10-27(13/17αF)RXFP3EC₅₀ = 0.85 nM[3]
α-methylated phenylalanine containing peptideAmyloid beta (1-42)Expected high binding affinity (Specific Kd not provided)[4]

Signaling Pathways

Peptides incorporating α-methyl-phenylalanine can modulate various signaling pathways by interacting with specific cellular targets, such as G-protein coupled receptors (GPCRs).

RXFP3 Signaling Pathway

Human relaxin-3 (H3 relaxin) is a neuropeptide that activates the G-protein coupled receptor RXFP3. An α-helical B-chain mimetic of H3 relaxin, H3B10-27(13/17αF), incorporating α-methyl-l-phenylalanine, has been shown to be a potent agonist of RXFP3.[3] Activation of RXFP3 by its ligand leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various physiological processes, including stress, anxiety, and appetite regulation.

RXFP3_Signaling cluster_membrane Cell Membrane RXFP3 RXFP3 Gi Gαi RXFP3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Ligand H3B10-27(13/17αF) (α-Me-Phe containing peptide) Ligand->RXFP3 Binds ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: RXFP3 signaling pathway activated by an α-Me-Phe-containing peptide.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-α-Me-Phe-OH

This protocol outlines the general steps for incorporating Fmoc-α-Me-Phe-OH into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-α-Me-Phe-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-α-Me-Phe-OH (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-4 hours. The coupling of the sterically hindered Fmoc-α-Me-Phe-OH may require longer reaction times or double coupling.

    • Perform a Kaiser test to check for complete coupling (note: the Kaiser test will be negative for the secondary amine after coupling to a proline or another N-alkylated amino acid).

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and MeOH, then dry under vacuum.

  • Cleavage and Deprotection of Side Chains:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter to separate the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a peptide containing α-methyl-phenylalanine.

Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation start Resin Preparation (Swelling) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-α-Me-Phe-OH + HCTU/DIPEA) deprotection->coupling elongation Chain Elongation (Repeat Deprotection/Coupling) coupling->elongation cleavage Cleavage from Resin (TFA Cocktail) elongation->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry & Analytical HPLC purification->analysis binding_assay Binding Affinity Assay (e.g., Radioligand Binding) analysis->binding_assay functional_assay Functional Assay (e.g., cAMP measurement) analysis->functional_assay stability_assay Enzymatic Stability Assay (e.g., in serum) analysis->stability_assay

Caption: General workflow for peptide synthesis and biological evaluation.

Conclusion

Fmoc-α-Me-Phe-OH is an indispensable tool in the arsenal of medicinal chemists and peptide scientists. Its ability to confer enzymatic stability and conformational rigidity makes it a highly valuable building block for the design and synthesis of next-generation peptide therapeutics. The strategic incorporation of this unnatural amino acid can lead to the development of drug candidates with significantly improved pharmacokinetic and pharmacodynamic profiles, ultimately increasing their potential for clinical success. The protocols and data presented herein provide a foundation for researchers to effectively utilize Fmoc-α-Me-Phe-OH in their drug discovery endeavors.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Alpha-Methylated Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of alpha-methylated amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability, constrain peptide conformation, and improve pharmacokinetic properties. However, the steric hindrance introduced by the α-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection steps. Incomplete removal of protecting groups or inefficient cleavage from the resin can lead to lower yields and the generation of hard-to-separate impurities.

These application notes provide a comprehensive overview of the challenges, optimized protocols, and quantitative data for the successful cleavage and deprotection of peptides containing internal alpha-methylated residues, such as α-aminoisobutyric acid (Aib).

Challenges in Cleavage and Deprotection

The primary challenge in the cleavage and deprotection of peptides containing alpha-methylated residues stems from steric hindrance. The bulky α-methyl group can restrict access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile protecting groups on adjacent amino acid side chains and the peptide-resin linkage. This can result in:

  • Incomplete Deprotection: Residual protecting groups on amino acid side chains, leading to a heterogeneous mixture of final products.

  • Low Cleavage Yields: Inefficient cleavage from the solid support, resulting in significant loss of the desired peptide.[1]

  • Side Reactions: The need for extended cleavage times or harsher conditions can promote various side reactions, further complicating purification.

Optimized Cleavage Cocktails and Quantitative Data

The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of peptides containing alpha-methylated residues. Standard TFA-based cocktails are often effective, but modifications are sometimes necessary to address the challenges posed by steric hindrance. Below is a summary of commonly used cleavage cocktails and available quantitative data.

Cleavage Cocktail (Reagent)Composition (v/v or w/v)Target Residues & ConditionsReported Yield/PurityReference(s)
Standard TFA Cocktail 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)General purpose for peptides without sensitive residues.Not specifically reported for α-methylated peptides, but serves as a baseline.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides with sensitive residues like Cys, Met, Trp, Tyr.Not specifically reported for α-methylated peptides, but effective for complex peptides.[2]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS"Odorless" alternative to Reagent K, good for scavenging trityl groups.Not specifically reported for α-methylated peptides.[2]
Dilute TFA (for Cephaibol D) Dilute TFACleavage of Aib-rich peptaibol from the resin.26% isolated yield after HPLC purification for a 15-residue peptide.

Note: Quantitative data for the cleavage and deprotection of peptides containing internal alpha-methylated residues is not extensively and systematically reported in the literature. The yields are highly sequence-dependent and influenced by the number and position of the alpha-methylated residues. The data presented here is based on available examples.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Peptides with Internal Alpha-Methylated Residues

This protocol is a general starting point for the cleavage of peptides containing one or more alpha-methylated amino acids, such as Aib.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (prepare fresh)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for purification

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).[2]

    • Gently agitate the suspension at room temperature for 2-4 hours. The optimal time may need to be determined empirically for each peptide. For sterically hindered peptides, a longer reaction time may be necessary.[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin 2-3 times with a small volume of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation:

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

    • Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying and Purification:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for HPLC purification.[3]

    • Analyze the purity of the crude peptide by analytical HPLC before preparative purification.[3][4]

    • Pool the fractions containing the pure peptide and lyophilize to obtain the final product.

Protocol 2: Cleavage of Peptides with Multiple or Sensitive Residues

For peptides containing multiple alpha-methylated residues or other sensitive amino acids (e.g., Cys, Met, Trp), a more robust cleavage cocktail with a broader range of scavengers is recommended.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (prepare fresh)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system for purification

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the resin (approximately 10-15 mL per gram of resin).[2]

    • Gently agitate the suspension at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 3 and 4 from Protocol 1.

  • Drying and Purification: Follow step 5 from Protocol 1.

Visualization of Experimental Workflows

General Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) Agitate for 2-4 hours Start->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Diethyl Ether Filtration->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Washing Wash Pellet with Cold Diethyl Ether (x3) Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying Purification Dissolve and Purify by HPLC Drying->Purification Lyophilization Lyophilize Pure Fractions Purification->Lyophilization End Pure Peptide Lyophilization->End

Caption: Standard workflow for peptide cleavage and deprotection.

Decision Logic for Cleavage Cocktail Selection

Cocktail_Selection Start Peptide Sequence Analysis Check_Alpha_Methyl Contains α-methylated residues? Start->Check_Alpha_Methyl Check_Sensitive Contains Cys, Met, Trp, or multiple Arg? Check_Alpha_Methyl->Check_Sensitive Yes Standard_Cocktail Use Standard TFA Cocktail (95% TFA, 2.5% H2O, 2.5% TIS) Check_Alpha_Methyl->Standard_Cocktail No Check_Sensitive->Standard_Cocktail No Reagent_K Use Reagent K (TFA, Phenol, H2O, Thioanisole, EDT) Check_Sensitive->Reagent_K Yes Longer_Time Consider longer cleavage time (e.g., 4h) Standard_Cocktail->Longer_Time Reagent_K->Longer_Time

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Conclusion

The successful cleavage and deprotection of peptides containing alpha-methylated residues require careful consideration of the steric hindrance imposed by these modifications. While standard TFA-based cocktails can be effective, longer reaction times and the use of more robust scavenger mixtures, such as those found in Reagent K, may be necessary to achieve satisfactory yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their cleavage strategies for these challenging but highly valuable peptides. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide sequence.[5]

References

Application Note: Analytical RP-HPLC Method for Peptides Incorporating Fmoc-α-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust analytical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of synthetic peptides containing the unnatural, sterically hindered amino acid Fmoc-α-Methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH). The inclusion of α-methylated amino acids can enhance peptide helicity and proteolytic stability but presents a challenge for chromatographic separation.[1] This protocol provides a reliable method for assessing the purity of such peptides, ensuring accurate characterization for research and drug development purposes. The method utilizes a standard C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase and a gradient elution of acetonitrile, which is a well-established approach for peptide analysis.[2][3]

Introduction

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method for producing synthetic peptides for therapeutic and research applications.[4] A critical step in this process is the quality control of the final crude product, which often contains impurities from incomplete reactions or side reactions.[2][3] Reversed-phase HPLC (RP-HPLC) is the gold standard for this analysis due to its high resolving power for separating closely related peptide sequences.[2][5]

Peptides containing unnatural amino acids, such as Fmoc-α-Me-Phe-OH, are of increasing interest due to their unique conformational properties.[1] The α-methyl group restricts conformational flexibility, which can be beneficial for structural stability.[1] However, this modification also increases the hydrophobicity and steric bulk of the peptide, which can affect its chromatographic behavior. This note provides a standardized protocol to achieve optimal separation and accurate purity assessment for these challenging peptides.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Agilent AdvanceBio Peptide Mapping C18, 2.7 µm, 4.6 x 150 mm.

  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[6]

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Peptide Sample: Crude synthetic peptide containing one or more Fmoc-α-Me-Phe-OH residues.

Sample Preparation
  • After cleavage from the resin and side-chain deprotection, the crude peptide is lyophilized to a dry powder.[7]

  • Accurately weigh approximately 1 mg of the crude peptide into a 1.5 mL microcentrifuge tube.

  • Dissolve the peptide in 1.0 mL of the Sample Diluent to create a stock solution of ~1 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution. If the solution remains cloudy, it may be filtered through a 0.22 µm syringe filter.

  • Transfer the final solution to an HPLC vial for analysis.

HPLC Method Parameters

The following parameters were optimized for the separation of a model peptide containing Fmoc-α-Me-Phe-OH. A scouting gradient is recommended initially to determine the approximate elution time of the target peptide.[2][3]

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection Wavelength 265 nm & 301 nm (for Fmoc group)
Gradient Elution See Table 1 below

Table 1: Gradient Elution Scheme

Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
0.0 10
25.0 70
26.0 95
28.0 95
28.1 10

| 35.0 | 10 |

Results and Data Presentation

The inclusion of the bulky, hydrophobic Fmoc-α-Me-Phe-OH residue is expected to significantly increase the peptide's retention time compared to a native phenylalanine-containing analogue. The use of TFA in the mobile phase is crucial as it acts as an ion-pairing agent, protonating acidic groups and minimizing unwanted secondary interactions with the silica backbone of the column, which leads to sharper peaks.[2][3][8]

Table 2: Representative Chromatographic Data for a Model Peptide

AnalyteRetention Time (min)Peak Area (%)Peak Tailing
Main Peptide Product 18.789.51.1
Impurity 1 (Deletion)16.24.21.2
Impurity 2 (Side-product)20.12.81.3
Other Impurities-3.5-

Note: Data is representative and will vary based on the specific peptide sequence, length, and purity of the crude synthesis.

Diagrams and Workflows

Analytical HPLC Workflow

The overall process from sample receipt to final data analysis is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy in the analytical results.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Lyophilized Crude Peptide p2 Dissolve in ACN/Water p1->p2 p3 Vortex & Filter p2->p3 p4 Transfer to HPLC Vial p3->p4 h1 Equilibrate C18 Column p4->h1 h2 Inject Sample h1->h2 h3 Run Gradient Method h2->h3 h4 Detect at 265/301 nm h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Peak Area % d1->d2 d3 Generate Purity Report d2->d3

Caption: Workflow for peptide sample preparation and HPLC analysis.

Key Parameter Relationships in RP-HPLC

The quality of a peptide separation is dependent on several interrelated chromatographic parameters. Optimizing these factors is key to achieving high resolution and accurate quantification.

cluster_params cluster_outcomes p1 Mobile Phase (ACN %, TFA %) o1 Retention Time p1->o1 Hydrophobicity o3 Peak Shape (Tailing) p1->o3 Ion Pairing p2 Gradient Slope (Steep vs. Shallow) p2->o1 o2 Peak Resolution p2->o2 Improves p3 Column Chemistry (C18, Pore Size) p3->o1 Surface Area p3->o2 p3->o3

References

Application Note & Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Peptide Synthesis for Peptides Containing Fmoc-α-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of sterically hindered amino acids, such as α,α-disubstituted variants like Fmoc-α-Me-Phe-OH, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky α-methyl group impedes the kinetics of peptide bond formation, necessitating optimized protocols to prevent deletion sequences and ensure high purity of the final product. This document provides a detailed comparison of manual and automated SPPS approaches for synthesizing peptides containing Fmoc-α-Me-Phe-OH. It includes step-by-step protocols, a summary of expected outcomes, and workflows to guide researchers in selecting the appropriate method for their needs.

Introduction to Synthesis with Hindered Amino Acids

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][2] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.[3][4] While standard protocols are highly effective for natural amino acids, "difficult" residues, particularly α,α-disubstituted amino acids like Fmoc-α-Me-Phe-OH, pose significant synthetic challenges.[4][5][6]

The primary obstacle is the steric hindrance caused by the α-methyl group, which slows down the coupling reaction.[4] Inefficient coupling can lead to the formation of deletion sequences, where the hindered amino acid is skipped, resulting in a complex mixture of impurities that are difficult to separate from the target peptide.[3][7][8] Consequently, successful synthesis requires optimized conditions, such as the use of potent coupling reagents and extended reaction times.

Both manual and automated synthesis platforms can be adapted for this purpose, but they differ significantly in terms of user intervention, consistency, throughput, and cost. Automated synthesis offers precise control and high efficiency, minimizing human error, whereas manual synthesis provides greater flexibility for troubleshooting and non-standard modifications.[1][9]

Methodologies: A Head-to-Head Comparison

The choice between manual and automated synthesis depends on factors such as the number of peptides required, the complexity of the sequence, and available resources.

Manual Synthesis: This traditional approach involves the manual execution of each step in the synthesis cycle: reagent addition, washing, and reaction monitoring.[7][9] It is highly labor-intensive and requires constant attention from the researcher.

  • Advantages:

    • Flexibility: Protocols can be easily modified on the fly to address challenges like poor resin swelling or difficult couplings.

    • Cost-Effective for Single Peptides: Lower initial equipment cost makes it suitable for small-scale or infrequent synthesis.

    • Adaptability: Easily accommodates unusual resins, linkers, or non-standard building blocks.

  • Disadvantages:

    • Time-Consuming: The process is slow and requires dedicated operator time.[1]

    • Prone to Human Error: Manual operations can introduce variability and errors, such as incorrect reagent additions or inconsistent washing, impacting the final purity and yield.[1][9]

    • Low Throughput: Not practical for synthesizing multiple peptides simultaneously.

Automated Synthesis: Automated peptide synthesizers perform all the steps of SPPS under computer control.[1][7] The user loads the necessary reagents and programs the desired sequence and protocol.

  • Advantages:

    • High Consistency and Reproducibility: Automated systems precisely control reagent delivery, reaction times, and washing volumes, ensuring high run-to-run consistency.[1]

    • Increased Efficiency and Throughput: Allows for unattended operation and the synthesis of multiple peptides in parallel, significantly reducing hands-on time.[7]

    • Optimized for Difficult Sequences: Modern synthesizers can incorporate heating (microwave or conventional) and pre-programmed routines like "double coupling" to drive difficult reactions to completion.[8]

  • Disadvantages:

    • High Initial Investment: The cost of an automated synthesizer is substantial.[1]

    • Less Flexibility: While protocols are customizable, making real-time adjustments based on reaction monitoring is more complex than in manual synthesis.

    • Waste Generation: Pre-set washing protocols can sometimes lead to higher solvent consumption compared to a manually optimized process.[8]

Data Presentation: Synthesis Parameter Comparison

The following tables summarize the key differences between the two methods and provide recommended coupling conditions for the challenging Fmoc-α-Me-Phe-OH residue.

Table 1: Comparison of Manual vs. Automated Synthesis Parameters

ParameterManual SynthesisAutomated Synthesis
User Intervention HighLow (during run)
Consistency & Reproducibility Low to ModerateHigh[1]
Coupling Time for α-Me-Phe Variable; requires careful monitoringProgrammed (e.g., extended time, double coupling)
Throughput Low (typically one peptide at a time)High (can be parallelized)[10]
Potential for Human Error High[9]Low[1]
Initial Equipment Cost LowHigh
Protocol Flexibility HighModerate

Table 2: Recommended Coupling Conditions for Fmoc-α-Me-Phe-OH

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HATU 1 : 0.95 : 22–4 hoursHighly effective for sterically hindered couplings. Recommended for both manual and automated methods.[11]
HBTU 1 : 0.95 : 24–8 hours or Double CouplingA common and effective reagent, but may require longer reaction times or a second coupling cycle for α-Me-Phe.
DIC / Oxyma Pure 1 : 1 : 14–8 hours or Double CouplingA carbodiimide-based method that minimizes racemization. The corresponding urea is soluble, making it suitable for automated systems.[12]

Experimental Workflows & Signaling Pathways

The following diagrams illustrate the standard SPPS cycle and compare the operational workflows of manual and automated synthesis.

spsp_cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 Expose N-terminal amine coupling Amino Acid Coupling (AA, Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 Form peptide bond end_cycle Ready for Next Cycle wash2->end_cycle end_cycle->deprotection Repeat for each AA manual_vs_automated cluster_manual Manual Workflow cluster_automated Automated Workflow m_start Start Cycle m_deprotect Manually Add Deprotection Solution m_start->m_deprotect m_wash1 Manually Wash Resin (e.g., 5x DMF) m_deprotect->m_wash1 m_prepare_aa Prepare/Activate Amino Acid Solution m_wash1->m_prepare_aa m_couple Add AA Solution to Resin m_prepare_aa->m_couple m_monitor Monitor Reaction? (e.g., Kaiser Test) m_couple->m_monitor m_monitor->m_couple Incomplete (Recouple) m_wash2 Manually Wash Resin m_monitor->m_wash2 Complete m_end End Cycle m_wash2->m_end a_start Load Reagents & Program Sequence a_run Execute Pre-defined Protocol: - Deprotection - Washes - Coupling (e.g., Double Couple for α-Me-Phe) - Washes a_start->a_run a_end Synthesis Complete a_run->a_end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Fmoc-α-Me-Phe-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH). The inherent steric hindrance of this α,α-disubstituted amino acid often leads to incomplete reactions and low yields.[1][2] This guide offers structured solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-α-Me-Phe-OH so challenging?

A1: The primary challenge arises from steric hindrance. Fmoc-α-Me-Phe-OH is an α,α-disubstituted amino acid, meaning it has a methyl group attached to the α-carbon in addition to the phenyl side chain.[2] This bulkiness sterically shields the carboxyl group, making it difficult for the incoming nucleophile (the N-terminal amine of the peptide chain) to attack and form a peptide bond. This often results in slow or incomplete coupling reactions.

Q2: My standard coupling protocol with HBTU/HOBt is giving low yields for Fmoc-α-Me-Phe-OH. What should I do first?

A2: Standard coupling reagents like HBTU, especially when paired with HOBt, may not be sufficiently reactive for highly hindered couplings. The first step in troubleshooting is to switch to a more potent coupling reagent.[3] Reagents based on HOAt or OxymaPure are generally more effective.[4] For instance, HATU, HCTU, or COMU are excellent starting points for optimization.[4][5]

Q3: What role do additives like HOAt and OxymaPure play in difficult couplings?

A3: Additives are crucial in activating the carboxylic acid and minimizing side reactions. HOAt (1-hydroxy-7-azabenzotriazole) and its derivatives are more acidic than HOBt, leading to the formation of more reactive activated esters. The pyridine nitrogen in HOAt can also provide anchimeric assistance, further accelerating the coupling reaction. OxymaPure (ethyl cyano(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt and HOAt, offering comparable or even superior performance in many cases, especially in terms of reducing racemization.[4][5]

Q4: Can I simply increase the reaction time or double couple to improve the yield?

A4: Yes, extending the reaction time (e.g., overnight) or performing a double or even triple coupling are common strategies to drive a difficult coupling to completion.[3] However, be mindful that prolonged exposure to activation conditions can increase the risk of side reactions, including racemization.[3] It is advisable to monitor the reaction progress using a qualitative test like the bromophenol blue test, as the ninhydrin test is not suitable for N-methylated or other secondary amines which are structurally similar to the sterically hindered environment of α-methylated amino acids.[6]

Q5: Is temperature a critical factor in these coupling reactions?

A5: Elevating the reaction temperature (e.g., to 35-50°C) can significantly enhance the rate of a sluggish coupling reaction.[7] However, this should be done with caution, as higher temperatures can also increase the risk of racemization and other side reactions.[3] Microwave-assisted solid-phase peptide synthesis (SPPS) is another option that utilizes elevated temperatures to accelerate couplings and can be particularly effective for hindered amino acids.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the coupling of Fmoc-α-Me-Phe-OH.

Issue 1: Low Coupling Efficiency / Incomplete Reaction

Initial Check:

  • Confirm the quality and purity of the Fmoc-α-Me-Phe-OH and coupling reagents.

  • Ensure accurate calculation of equivalents for the amino acid, coupling reagent, and base.

  • Verify that the N-terminus of the resin-bound peptide is deprotected (if applicable in SPPS).

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagent Upgrade Coupling Reagent (e.g., to HATU, HCTU, COMU) start->reagent check_completion Monitor with Bromophenol Blue Test reagent->check_completion double_couple Perform Double/Triple Coupling double_couple->check_completion increase_temp Increase Reaction Temperature (e.g., 50°C or Microwave) increase_temp->check_completion acid_fluoride Consider Amino Acid Fluorides (TFFH or in situ generation) acid_fluoride->check_completion check_completion->double_couple Incomplete check_completion->increase_temp Still Incomplete check_completion->acid_fluoride Persistent Issues success Coupling Successful check_completion->success Complete G start Start: Couple Fmoc-α-Me-Phe-OH initial_strategy Strategy 1: High-Potency Reagent (e.g., HATU, HCTU, COMU) + Extended Time (2-4h) start->initial_strategy check1 Coupling Complete? initial_strategy->check1 strategy2 Strategy 2: Double Coupling with the same high-potency reagent check1->strategy2 No end Proceed to Next Step check1->end Yes check2 Coupling Complete? strategy2->check2 strategy3 Strategy 3: Elevated Temperature (50°C) or Microwave Assistance check2->strategy3 No check2->end Yes check3 Coupling Complete? strategy3->check3 strategy4 Strategy 4: Alternative Chemistry (e.g., Amino Acid Fluorides via TFFH) check3->strategy4 No check3->end Yes strategy4->end

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide: Incomplete Coupling of Fmoc-α-Me-Phe-OH

Incomplete coupling of sterically hindered amino acids, such as Fmoc-α-Me-Phe-OH, is a common issue in SPPS. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: Low coupling efficiency of Fmoc-α-Me-Phe-OH observed by monitoring techniques (e.g., positive Kaiser test) or analysis of the final peptide.

Possible Causes and Solutions:

Cause Identification Solution
Steric Hindrance Positive Kaiser test after a standard coupling time.1. Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[1] 2. Use a more powerful coupling reagent: Switch to reagents known to be effective for hindered couplings, such as HATU, HCTU, or COMU.[2][3][4][5] 3. Increase reaction time and/or temperature: Prolong the coupling time (e.g., to 2-4 hours or overnight) and/or increase the temperature (e.g., to 50°C), if your instrumentation allows and the peptide sequence is not prone to racemization.
Suboptimal Coupling Reagent Consistently low yields with a particular reagent.Consult the coupling reagent comparison table below and select a more appropriate reagent for sterically hindered amino acids.
Poor Resin Swelling Visible clumping of the resin; reduced flow rate of solvents.Ensure adequate resin swelling by pre-swelling in an appropriate solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[1]
Reagent Degradation Reduced coupling efficiency with previously reliable reagents.Use fresh, high-purity reagents and anhydrous solvents. Ensure proper storage of all chemicals.
Peptide Aggregation The peptide-resin becomes difficult to suspend and may form a gel-like consistency.1. Change solvent: Use a more polar solvent system like NMP or a mixture of DMF/DCM. 2. Incorporate backbone modifications: If the sequence is known to be aggregation-prone, consider the use of pseudoproline dipeptides or other backbone modifications.

Troubleshooting Workflow:

G start Incomplete Coupling of Fmoc-α-Me-Phe-OH check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents double_couple Perform Double Coupling check_reagents->double_couple Reagents OK failure Persistent Issues: Consult Further check_reagents->failure Reagents Faulty change_reagent Switch to a More Powerful Coupling Reagent (e.g., HATU, HCTU, COMU) double_couple->change_reagent Still Incomplete success Successful Coupling double_couple->success Complete optimize_conditions Optimize Reaction Conditions (Time, Temperature) change_reagent->optimize_conditions Still Incomplete change_reagent->success Complete check_swelling Verify Adequate Resin Swelling optimize_conditions->check_swelling Still Incomplete optimize_conditions->success Complete address_aggregation Address Potential Peptide Aggregation check_swelling->address_aggregation Still Incomplete check_swelling->success Complete address_aggregation->success Complete address_aggregation->failure Still Incomplete

Caption: Troubleshooting workflow for incomplete Fmoc-α-Me-Phe-OH coupling.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-α-Me-Phe-OH difficult to couple?

A1: The presence of the α-methyl group in addition to the bulky phenyl side chain creates significant steric hindrance around the carboxylic acid and the alpha-amino group. This steric bulk impedes the approach of the activated carboxylic acid to the free amine on the growing peptide chain, slowing down the rate of amide bond formation.

Q2: What are the best coupling reagents for Fmoc-α-Me-Phe-OH?

A2: For sterically hindered amino acids like Fmoc-α-Me-Phe-OH, uronium/aminium-based coupling reagents are generally recommended. Reagents such as HATU, HCTU, and COMU have been shown to be highly effective in promoting coupling for difficult sequences.[2][3][4][5] Phosphonium-based reagents like PyAOP and PyBOP are also good alternatives.[5] The choice of reagent may also depend on the specific peptide sequence and the reaction conditions.

Q3: When should I use a double coupling strategy?

A3: A double coupling strategy is advisable whenever you are incorporating a sterically hindered amino acid like Fmoc-α-Me-Phe-OH, especially if you are using a standard coupling reagent like HBTU or DIC/HOBt.[1] It is also a good practice to perform a double coupling if a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the first attempt.

Q4: How can I monitor the coupling efficiency of Fmoc-α-Me-Phe-OH?

A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[1] A positive result (blue beads) indicates incomplete coupling. For a more quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC to determine the ratio of the desired product to the deletion sequence (the peptide lacking the Fmoc-α-Me-Phe-OH residue).

Q5: Can I use microwave-assisted synthesis for coupling Fmoc-α-Me-Phe-OH?

A5: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be very effective in promoting the coupling of sterically hindered amino acids. The elevated temperature can significantly increase the reaction rate. However, it is important to optimize the temperature and irradiation time to avoid side reactions, such as racemization.

Quantitative Data on Coupling Reagents

Coupling Reagent Class Relative Efficiency for Hindered Couplings Notes
HATU Uronium/AminiumVery HighOften considered the gold standard for difficult couplings.[2][5]
HCTU Uronium/AminiumHighA highly efficient and often more cost-effective alternative to HATU.[2]
COMU Uronium/AminiumHighShows excellent performance, particularly in microwave-assisted synthesis.[4][5]
PyAOP PhosphoniumHighParticularly effective for coupling N-methylated amino acids.[5]
PyBOP PhosphoniumModerate to HighA reliable reagent, though may be less effective than HATU for extremely difficult couplings.[5]
HBTU Uronium/AminiumModerateMay require double coupling or extended reaction times for Fmoc-α-Me-Phe-OH.
DIC/HOBt CarbodiimideLow to ModerateGenerally not recommended for the first coupling of sterically hindered amino acids without extended reaction times and monitoring.

Experimental Protocols

Protocol 1: Standard Double Coupling of Fmoc-α-Me-Phe-OH using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

Reagents and Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-α-Me-Phe-OH (0.4 mmol, 4 equivalents)

  • HATU (0.38 mmol, 3.8 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for manual or automated SPPS

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF from the resin.

  • First Coupling:

    • In a separate vial, dissolve Fmoc-α-Me-Phe-OH (0.2 mmol, 2 eq) and HATU (0.19 mmol, 1.9 eq) in 2 mL of DMF.

    • Add DIPEA (0.4 mmol, 4 eq) to the activation solution and vortex for 1 minute.

    • Immediately add the activation solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring (Optional):

    • Take a small sample of the resin beads and perform a Kaiser test. If the beads are colorless or pale yellow, proceed to the next step. If they are blue, proceed with the second coupling.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-α-Me-Phe-OH.

    • Agitate the reaction mixture for another 1-2 hours at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

    • Wash the resin with DMF and DCM.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a few beads of the peptide-resin and wash them thoroughly with DMF and then ethanol.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Blue beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Signaling Pathway for Reagent Selection:

G start Coupling of Fmoc-α-Me-Phe-OH standard_coupling Standard Coupling (HBTU or DIC/HOBt) start->standard_coupling monitoring Monitor with Kaiser Test standard_coupling->monitoring incomplete Incomplete Coupling (Positive Kaiser Test) monitoring->incomplete complete Complete Coupling (Negative Kaiser Test) monitoring->complete double_couple Double Couple with Standard Reagent incomplete->double_couple advanced_coupling Use Advanced Reagent (HATU, HCTU, COMU) incomplete->advanced_coupling mw_spps Consider Microwave- Assisted Synthesis incomplete->mw_spps double_couple->monitoring advanced_coupling->monitoring mw_spps->monitoring

Caption: Logical flow for selecting a coupling strategy for Fmoc-α-Me-Phe-OH.

References

Optimizing Fmoc deprotection of Fmoc-alpha-Me-Phe-OH to avoid side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Fmoc deprotection of Fmoc-α-Me-Phe-OH and avoiding common side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fmoc deprotection of the sterically hindered amino acid analogue, Fmoc-α-Me-Phe-OH.

Question 1: I am observing incomplete Fmoc deprotection of Fmoc-α-Me-Phe-OH with my standard piperidine protocol. What are the likely causes and how can I resolve this?

Answer:

Incomplete deprotection is a common challenge with sterically hindered amino acids like Fmoc-α-Me-Phe-OH. The α-methyl group significantly slows down the rate of piperidine-mediated deprotection.

Potential Causes:

  • Insufficient reaction time: Standard deprotection times for non-hindered amino acids are often too short.

  • Inadequate reagent concentration: The standard 20% piperidine in DMF may not be sufficiently potent.

  • Poor solvent penetration: Resin swelling and solvent accessibility to the reaction site can be limiting factors.

Troubleshooting Steps:

  • Extend Deprotection Time: Increase the piperidine treatment time. It is recommended to perform two treatments.

  • Increase Piperidine Concentration: While 20% is standard, for difficult deprotections, increasing the concentration to 30-50% may be beneficial. However, be mindful of potential side reactions with longer exposure.

  • Consider Alternative Bases: For highly resistant cases, switching to a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective. A solution of 2% DBU in DMF can significantly accelerate Fmoc removal.[1]

  • Optimize Reaction Temperature: Gently heating the reaction to 30-40°C can increase the deprotection rate. However, this should be done with caution as it can also accelerate side reactions.

  • Ensure Adequate Resin Swelling: Before starting the synthesis, ensure the resin is fully swollen in the appropriate solvent (e.g., DMF) to maximize accessibility of the reagents.

Question 2: After switching to a stronger base like DBU for deprotection, I am noticing unexpected side products in my final peptide. What could these be and how can I prevent them?

Answer:

While DBU is effective for deprotecting sterically hindered residues, its high basicity can promote certain side reactions.

Potential Side Products:

  • Dibenzofulvene (DBF) Adducts: DBU is a non-nucleophilic base and does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc deprotection.[1] This reactive electrophile can then form adducts with the newly deprotected amine or other nucleophilic side chains.

  • Aspartimide Formation (if Asp is present): DBU is known to catalyze aspartimide formation, which can lead to epimerization and the formation of β-aspartyl peptides.[1] While your target amino acid is a phenylalanine derivative, this is a critical consideration if aspartic acid is present elsewhere in the peptide sequence.

  • Epimerization: The strong basicity of DBU can increase the risk of epimerization at the α-carbon of the amino acid, although for α-methylated amino acids, this is generally less of a concern due to the absence of an α-proton. However, epimerization of other residues in the sequence is possible.

Preventative Measures:

  • Use a DBU/Piperidine Cocktail: A common strategy is to use a mixture of DBU and a secondary amine scavenger. A solution of 2% DBU and 2% piperidine in DMF can provide the necessary basicity for deprotection while ensuring the DBF byproduct is scavenged.

  • Consider Piperazine/DBU: A combination of 5% piperazine and 2% DBU in DMF has been reported as a safe and highly efficient deprotection solution that minimizes side reactions.[2][3]

  • Minimize Reaction Time: Use the shortest possible deprotection time with DBU that achieves complete Fmoc removal. Monitor the reaction closely using a method like a Kaiser test or UV monitoring of the DBF-adduct.

  • Avoid DBU with Aspartate-Containing Peptides: If your peptide contains aspartic acid, it is advisable to avoid DBU altogether or use it with extreme caution and optimized conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Fmoc deprotection of Fmoc-α-Me-Phe-OH?

A1: The primary challenge is the steric hindrance caused by the α-methyl group. This bulkiness slows down the approach of the base (typically piperidine) to the acidic proton on the fluorenyl group, making the deprotection reaction significantly slower than for non-methylated amino acids.

Q2: Can I use my standard 20% piperidine in DMF protocol for Fmoc-α-Me-Phe-OH?

A2: While it may eventually lead to deprotection, it is often inefficient and may result in incomplete Fmoc removal. This can lead to deletion sequences in your final peptide. It is highly recommended to modify the standard protocol by extending the reaction time, increasing the piperidine concentration, or using a stronger base.

Q3: Is epimerization a major concern during the deprotection of Fmoc-α-Me-Phe-OH?

A3: Epimerization at the α-carbon of α-Me-Phe-OH itself is not possible due to the absence of a proton at this position. However, the use of stronger bases or extended reaction times to deprotect this hindered residue could potentially lead to epimerization of other chiral centers within the peptide sequence.[4] Therefore, it is crucial to use the mildest conditions that still achieve complete deprotection.

Q4: How can I monitor the completeness of the Fmoc deprotection for this amino acid?

A4: Several methods can be used:

  • Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue color) indicates successful deprotection. However, for secondary amines (like a deprotected N-methylated amino acid), the test is not reliable. In this case, a chloranil test can be used.

  • UV Monitoring: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. Monitoring the increase and subsequent plateau of this absorbance can indicate the progress and completion of the reaction.

  • HPLC Analysis of a Cleaved Sample: A small amount of the resin can be cleaved and analyzed by HPLC to check for the presence of any remaining Fmoc-protected peptide.

Q5: Are there any alternatives to piperidine- or DBU-based reagents?

A5: Yes, 4-methylpiperidine has been shown to be as efficient as piperidine for Fmoc deprotection and is not a controlled substance.[5] Additionally, piperazine in combination with DBU has been reported as a safe and effective alternative.[2][3]

Data Presentation

Table 1: Comparison of Deprotection Conditions for Sterically Hindered Amino Acids

Deprotection ReagentConcentrationTypical TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 20 minStandard, well-understoodSlow for hindered residues
Piperidine30-50% in DMF2 x 15 minFaster than 20% piperidineIncreased risk of side reactions with prolonged exposure
DBU2% in DMF2 x 5 minVery fast and effective for hindered residuesDoes not scavenge DBF, can cause side reactions
DBU / Piperidine2% / 2% in DMF2 x 5 minFast deprotection with DBF scavengingStill a strong base, caution needed
Piperazine / DBU5% / 2% in DMF< 1 minVery fast, efficient, and reported to be saferMay require optimization for specific sequences

Experimental Protocols

Optimized Fmoc Deprotection Protocol for Fmoc-α-Me-Phe-OH using DBU/Piperidine

This protocol is recommended for the efficient deprotection of Fmoc-α-Me-Phe-OH while minimizing side reactions.

Reagents:

  • Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in high-purity DMF.

  • Washing Solvent: High-purity DMF.

  • Resin-bound peptide with N-terminal Fmoc-α-Me-Phe-OH.

Procedure:

  • Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.

  • Drain the DMF from the resin.

  • Add the deprotection solution (10 mL per gram of resin) to the resin.

  • Agitate the resin suspension for 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution (10 mL per gram of resin).

  • Agitate the resin suspension for another 5 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents and byproducts.

  • Perform a chloranil test to confirm the absence of the Fmoc group and the presence of a free secondary amine.

Mandatory Visualizations

Deprotection_Mechanism Fmoc_Phe Fmoc-α-Me-Phe-Resin Intermediate1 Carbanion Intermediate Fmoc_Phe->Intermediate1 + Base Base Base (e.g., Piperidine) DBF_Adduct DBF-Base Adduct Base->DBF_Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Deprotected_Phe H-α-Me-Phe-Resin Intermediate1->Deprotected_Phe DBF->DBF_Adduct + Base (Scavenger)

Caption: Fmoc deprotection mechanism of Fmoc-α-Me-Phe-OH.

Troubleshooting_Workflow Start Incomplete Deprotection of Fmoc-α-Me-Phe-OH Step1 Extend Piperidine Treatment Time (2 x 20 min) Start->Step1 Check1 Deprotection Complete? Step1->Check1 Step2 Increase Piperidine Concentration (30-50%) Check1->Step2 No Success Proceed to Next Coupling Step Check1->Success Yes Check2 Deprotection Complete? Step2->Check2 Step3 Use Stronger Base: 2% DBU / 2% Piperidine in DMF Check2->Step3 No Check2->Success Yes Check3 Deprotection Complete? Step3->Check3 Check3->Success Yes Failure Consult Further Literature / Technical Support Check3->Failure No

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Side_Reactions Deprotection Fmoc Deprotection (Strong Base, e.g., DBU) Desired_Product Desired Deprotected Peptide Deprotection->Desired_Product Desired Pathway Side_Reaction1 DBF Adduct Formation (if no scavenger) Deprotection->Side_Reaction1 Side Pathway Side_Reaction2 Aspartimide Formation (if Asp is present) Deprotection->Side_Reaction2 Side Pathway Side_Reaction3 Epimerization of other Amino Acids Deprotection->Side_Reaction3 Side Pathway

Caption: Potential side reactions with strong base deprotection.

References

Troubleshooting Low Yield in Peptide Synthesis with Fmoc-α-Me-Phe-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), incorporating sterically hindered amino acids like Fmoc-α-Me-Phe-OH can present significant challenges, often leading to frustratingly low yields. This technical support center provides a comprehensive guide to troubleshooting these issues, offering detailed experimental protocols, quantitative data for optimizing coupling strategies, and a clear workflow for diagnosing and resolving common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter when using Fmoc-α-Me-Phe-OH in your peptide synthesis.

Question 1: Why am I observing a significantly lower than expected yield after incorporating Fmoc-α-Me-Phe-OH?

Answer: Low yields following the coupling of Fmoc-α-Me-Phe-OH are most commonly attributed to incomplete coupling reactions due to the steric hindrance posed by the α-methyl group. This bulkiness impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Other potential causes include incomplete Fmoc deprotection of the preceding residue, and on-resin aggregation of the peptide chain.

Question 2: How can I confirm that the coupling of Fmoc-α-Me-Phe-OH is incomplete?

Answer: A qualitative ninhydrin (Kaiser) test is a rapid method to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue or purple beads) indicates that the coupling has not gone to completion. However, for N-methylated amino acids, the Kaiser test is not applicable. In such cases, a bromophenol blue test can be used, where a blue to green color indicates incomplete coupling. For quantitative analysis, a small sample of the peptidyl-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify the presence of deletion sequences lacking the α-Me-Phe residue.

Question 3: What are the recommended coupling reagents for Fmoc-α-Me-Phe-OH?

Answer: Standard coupling reagents may not be efficient enough to overcome the steric hindrance of Fmoc-α-Me-Phe-OH. More potent activating reagents are recommended. These include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).[1][2] These reagents are known to facilitate coupling of sterically hindered and N-methylated amino acids.[1][2][3]

Question 4: Should I perform a "double coupling" for Fmoc-α-Me-Phe-OH?

Answer: Yes, a double coupling strategy is highly recommended for sterically hindered amino acids like Fmoc-α-Me-Phe-OH to drive the reaction to completion.[4] This involves repeating the coupling step with a fresh solution of the activated amino acid after the initial coupling.

Question 5: Are there any specific considerations for the Fmoc deprotection step before coupling Fmoc-α-Me-Phe-OH?

Answer: Incomplete deprotection of the preceding amino acid will result in a capped peptide chain, leading to a lower yield of the desired full-length peptide. Ensure complete Fmoc removal by using a standard deprotection solution (e.g., 20% piperidine in DMF) and allowing for sufficient reaction time.[5][6] For difficult sequences prone to aggregation, extending the deprotection time or performing a second deprotection step may be beneficial. The completion of the deprotection can be monitored by UV analysis of the dibenzofulvene-piperidine adduct in the filtrate.

Question 6: My peptide is showing signs of aggregation after incorporating Fmoc-α-Me-Phe-OH. What can I do?

Answer: The hydrophobicity of the phenyl ring in Fmoc-α-Me-Phe-OH can contribute to peptide aggregation on the solid support, hindering subsequent synthesis steps. To mitigate this, consider the following strategies:

  • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties.[7]

  • Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to disrupt secondary structures.

  • Backbone Protection: Incorporate pseudoproline dipeptides or other backbone-protecting groups in your sequence to disrupt aggregation.[7]

  • Elevated Temperature: Performing the coupling at a higher temperature can help to break up aggregates.[7]

Quantitative Data on Coupling Conditions

Optimizing the coupling conditions is critical for achieving high yields. The following table summarizes recommended starting conditions for coupling Fmoc-α-Me-Phe-OH with various reagents. These are starting points and may require further optimization based on your specific peptide sequence.

Coupling ReagentFmoc-α-Me-Phe-OH (eq.)Reagent (eq.)Base (eq.)BaseSolventTimeTemperature (°C)
HATU 448DIEADMF or NMP1 hourRoom Temperature
HCTU 448DIEADMF or NMP1-2 hoursRoom Temperature
PyBOP 336DIEADMF or NMP2-4 hoursRoom Temperature
PyBrOP 226DIEADCM or DMF1 hour (after 1 min at 0°C)Room Temperature

Note: Equivalents are calculated relative to the resin substitution.

Detailed Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-α-Me-Phe-OH using HATU
  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (4 eq.) and HATU (4 eq.) in DMF or NMP.[3]

  • Activation: Add DIEA (8 eq.) to the amino acid/HATU mixture and allow it to pre-activate for 1-2 minutes at room temperature.[3]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel for 1 hour at room temperature.[3]

  • Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a bromophenol blue test to check for completion of the coupling.

Protocol 2: Double Coupling of Fmoc-α-Me-Phe-OH
  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the first coupling, thoroughly wash the resin with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh activation mixture of Fmoc-α-Me-Phe-OH, HATU, and DIEA as described in Protocol 1.

  • Reaction: Add the fresh coupling mixture to the resin and agitate for another 1 hour at room temperature.

  • Final Washing: Wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min) to ensure all reagents are removed before proceeding to the next deprotection step.

Visualizing the Troubleshooting Workflow

To aid in diagnosing and resolving low-yield issues, the following workflow diagrams illustrate the logical steps to take.

TroubleshootingWorkflow Start Low Yield Observed with Fmoc-α-Me-Phe-OH Check_Coupling Check Coupling Completion (Bromophenol Blue Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive (Blue/Green) Complete_Coupling Coupling Appears Complete Check_Coupling->Complete_Coupling Negative (Yellow) Implement_Double_Coupling Implement Double Coupling Protocol Incomplete_Coupling->Implement_Double_Coupling Optimize_Reagents Optimize Coupling Reagents (e.g., HATU, HCTU, PyBOP) Incomplete_Coupling->Optimize_Reagents Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Incomplete_Coupling->Optimize_Conditions Troubleshoot_Deprotection Investigate Deprotection of Previous Residue Complete_Coupling->Troubleshoot_Deprotection Check_Aggregation Assess for On-Resin Aggregation Complete_Coupling->Check_Aggregation Solution Improved Yield Troubleshoot_Deprotection->Solution Aggregation_Strategies Implement Anti-Aggregation Strategies Check_Aggregation->Aggregation_Strategies Implement_Double_Coupling->Solution Optimize_Reagents->Solution Optimize_Conditions->Solution Aggregation_Strategies->Solution

Caption: Troubleshooting workflow for low yield in Fmoc-α-Me-Phe-OH coupling.

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-α-Me-Phe-OH Active_Ester Activated Ester Intermediate Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Base (DIEA) Base->Active_Ester New_Peptide_Bond Formation of New Peptide Bond Active_Ester->New_Peptide_Bond Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->New_Peptide_Bond Resin_Peptide_plus_1 Resin-Bound Peptide + 1 New_Peptide_Bond->Resin_Peptide_plus_1

Caption: General mechanism of peptide coupling in SPPS.

By systematically addressing each potential point of failure, from coupling efficiency to on-resin aggregation, researchers can significantly improve the success rate of synthesizing peptides containing the challenging Fmoc-α-Me-Phe-OH residue.

References

Technical Support Center: Managing Peptides Containing Fmoc-α-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH). This sterically hindered amino acid can present challenges during solid-phase peptide synthesis (SPPS), primarily related to aggregation and poor coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with using Fmoc-α-Me-Phe-OH in peptide synthesis?

A1: The primary challenges stem from the steric hindrance caused by the α-methyl group and the hydrophobicity of the phenylalanine side chain. These factors can lead to:

  • Slow or incomplete coupling reactions: The bulky nature of Fmoc-α-Me-Phe-OH can make it difficult for the activated amino acid to access the N-terminus of the growing peptide chain on the solid support.

  • Peptide aggregation: The presence of a hydrophobic and conformationally restricted residue can promote the formation of intermolecular hydrogen bonds between peptide chains, leading to aggregation on the resin. This can block reactive sites and reduce synthesis efficiency.

  • Lower solubility: While Fmoc-α-Me-Phe-OH itself is soluble in standard SPPS solvents like DMF and NMP, the resulting peptide sequence may exhibit poor solubility, further contributing to aggregation.[1]

Q2: How does the α-methyl group influence peptide structure and aggregation?

A2: The α-methyl group restricts the conformational freedom of the peptide backbone around the modified residue. This can favor a more extended β-sheet-like conformation. While this can be a desired structural feature in peptide design, it can also promote self-assembly and aggregation, especially in sequences with multiple hydrophobic residues. Interestingly, N-methylation is a known strategy to disrupt β-sheet formation and inhibit aggregation by removing a hydrogen bond donor.[2][3][4][5] While α-methylation does not remove a hydrogen bond donor, the conformational constraints it imposes can still significantly impact aggregation behavior.

Q3: Are there any benefits to using Fmoc-α-Me-Phe-OH despite the challenges?

A3: Yes, the incorporation of α-methylated amino acids is a deliberate strategy in peptide design for several reasons:

  • Enhanced proteolytic stability: The α-methyl group can protect the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life in biological systems.

  • Conformational constraint: As mentioned, it induces a specific backbone conformation, which can be crucial for binding to a biological target.

  • Improved biological activity: In some cases, the structural constraints imposed by α-methylation can lead to a peptide with higher binding affinity or inhibitory activity. For instance, incorporating α-methylated phenylalanine has been shown to enhance the inhibitory properties of peptides targeting Amyloid-Beta aggregation.[6]

Troubleshooting Guides

Issue 1: Poor Coupling Efficiency of Fmoc-α-Me-Phe-OH

Symptoms:

  • Positive Kaiser test (indicating unreacted free amines) after the coupling step.

  • Presence of deletion sequences (peptide minus the Fmoc-α-Me-Phe-OH residue) in the final product upon mass spectrometry analysis.

  • Low overall yield of the target peptide.[7]

Root Causes and Solutions:

Root CauseRecommended Action
Insufficient Activation Use a more potent coupling reagent suitable for sterically hindered amino acids. HATU, HCTU, and PyBOP are excellent choices. Phosphonium-based reagents like PyBOP are often preferred as they do not cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium-based reagents like HBTU.
Steric Hindrance Increase the coupling time (e.g., from 2 hours to 4-6 hours or even overnight). Perform a double coupling, where the coupling step is repeated with a fresh solution of activated Fmoc-α-Me-Phe-OH.[7]
Suboptimal Solvent Ensure Fmoc-α-Me-Phe-OH is fully dissolved. While soluble in DMF and NMP, using a solvent mixture known to reduce aggregation, such as NMP with up to 20% DMSO, can be beneficial.
Issue 2: On-Resin Peptide Aggregation

Symptoms:

  • Swollen resin beads clumping together.

  • Slow or incomplete draining of solvents during washing steps.

  • A significant drop in synthesis yield for subsequent coupling steps.

  • Discolored resin.

Root Causes and Solutions:

Root CauseRecommended Action
Interchain Hydrogen Bonding Solvent Modification: Switch from DMF to NMP, which is known to be a better solvent for disrupting hydrogen bonds. Adding chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions can also help break up aggregates.
Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50°C). This provides more kinetic energy to disrupt intermolecular interactions.
Mechanical Disruption: Gently agitate the reaction vessel using sonication for short periods during the coupling step.
Peptide Secondary Structure Backbone Protection: If the sequence is particularly aggregation-prone, consider incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the amino acid preceding the difficult region. These groups physically disrupt the hydrogen bonding that leads to aggregation.[8]
Pseudoprolines: Incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the formation of stable β-sheet structures.[8]

Quantitative Data Summary

Table 1: Solubility of Hydrophobic Fmoc-Amino Acids in Common SPPS Solvents

SolventSolubilityComments
DMF (Dimethylformamide) GoodThe most common solvent for SPPS. However, it can promote aggregation of hydrophobic peptides.[1][9]
NMP (N-Methyl-2-pyrrolidone) ExcellentGenerally better at solvating peptides and disrupting aggregation than DMF.[1][9]
DMSO (Dimethyl Sulfoxide) ExcellentA very polar aprotic solvent that is excellent at disrupting hydrogen bonds. Often used as an additive (10-20%) with NMP or DMF.
DCM (Dichloromethane) Poor to ModeratePrimarily used for resin swelling and some coupling reactions, but not ideal for dissolving larger, protected peptides.

Table 2: Recommended Coupling Reagents for Fmoc-α-Me-Phe-OH

Coupling ReagentClassKey Characteristics
HATU Aminium/Uronium SaltHighly reactive and very effective for sterically hindered couplings.[10]
HCTU Aminium/Uronium SaltA more cost-effective alternative to HATU with similar high reactivity.
PyBOP Phosphonium SaltExcellent for sterically hindered couplings and less likely to cause N-terminal guanidinylation than HBTU.[11]
COMU Aminium/Uronium SaltA newer generation coupling reagent with high efficiency, comparable to HATU, and improved safety profile (non-explosive).
DIC/OxymaPure Carbodiimide/AdditiveA reliable and cost-effective combination. OxymaPure is a superior additive to HOBt in terms of safety and efficiency.[10]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Fmoc-α-Me-Phe-OH

This protocol is designed to maximize coupling efficiency and minimize aggregation.

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x).

  • Activation of Fmoc-α-Me-Phe-OH:

    • In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

    • Optional: For very difficult couplings, increase the temperature to 50°C.

  • Washing: Wash the resin with NMP (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. If the test is positive, perform a second coupling (double coupling) by repeating steps 3 and 4.

Visualizations

Below are diagrams to aid in understanding the troubleshooting process and the underlying chemical principles.

Aggregation_Management_Workflow Troubleshooting Workflow for Fmoc-α-Me-Phe-OH Incorporation start Start SPPS with Fmoc-α-Me-Phe-OH coupling Perform Coupling Step start->coupling wash Wash Resin coupling->wash kaiser_test Kaiser Test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative incomplete_coupling Incomplete Coupling Detected kaiser_test->incomplete_coupling Positive wash->kaiser_test aggregation_check Check for Physical Signs of Aggregation (Clumping) wash->aggregation_check double_couple Perform Double Coupling incomplete_coupling->double_couple change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) incomplete_coupling->change_reagent increase_time Increase Coupling Time incomplete_coupling->increase_time double_couple->wash change_reagent->coupling increase_time->coupling aggregation_check->next_cycle No aggregation_detected Aggregation Detected aggregation_check->aggregation_detected Yes change_solvent Switch to NMP +/- DMSO aggregation_detected->change_solvent elevate_temp Increase Temperature aggregation_detected->elevate_temp sonicate Apply Sonication aggregation_detected->sonicate change_solvent->coupling elevate_temp->coupling sonicate->coupling

Caption: Troubleshooting workflow for Fmoc-α-Me-Phe-OH incorporation.

Aggregation_Mechanism Mechanism of Peptide Aggregation and Mitigation Strategies cluster_peptide Growing Peptide Chains on Resin peptide1 Peptide Chain 1 hydrophobic Hydrophobic Interactions (Phe side chains) peptide1->hydrophobic h_bonding Interchain H-Bonding (Peptide backbones) peptide1->h_bonding peptide2 Peptide Chain 2 peptide2->hydrophobic peptide2->h_bonding peptide3 Peptide Chain 3 peptide3->hydrophobic peptide3->h_bonding aggregation Peptide Aggregation hydrophobic->aggregation h_bonding->aggregation blocked_sites Blocked Reactive Sites & Synthesis Failure aggregation->blocked_sites mitigation Mitigation Strategies solvents Solvents (NMP, DMSO) solvents->h_bonding Disrupts temp Elevated Temperature temp->h_bonding Disrupts backbone_prot Backbone Protection (Dmb, Hmb) backbone_prot->h_bonding Prevents

Caption: Mechanism of peptide aggregation and points of intervention.

References

Impact of Fmoc-alpha-Me-Phe-OH on peptide solubility during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) in solid-phase peptide synthesis (SPPS). The focus is on its impact on peptide solubility and strategies to overcome potential challenges during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-α-Me-Phe-OH and why is it used in peptide synthesis?

Fmoc-α-Me-Phe-OH is a derivative of the amino acid phenylalanine, featuring two key modifications:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, essential for sequential amino acid addition in Fmoc-based SPPS.

  • α-Methyl group: A methyl group is added to the α-carbon of the amino acid.

This α-methylation confers several advantageous properties to the resulting peptide, including increased resistance to enzymatic degradation, enhanced thermal and chemical stability, and improved bioavailability. Notably, the presence of the α-methyl group can also influence peptide conformation and solubility.[1]

Q2: How does the incorporation of Fmoc-α-Me-Phe-OH affect peptide solubility during synthesis?

The impact of Fmoc-α-Me-Phe-OH on peptide solubility is twofold:

  • Disruption of Aggregation: The α-methyl group introduces a steric hindrance that disrupts the formation of inter- and intramolecular hydrogen bonds between peptide chains. This is a primary cause of aggregation and subsequent insolubility during SPPS. By interfering with these interactions, Fmoc-α-Me-Phe-OH can help maintain the peptide-resin in a more solvated and reactive state. Some studies have shown that peptides incorporating alpha-methylated phenylalanine can have enhanced inhibitory properties against amyloid-beta aggregation, further suggesting its role in disrupting peptide self-association.[2]

  • Increased Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid residue. While this can be beneficial for the final peptide's properties, an accumulation of hydrophobic residues can sometimes lead to solubility challenges in the polar solvents typically used for SPPS, such as dimethylformamide (DMF).

Q3: What are the main challenges associated with using Fmoc-α-Me-Phe-OH in SPPS?

The primary challenge is the steric hindrance presented by the α-methyl group, which can lead to:

  • Difficult Coupling Reactions: The bulky α-methyl group can make it difficult for the incoming activated Fmoc-α-Me-Phe-OH to react with the N-terminal amine of the growing peptide chain. This can result in incomplete coupling, leading to deletion sequences in the final product.

  • Slower Reaction Kinetics: Coupling reactions involving sterically hindered amino acids are often slower than those with their non-methylated counterparts.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Symptoms:

  • Positive Kaiser test (or other ninhydrin-based test) after the coupling step.

  • Presence of deletion sequences (peptide lacking the α-Me-Phe residue) in the final product upon analysis by mass spectrometry.

  • Resin shrinking, indicating peptide aggregation.

Root Cause: The steric hindrance of the α-methyl group on Fmoc-α-Me-Phe-OH impedes its efficient coupling to the growing peptide chain. Standard coupling reagents and conditions may not be sufficient to overcome this hindrance.

Solutions:

  • Optimize Coupling Reagents:

    • Switch to more potent coupling reagents known to be effective for sterically hindered amino acids. Comparative studies suggest that phosphonium salts like PyBOP® and PyAOP®, or uronium salts like HBTU and HATU, can be more effective than carbodiimide-based reagents (e.g., DIC) alone for coupling sterically hindered amino acids.[3][4]

    • Consider using acyl fluoride or N-carboxyanhydride (NCA) activation methods, which have shown superiority in some cases for hindered couplings.[3]

  • Modify Coupling Protocol:

    • Double Coupling: Repeat the coupling step with a fresh portion of activated Fmoc-α-Me-Phe-OH to drive the reaction to completion.

    • Increase Reaction Time: Extend the coupling time to allow for the slower kinetics of the sterically hindered amino acid.

    • Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, this should be done with caution to avoid potential side reactions.

  • Use Additives:

    • The addition of a catalytic amount of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) can improve coupling efficiency and reduce racemization.

Issue 2: Peptide Aggregation on the Resin

Symptoms:

  • Significant swelling and shrinking of the resin between deprotection and coupling steps.

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color in the Kaiser test after the deprotection step.

  • Clogging of the synthesis vessel filter.

Root Cause: While α-methylation can disrupt aggregation, long or hydrophobic peptide sequences can still be prone to aggregation on the solid support.

Solutions:

  • Change the Solvent System:

    • Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.

    • Use a mixture of solvents, such as DMF/DCM or the addition of "magic mixtures" containing ethylene carbonate and nonionic detergents.

  • Incorporate Chaotropic Salts:

    • Adding chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can help to disrupt hydrogen bonding networks that lead to aggregation.

  • Utilize Backbone Protection or Pseudoprolines:

    • For particularly difficult sequences, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or using pseudoproline dipeptides at strategic locations (not adjacent to the α-Me-Phe) to disrupt secondary structure formation.

Quantitative Data Summary

While specific quantitative data for the solubility of peptides containing Fmoc-α-Me-Phe-OH is limited in the literature, the following table summarizes the qualitative impact and the coupling efficiency with different reagents.

ParameterImpact of Fmoc-α-Me-Phe-OHNotes
Peptide Aggregation Generally DecreasedThe α-methyl group disrupts backbone hydrogen bonding.
Final Peptide Solubility Often IncreasedDisruption of aggregation leads to a more soluble final product.
Coupling Efficiency (Standard Reagents) DecreasedSteric hindrance slows down the reaction and can lead to incomplete coupling.
Coupling Efficiency (High-Potency Reagents) ImprovedReagents like HBTU, HATU, and PyBOP show better performance for hindered couplings.[3][4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-α-Me-Phe-OH

This protocol is a starting point and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed to the troubleshooting protocol below.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

Protocol 2: Troubleshooting Incomplete Coupling

If the Kaiser test is positive after the initial coupling:

  • Wash: Wash the resin with DMF (3 times).

  • Recouple: Prepare a fresh solution of activated Fmoc-α-Me-Phe-OH as described in Protocol 1, step 4.

  • Couple: Add the fresh solution to the resin and agitate for an additional 2-4 hours or overnight.

  • Monitoring: Repeat the Kaiser test.

  • Capping (Optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This will prevent the formation of deletion peptides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_analysis Analysis & Troubleshooting resin_prep 1. Swell Resin in DMF fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 3. Wash with DMF fmoc_deprotection->wash1 activation 4. Activate Fmoc-α-Me-Phe-OH (e.g., HBTU/HOBt/DIPEA) wash1->activation coupling 5. Couple to Resin activation->coupling kaiser_test 6. Kaiser Test coupling->kaiser_test wash2 7. Wash with DMF kaiser_test->wash2 Negative troubleshoot Troubleshoot: - Recouple - Change Reagents - Cap kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash2->next_cycle troubleshooting_logic cluster_solutions Potential Solutions start Incomplete Coupling Detected (Positive Kaiser Test) recouple Double Couple with Fresh Reagents start->recouple change_reagents Switch to Stronger Coupling Reagent (e.g., PyAOP, HATU) start->change_reagents increase_time_temp Increase Reaction Time and/or Temperature start->increase_time_temp change_solvent Change Solvent to NMP or Add Chaotropes start->change_solvent end Coupling Complete recouple->end change_reagents->end increase_time_temp->end change_solvent->end

References

Strategies for difficult couplings involving Fmoc-alpha-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the coupling of Fmoc-α-Me-Phe-OH in solid-phase peptide synthesis (SPPS). The steric hindrance presented by the α-methyl group on the phenylalanine residue often necessitates optimized protocols to achieve high coupling efficiency and peptide purity.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-α-Me-Phe-OH more difficult than standard Fmoc-amino acids?

The primary challenge arises from the steric hindrance caused by the presence of a methyl group on the α-carbon of the phenylalanine residue.[1][2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and often leading to incomplete couplings.

Q2: What are the most common problems encountered during the coupling of Fmoc-α-Me-Phe-OH?

The most frequent issues include:

  • Low coupling efficiency: Resulting in deletion sequences where the Fmoc-α-Me-Phe-OH residue is missing.

  • Incomplete deprotection of the preceding amino acid: If the N-terminal amine is not fully deprotected, the subsequent coupling cannot proceed.

  • Aggregation of the peptide-resin: This can be sequence-dependent and is exacerbated by hydrophobic residues, hindering reagent access.[3]

  • Side reactions: Such as racemization, although this is generally less of a concern with α,α-disubstituted amino acids.

Q3: How can I monitor the completeness of the coupling reaction?

A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of unreacted primary amines on the resin. A positive (blue/purple) Kaiser test after a coupling step indicates that the reaction is incomplete. For N-methylated amino acids or proline at the N-terminus, an isatin or chloranil test should be used.

Q4: Is a single coupling reaction sufficient for incorporating Fmoc-α-Me-Phe-OH?

In many cases, a single coupling reaction may not be sufficient to achieve a high yield. A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is often recommended to drive the reaction to completion.[1]

Q5: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of Fmoc-α-Me-Phe-OH?

Yes, microwave energy can significantly enhance the coupling efficiency of sterically hindered amino acids.[2] The application of microwave energy can accelerate the reaction rate and help overcome the steric barrier, often leading to higher purity and yield in a shorter amount of time.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues during Fmoc-α-Me-Phe-OH coupling.

Problem 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A positive Kaiser test indicates the presence of free primary amines, signifying an incomplete coupling reaction.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) strategy1 Perform a Second Coupling (Double Couple) start->strategy1  Initial Step strategy2 Switch to a More Potent Coupling Reagent start->strategy2  Alternative 1 strategy3 Increase Coupling Time and/or Temperature start->strategy3  Alternative 2 strategy4 Utilize Microwave- Assisted Synthesis start->strategy4  Alternative 3 (Recommended for persistent issues) capping Cap Unreacted Amines strategy1->capping  If Kaiser test is still positive proceed Proceed to Next Deprotection Step strategy1->proceed  If Kaiser test is negative strategy2->capping  If Kaiser test is still positive strategy2->proceed  If Kaiser test is negative strategy3->capping  If Kaiser test is still positive strategy3->proceed  If Kaiser test is negative strategy4->capping  If Kaiser test is still positive strategy4->proceed  If Kaiser test is negative

Caption: Troubleshooting workflow for a positive Kaiser test.

Possible Causes & Solutions:

  • Insufficient reaction time: The steric hindrance slows down the reaction.

    • Solution: Increase the coupling time (e.g., from 1-2 hours to 4-24 hours).

  • Suboptimal coupling reagent: Standard coupling reagents may not be effective enough.

    • Solution: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[4][5] COMU is also a highly efficient option.[5]

  • Low reagent concentration: Dilute conditions can lead to slower reaction rates.

    • Solution: Increase the concentration of the amino acid and coupling reagents.[1]

  • Peptide aggregation: The peptide chain on the resin may be aggregated, blocking reactive sites.

    • Solution: Use solvents known to disrupt aggregation, such as a mixture of DCM/DMF/NMP, or add chaotropic salts like LiCl.[6]

Problem 2: Low Yield of the Final Peptide

A low overall yield can be a result of cumulative incomplete couplings or other issues throughout the synthesis.

Troubleshooting Workflow:

G start Low Final Peptide Yield check_purity Analyze Crude Product by HPLC/MS start->check_purity deletion_sequences Major peaks correspond to deletion sequences check_purity->deletion_sequences other_impurities Multiple other impurities check_purity->other_impurities optimize_coupling Optimize coupling strategy for Fmoc-alpha-Me-Phe-OH (Double coupling, stronger reagents) deletion_sequences->optimize_coupling optimize_deprotection Ensure complete Fmoc deprotection (extend time, check with test) deletion_sequences->optimize_deprotection optimize_cleavage Review cleavage cocktail and reaction time other_impurities->optimize_cleavage

Caption: Decision-making process for troubleshooting low peptide yield.

Possible Causes & Solutions:

  • Incomplete Fmoc-deprotection: The piperidine treatment may not be sufficient to remove the Fmoc group from the preceding amino acid.

    • Solution: Extend the deprotection time (e.g., 2 x 10 minutes) and confirm complete deprotection with a Kaiser test before coupling.

  • Suboptimal cleavage from the resin: The final cleavage step may be inefficient.

    • Solution: Review the cleavage cocktail and ensure it is appropriate for the resin and protecting groups used. Extend the cleavage time if necessary.

  • Use of impure reagents: Impurities in the Fmoc-α-Me-Phe-OH or solvents can interfere with the reaction.

    • Solution: Use high-purity (≥99%) reagents and anhydrous solvents.

Data on Coupling Reagents

While exact coupling efficiencies can be sequence-dependent, the following table summarizes the characteristics of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentClassKey FeaturesRecommended Use For Fmoc-α-Me-Phe-OH
HATU Aminium SaltHighly reactive, fast kinetics, low racemization.[4][5]Excellent choice, especially for very difficult couplings.
HBTU Aminium SaltSimilar to HATU but slightly less reactive.[4]A reliable and effective option.
PyBOP Phosphonium SaltEfficient, byproducts are less hazardous than BOP.[4]Good for routine couplings of hindered residues.
COMU Uronium SaltHigh reactivity, comparable to HATU, safer than benzotriazole-based reagents.[5]A modern, highly effective, and safer alternative.
DIC/HOBt CarbodiimideA more traditional and cost-effective method.May require longer reaction times or double coupling.

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is a starting point for the coupling of Fmoc-α-Me-Phe-OH.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete deprotection with a Kaiser test (should be positive).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

  • Post-Coupling:

    • Wash the resin with DMF (5-7 times).

    • Perform a Kaiser test to check for completion of the reaction. If the test is positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling Strategy

If the Kaiser test is positive after the standard coupling, a second coupling is recommended.

  • First Coupling: Follow steps 1-3 of the "Standard Coupling with HATU" protocol.

  • Second Coupling:

    • After washing the resin, repeat the "Activation and Coupling" step with a freshly prepared solution of activated Fmoc-α-Me-Phe-OH.

    • Allow the second coupling to proceed for another 2-4 hours.

  • Post-Coupling:

    • Wash the resin with DMF (5-7 times).

    • Perform a final Kaiser test. If it is still positive, consider capping the unreacted amines with acetic anhydride.

Protocol 3: Microwave-Assisted Coupling

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

  • Resin Preparation: Prepare the resin as described in the standard protocol.

  • Activation and Coupling:

    • In the reaction vessel, add Fmoc-α-Me-Phe-OH (5 equivalents), HBTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.

    • Irradiate in a microwave peptide synthesizer at a constant temperature of 75°C for 5-10 minutes.

  • Post-Coupling:

    • Wash the resin and perform a Kaiser test to confirm complete coupling.

Experimental Workflow Diagram:

G cluster_prep Resin Preparation cluster_coupling Coupling cluster_next Next Steps swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 kaiser1 Kaiser Test (Confirm Deprotection) wash1->kaiser1 activate Prepare Activated Amino Acid (Fmoc-α-Me-Phe-OH + Coupling Reagent) kaiser1->activate couple Add to Resin and React (Standard, Double, or Microwave) activate->couple wash2 Wash with DMF couple->wash2 kaiser2 Kaiser Test (Confirm Coupling) wash2->kaiser2 cap Cap (if necessary) kaiser2->cap Positive Test next_cycle Proceed to Next Amino Acid kaiser2->next_cycle Negative Test cap->next_cycle

References

Technical Support Center: Solid-Phase Synthesis with Fmoc-α-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-α-methyl-phenylalanine (Fmoc-α-Me-Phe-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating sterically hindered α,α-disubstituted amino acids into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Which resin is the most suitable for anchoring Fmoc-α-Me-Phe-OH?

A1: Due to the significant steric hindrance of Fmoc-α-Me-Phe-OH, the choice of resin is critical for successful loading. Highly acid-labile resins are recommended as they allow for the attachment of the amino acid under milder conditions, which helps to avoid racemization and side reactions. The 2-chlorotrityl chloride (2-CTC) resin is the most highly recommended choice for this purpose.[1][2] Wang resin is another option, though it may require more forcing conditions for efficient loading.[3][4][5]

Q2: Why is the coupling of Fmoc-α-Me-Phe-OH to the resin and subsequent amino acids so challenging?

A2: The primary challenge arises from the steric hindrance caused by the α-methyl group. This bulkiness impedes the approach of the activated carboxyl group to the reactive sites on the resin or the N-terminal amine of the growing peptide chain.[6] This can lead to slow and incomplete coupling reactions, resulting in low loading efficiency and the formation of deletion sequences.

Q3: What are the recommended coupling reagents for Fmoc-α-Me-Phe-OH?

A3: Standard coupling reagents may not be effective for sterically hindered amino acids. More potent activating agents are necessary to drive the reaction to completion. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended.[1] These reagents form highly reactive esters that can overcome the steric barrier.

Q4: How can I monitor the loading and coupling efficiency of Fmoc-α-Me-Phe-OH?

A4: A common method for quantifying the loading of the first amino acid is by spectrophotometric analysis of the Fmoc group cleaved from a known weight of resin.[6] After cleaving the Fmoc group with a piperidine solution, the absorbance of the resulting dibenzylfulvene-piperidine adduct is measured. For subsequent coupling steps, a qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines. However, be aware that the Kaiser test may give false negatives with sterically hindered residues.[6]

Q5: What are the common side reactions to be aware of?

A5: Besides incomplete coupling, a key side reaction to be mindful of is aspartimide formation if your sequence contains aspartic acid.[7][8] This is a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection steps. While not directly related to Fmoc-α-Me-Phe-OH itself, it is a common issue in Fmoc-based SPPS. For Fmoc-α-Me-Phe-OH specifically, prolonged or harsh activation conditions can increase the risk of racemization, although this is generally less of a concern for α,α-disubstituted amino acids.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Loading of Fmoc-α-Me-Phe-OH onto Resin Steric Hindrance: The α-methyl group is physically blocking access to the resin's reactive sites.Use a 2-chlorotrityl chloride (2-CTC) resin, which is specifically designed for sterically hindered amino acids.[2] Increase the equivalents of the amino acid and coupling reagents.
Inadequate Resin Swelling: The resin matrix is not sufficiently solvated, preventing access to the core.Ensure the resin is fully swollen in an appropriate solvent (e.g., DCM for 2-CTC resin, DMF for Wang resin) for at least 30-60 minutes before loading.[2]
Suboptimal Coupling Conditions: The activation may not be potent enough or the reaction time too short.Use a more powerful coupling reagent like HATU or HCTU.[1] Extend the coupling time to several hours or even overnight.[2]
Incomplete Coupling of Subsequent Amino Acids Steric Hindrance from α-Me-Phe: The preceding α-methylated residue is blocking the N-terminal amine.Perform a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.[7] Increase the concentration of the amino acid and coupling reagents.[7]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites.Switch to a more effective solvent for solvating the peptide, such as N-Methyl-2-pyrrolidone (NMP).[9] Consider incorporating backbone protection strategies if aggregation is severe.[10]
Low Purity of Final Peptide Accumulation of Deletion Sequences: Resulting from multiple incomplete coupling steps throughout the synthesis.Implement double coupling for the first few amino acids immediately following the Fmoc-α-Me-Phe-OH residue.[7]
Side Reactions During Cleavage: Scavengers may be insufficient to protect sensitive residues.Ensure the correct cleavage cocktail is used. For example, a common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

Experimental Protocols

Protocol 1: Loading of Fmoc-α-Me-Phe-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell 1g of 2-CTC resin (e.g., 1.6 mmol/g capacity) in 10 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-α-Me-Phe-OH (relative to the resin capacity) in a minimal amount of DMF, then dilute with DCM.

  • Activation and Coupling: Add 4 equivalents of diisopropylethylamine (DIPEA) to the amino acid solution and swirl. Add this solution to the swollen resin.

  • Reaction: Allow the mixture to react for 2-4 hours at room temperature with gentle agitation.

  • Capping: To cap any remaining unreacted sites on the resin, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally with methanol (3x) before drying under vacuum.

Protocol 2: General Coupling Cycle Post-α-Me-Phe Incorporation
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Monitoring and Recoupling (if necessary): Perform a Kaiser test. If the test is positive (indicating incomplete coupling), wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle or final cleavage.

Visualizations

Troubleshooting_Workflow Start Low Coupling Yield Detected CheckLoading Is it the first AA loading? Start->CheckLoading CheckHindrance Is the preceding AA sterically hindered? CheckLoading->CheckHindrance No SolutionLoading Use 2-CTC Resin Increase AA/reagent equivalents Extend reaction time CheckLoading->SolutionLoading Yes SolutionCoupling Perform Double Coupling Use potent activator (HATU) Switch to NMP solvent CheckHindrance->SolutionCoupling Yes CheckAggregation Is peptide sequence prone to aggregation? CheckHindrance->CheckAggregation No End Re-evaluate and Test SolutionLoading->End SolutionCoupling->End SolutionAggregation Incorporate backbone protection (e.g., Dmb/Hmb) Use NMP or other chaotropic agents CheckAggregation->SolutionAggregation Yes CheckAggregation->End No SolutionAggregation->End

Caption: Troubleshooting workflow for low coupling yield in SPPS.

Resin_Choice_Logic cluster_0 Peptide C-Terminus Requirement cluster_1 Resin Selection cluster_2 Key Feature Acid Peptide Acid Trityl 2-Chlorotrityl Resin (Recommended for hindered AA) Acid->Trityl Hindered AA Wang Wang Resin Acid->Wang Standard AA Amide Peptide Amide Rink Rink Amide Resin Amide->Rink FeatureTrityl Very Acid Labile Mild Loading Conditions Trityl->FeatureTrityl FeatureWang Acid Labile Wang->FeatureWang FeatureRink TFA Labile Forms C-terminal Amide Rink->FeatureRink

Caption: Logic diagram for selecting a resin based on peptide requirements.

References

Technical Support Center: Fmoc-α-Me-Phe-OH Incorporation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, Fmoc-α-Me-Phe-OH, using double coupling strategies during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-α-Me-Phe-OH and provides systematic solutions to overcome them.

Question: My coupling reaction with Fmoc-α-Me-Phe-OH is incomplete, as indicated by a positive Kaiser test. What should I do?

Answer: Incomplete coupling is a frequent challenge with sterically hindered amino acids like Fmoc-α-Me-Phe-OH. A double coupling strategy is the primary recommendation.

Immediate Action: Perform a Double Coupling

If the initial coupling reaction is incomplete, do not proceed to the next deprotection step. Instead, perform a second coupling reaction immediately.[1] This involves repeating the coupling step with a fresh solution of activated Fmoc-α-Me-Phe-OH.

Troubleshooting Workflow for Incomplete Coupling:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Second Coupling (Double Coupling) start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 negative_test Negative Test: Proceed to next deprotection step kaiser_test_2->negative_test Success positive_test_2 Positive Test: Further Troubleshooting Required kaiser_test_2->positive_test_2 Failure capping Consider Capping Unreacted Amines positive_test_2->capping reagent_check Evaluate Coupling Reagents and Conditions positive_test_2->reagent_check

Caption: Troubleshooting workflow for incomplete coupling of Fmoc-α-Me-Phe-OH.

Question: Even after a double coupling, the Kaiser test remains positive. What are the next steps?

Answer: If a double coupling fails to drive the reaction to completion, several factors related to your protocol and reagents should be investigated.

  • Re-evaluate Your Coupling Reagent: For very hindered amino acids, standard coupling reagents may not be sufficient.[2] Consider switching to a more potent activating agent.

  • Increase Reaction Time and/or Temperature: Allow for longer coupling times (e.g., 2-4 hours or even overnight) for each coupling step.[3] Some studies suggest that coupling at a higher temperature can also improve efficiency.[4]

  • Solvent Considerations: If you are using Dichloromethane (DCM), consider switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), which have better swelling properties for the resin.[3][5] In cases of severe aggregation, adding dimethyl sulfoxide (DMSO) to the solvent can be beneficial.[4]

  • Check Reagent Quality and Equivalents: Ensure that your Fmoc-α-Me-Phe-OH, coupling reagents, and solvents are of high purity and anhydrous.[1] Increase the equivalents of the amino acid and coupling reagent relative to the resin loading.

  • Capping: To prevent the formation of deletion sequences, it is advisable to cap any unreacted free amines using a reagent like acetic anhydride.

Question: I am observing resin clumping and poor swelling during the synthesis. What could be the cause and how can I resolve it?

Answer: Resin aggregation is a common problem, especially with hydrophobic sequences, and can significantly hinder coupling efficiency.[4]

  • Improve Resin Swelling: Ensure the resin is adequately swollen before the first deprotection step. Pre-swelling the resin in DCM or DMF for at least 30 minutes is recommended.[1]

  • Change Solvents: As mentioned, switching to NMP or adding chaotropic salts can help disrupt the hydrogen bonding that leads to aggregation.[3][4]

  • Sonication: Applying sonication to the reaction vessel can help to break up resin aggregates.[4]

  • Use Low-Substitution Resin: For particularly difficult sequences, using a resin with a lower substitution level can provide more space for the growing peptide chains and reduce steric hindrance.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-α-Me-Phe-OH considered a "difficult" amino acid to couple?

A1: The presence of the α-methyl group on the backbone in addition to the bulky phenyl side chain creates significant steric hindrance.[6] This bulkiness makes it physically difficult for the activated carboxyl group to approach the free amine on the growing peptide chain, thus slowing down the reaction rate and often leading to incomplete coupling.

Q2: What is "double coupling" and why is it effective?

A2: Double coupling is the practice of repeating the coupling step with fresh reagents before proceeding to the next Fmoc deprotection.[1] It is effective because it increases the probability of the coupling reaction occurring by providing a new supply of activated amino acid and a longer overall reaction time to overcome the high activation energy associated with sterically hindered residues.

Q3: Which coupling reagents are best for Fmoc-α-Me-Phe-OH?

A3: For sterically hindered amino acids, more potent coupling reagents are generally recommended. While standard reagents like HBTU can be used, stronger aminium/uronium or phosphonium salt-based reagents often provide better results.[2] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Q4: How can I monitor the completion of the coupling reaction?

A4: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive test (blue color) indicates an incomplete reaction, while a negative test (yellow/colorless) suggests the reaction is complete. It is crucial to perform this test after each coupling step when working with difficult amino acids.[1]

Q5: Can I use microwave-assisted peptide synthesis for Fmoc-α-Me-Phe-OH?

A5: Yes, microwave-assisted SPPS can be beneficial for coupling sterically hindered amino acids as the increased temperature can accelerate the reaction rate.[4] However, it is essential to carefully optimize the temperature and irradiation time to avoid side reactions or racemization.

Experimental Protocols

Standard Double Coupling Protocol for Fmoc-α-Me-Phe-OH

This protocol outlines a typical manual double coupling procedure for the incorporation of Fmoc-α-Me-Phe-OH onto a resin-bound peptide with a free N-terminal amine.

Workflow for Double Coupling:

G deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash Resin (DMF) deprotection->wash1 first_coupling First Coupling: Activated Fmoc-α-Me-Phe-OH wash1->first_coupling wash2 Wash Resin (DMF) first_coupling->wash2 kaiser_test_1 Kaiser Test wash2->kaiser_test_1 decision Incomplete? kaiser_test_1->decision second_coupling Second Coupling: Freshly Activated Fmoc-α-Me-Phe-OH decision->second_coupling Yes next_step Proceed to Next Cycle decision->next_step No wash3 Wash Resin (DMF) second_coupling->wash3 kaiser_test_2 Kaiser Test wash3->kaiser_test_2 kaiser_test_2->next_step

Caption: A standard experimental workflow for the double coupling of Fmoc-α-Me-Phe-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-α-Me-Phe-OH

  • Coupling reagent (e.g., HCTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., DMF or NMP)

  • Washing solvents (DMF, DCM, Isopropanol)

  • Kaiser test solutions

Procedure:

  • Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-α-Me-Phe-OH by dissolving it with the coupling reagent and base in the reaction solvent.

    • Add the activation mixture to the washed resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Intermediate Wash: Wash the resin with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of beads.

    • If the test is negative (yellow), the coupling is complete. Proceed to the next deprotection step.

    • If the test is positive (blue), proceed to the second coupling.

  • Second Coupling:

    • Prepare a fresh activation mixture as in step 2.

    • Add the fresh mixture to the resin.

    • Allow the second coupling to proceed for another 1-2 hours.

  • Final Wash and Monitoring:

    • Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and Isopropanol (3 x 1 min).

    • Perform a final Kaiser test to confirm the completion of the coupling.

Quantitative Data: Reagent Equivalents for Double Coupling

The following table provides recommended reagent equivalents for a standard double coupling protocol. These may need to be optimized based on the specific peptide sequence and resin loading.

ReagentEquivalents (relative to resin loading)
Fmoc-α-Me-Phe-OH3 - 5 eq.
Coupling Reagent (HCTU/HATU)2.9 - 4.9 eq.
Base (DIPEA)6 - 10 eq.

References

Monitoring Fmoc-alpha-Me-Phe-OH coupling efficiency using Kaiser test

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the coupling efficiency of Fmoc-α-Me-Phe-OH using the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test result negative (yellow/colorless) after coupling Fmoc-α-Me-Phe-OH?

A negative Kaiser test is the expected result when monitoring the coupling of Fmoc-α-Me-Phe-OH. Fmoc-α-Me-Phe-OH is an N-methylated amino acid, meaning it has a secondary amine at its N-terminus. The Kaiser test is designed to detect primary amines, which produce a characteristic dark blue color (Ruhemann's purple) upon reaction with ninhydrin.[1] Secondary amines, such as the N-methyl group on your amino acid, do not give a positive result with the Kaiser test, leading to what can be described as a "false negative" if one is expecting a blue color to indicate a free amine.

Q2: If a negative Kaiser test is expected, how can I confirm if the coupling was successful?

Since the Kaiser test is not suitable for monitoring the coupling of N-methylated amino acids, alternative methods are recommended. The Bromophenol Blue (BPB) test is a reliable alternative.[2] In this test, a blue to green color indicates the presence of unreacted secondary amines (incomplete coupling), while a yellow color signifies a complete coupling.

Q3: Can I still use the Kaiser test for other steps in my solid-phase peptide synthesis (SPPS)?

Yes, the Kaiser test is a very sensitive and useful tool for monitoring the deprotection of the Fmoc group from primary amino acids and for monitoring the coupling of primary amino acids in your peptide sequence.[1] A positive (blue) result after the Fmoc deprotection step confirms that the primary amine is free and ready for the next coupling.

Q4: What should I do if my alternative test (e.g., Bromophenol Blue) indicates an incomplete coupling of Fmoc-α-Me-Phe-OH?

Fmoc-α-Me-Phe-OH is a sterically hindered amino acid, which can make coupling challenging.[3] If you observe an incomplete coupling, consider the following actions:

  • Recouple: Perform a second coupling reaction.[2]

  • Change Coupling Reagents: Switch to more potent coupling reagents that are effective for sterically hindered amino acids. Recommended reagents include HATU, PyBroP, and COMU.[2][4]

  • Elevated Temperature/Microwave: The use of microwave-enhanced SPPS can significantly improve the efficiency of coupling bulky amino acids.[3]

  • Capping: If unreacted amines persist after a second coupling, it is advisable to "cap" them using a reagent like acetic anhydride. This prevents the formation of deletion peptide impurities in subsequent steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with Fmoc-α-Me-Phe-OH and monitoring its coupling.

Problem Possible Cause Recommended Solution
Kaiser test is yellow/colorless after coupling Fmoc-α-Me-Phe-OH. This is the expected result as the Kaiser test does not detect the secondary amine of N-methylated amino acids.Use an alternative test such as the Bromophenol Blue test to monitor the coupling reaction.[2]
Bromophenol Blue test is blue or green after coupling. The coupling of the sterically hindered Fmoc-α-Me-Phe-OH is incomplete.1. Perform a second coupling. 2. Switch to a more powerful coupling reagent like HATU or PyBroP.[2] 3. Consider using microwave-assisted synthesis to drive the reaction to completion.[3]
Kaiser test is positive (blue) after the Fmoc deprotection step before coupling Fmoc-α-Me-Phe-OH. This is the expected and desired result, indicating that the primary amine of the preceding amino acid residue is free for coupling.Proceed with the coupling of Fmoc-α-Me-Phe-OH.
False positive Kaiser test (blue color) after attempting to couple Fmoc-α-Me-Phe-OH. While unlikely for this specific amino acid, false positives can occur due to inefficient washing of reagents or damage to certain resin types.[5] Prolonged heating during the test can also sometimes cause Fmoc group removal, leading to a false positive.[1]Ensure thorough washing of the resin before the test. If the issue persists, consider cleaving a small amount of resin and analyzing the product via mass spectrometry to confirm the coupling.

Experimental Protocols

Kaiser Test Protocol

This protocol is for monitoring the deprotection of primary amines.

Reagents:

  • Solution A: 5g of ninhydrin in 100 mL of ethanol.

  • Solution B: 20g of phenol in 10 mL of ethanol.

  • Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted with 100 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) into a small glass test tube.

  • Add 2-5 drops of each of the three solutions to the test tube.

  • Heat the tube in an oven at 100-120°C for 5 minutes.[1][4]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Intense Blue: Positive result, indicating the presence of free primary amines.

  • Colorless to Light Yellow: Negative result, indicating the absence of free primary amines.

Bromophenol Blue Test Protocol

This protocol is for monitoring the coupling of secondary amines like Fmoc-α-Me-Phe-OH.

Reagent:

  • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[2]

Procedure:

  • Take a small sample of resin beads from the reaction vessel.

  • Wash the resin beads thoroughly with methanol.[2]

  • Add approximately 2 mL of the Bromophenol Blue test solution.[2]

  • Observe the color of the suspension.

Interpretation of Results:

  • Blue to Green: Incomplete coupling, unreacted secondary amines are present.

  • Yellow: Complete coupling.[2]

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for troubleshooting the monitoring of Fmoc-α-Me-Phe-OH coupling.

G start Start: Monitor Fmoc-α-Me-Phe-OH Coupling kaiser_test Perform Kaiser Test start->kaiser_test kaiser_result Kaiser Test Result? kaiser_test->kaiser_result yellow_result Yellow/Colorless (Expected) kaiser_result->yellow_result Yellow blue_result Blue (Unexpected) kaiser_result->blue_result Blue alt_test Use Alternative Test (e.g., Bromophenol Blue) yellow_result->alt_test check_wash Check Resin Washing & Reagents / Potential False Positive blue_result->check_wash alt_test_result Alternative Test Result? alt_test->alt_test_result yellow_alt Yellow (Complete Coupling) alt_test_result->yellow_alt Yellow blue_green_alt Blue/Green (Incomplete Coupling) alt_test_result->blue_green_alt Blue/Green proceed Proceed to Next Step yellow_alt->proceed recouple Recouple or Use Stronger Coupling Reagents blue_green_alt->recouple

Caption: Troubleshooting workflow for monitoring Fmoc-α-Me-Phe-OH coupling.

References

Technical Support Center: Fmoc-α-Me-Phe-OH and Diketopiperazine Formation in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during Solid-Phase Peptide Synthesis (SPPS) when using Fmoc-α-Me-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation in the context of SPPS?

A1: Diketopiperazine formation is a common side reaction in SPPS that leads to the cleavage of the N-terminal dipeptide from the solid support, resulting in a cyclic dipeptide (the diketopiperazine) and a truncated peptide sequence. This intramolecular cyclization occurs after the removal of the Fmoc protecting group from the second amino acid in the growing peptide chain. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, releasing the DKP.

Q2: Why is Fmoc-α-Me-Phe-OH particularly prone to DKP formation?

A2: Fmoc-α-Me-Phe-OH, being an N-methylated amino acid, is highly susceptible to DKP formation for two primary reasons:

  • Increased propensity for cis-amide bond conformation: The presence of the N-methyl group favors a cis conformation of the amide bond between the first and second amino acids. This conformation brings the N-terminal amine in close proximity to the resin-bound carbonyl group, facilitating the intramolecular cyclization.

  • Steric Hindrance: The bulky nature of N-methylated amino acids can slow down the subsequent coupling step. This extended time between deprotection and coupling provides a larger window of opportunity for the free N-terminal amine to react intramolecularly and form a DKP.

Q3: At which stage of the SPPS cycle does DKP formation primarily occur?

A3: DKP formation predominantly occurs at the dipeptide stage, immediately following the Fmoc deprotection of the second amino acid in the sequence. The basic conditions of the deprotection step, typically using piperidine, generate the free secondary amine which then acts as the nucleophile for the intramolecular attack on the resin linkage.

Q4: What are the main consequences of DKP formation in my peptide synthesis?

A4: The primary consequences of DKP formation are a significant reduction in the yield of the desired full-length peptide and contamination of the final product with the truncated peptide. This complicates the purification process and can lead to a substantial loss of valuable materials.

Troubleshooting Guide

Problem: Low yield of the target peptide and identification of a truncated sequence lacking the first two amino acids.

This is a classic indicator of significant diketopiperazine formation. The following troubleshooting steps can help mitigate this issue.

Modification of the Fmoc Deprotection Step

The standard 20% piperidine in DMF for Fmoc removal can be too harsh for sequences prone to DKP formation. Consider the following alternatives:

  • Use a milder base cocktail: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[1][2][3]

  • Reduce piperidine concentration and temperature: Lowering the piperidine concentration and performing the deprotection at a reduced temperature can decrease the rate of DKP formation.

Quantitative Comparison of Deprotection Reagents on DKP Formation

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF~13.8%[1]
5% PiperazineDMF or NMP< 4%[1]
2% DBU, 5% PiperazineNMPSignificantly Reduced[1][2][3]
Optimization of the Coupling Step

Due to the steric hindrance of Fmoc-α-Me-Phe-OH, efficient and rapid coupling is crucial to minimize the time the free N-terminal amine is available for DKP formation.

  • Choose a highly efficient coupling reagent: For sterically hindered N-methylated amino acids, phosphonium-based reagents like PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[4] These reagents promote rapid amide bond formation, outcompeting the intramolecular cyclization.

  • Pre-activation of the amino acid: Pre-activating the Fmoc-α-Me-Phe-OH with the coupling reagent before adding it to the resin can shorten the overall coupling time.

  • Double coupling: If incomplete coupling is suspected, performing a second coupling step with fresh reagents can help drive the reaction to completion.

Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypeKey Advantages
HATU Aminium/UroniumFast coupling rates, less epimerization.
HBTU Aminium/UroniumEfficient and widely used.
PyAOP PhosphoniumParticularly effective for coupling N-methyl amino acids.
PyBOP PhosphoniumGood for difficult couplings, avoids carcinogenic byproducts of BOP.
Strategic Synthesis Planning
  • Incorporate as a dipeptide: Synthesizing a dipeptide unit containing Fmoc-α-Me-Phe-OH in solution and then coupling it to the resin can bypass the problematic on-resin dipeptide stage where DKP formation is most likely to occur.

  • Use a bulky resin: Resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the N-terminal amine's approach to the ester linkage, thereby reducing the rate of DKP formation.

Experimental Protocols

Protocol 1: Minimized Diketopiperazine Formation during Fmoc-α-Me-Phe-OH Coupling

This protocol is designed for incorporating Fmoc-α-Me-Phe-OH as the second amino acid in a peptide sequence on a solid support.

1. Resin Swelling:

  • Swell the resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes, followed by washing with DMF.

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid to the resin using standard protocols (e.g., DIC/Oxyma in DMF).

3. Fmoc Deprotection (First Amino Acid):

  • Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  • Wash the resin thoroughly with DMF.

4. Fmoc-α-Me-Phe-OH Coupling (Second Amino Acid):

  • Pre-activation: In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
  • Coupling: Add the pre-activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a Kaiser test (note: the Kaiser test will be negative for the secondary amine after successful coupling).
  • Wash the resin thoroughly with DMF.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

6. Subsequent Fmoc Deprotection (Fmoc-α-Me-Phe-OH):

  • Critical Step: Use a solution of 2% DBU / 5% piperazine in NMP.
  • Perform the deprotection for 10-15 minutes.
  • Wash the resin thoroughly with NMP, followed by DMF to prepare for the next coupling.

7. Subsequent Amino Acid Coupling:

  • Proceed with the coupling of the third amino acid immediately after deprotection and washing, using a highly efficient coupling reagent like HATU.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation cluster_synthesis SPPS Cycle Resin Solid Support (Resin) AA1 Amino Acid 1 (e.g., -Phe-OH) Resin->AA1 Coupling N_Me_Phe Fmoc-α-Me-Phe-OH AA1->N_Me_Phe Coupling Dipeptide_Resin Dipeptide on Resin (Fmoc-α-Me-Phe-AA1-Resin) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Dipeptide_Resin->Deprotection Free_Amine Free N-terminal Amine (H-α-Me-Phe-AA1-Resin) Deprotection->Free_Amine Cyclization Intramolecular Nucleophilic Attack Free_Amine->Cyclization DKP Diketopiperazine (cyclo(α-Me-Phe-AA1)) Cyclization->DKP Truncated_Peptide Truncated Peptide (HO-Resin) Cyclization->Truncated_Peptide DKP_Prevention_Workflow Start Start SPPS (1st Amino Acid Coupled) Deprotection_1 Fmoc Deprotection of AA1 (Standard Conditions) Start->Deprotection_1 Coupling_NMePhe Couple Fmoc-α-Me-Phe-OH (Use HATU/PyAOP, Pre-activate) Deprotection_1->Coupling_NMePhe Deprotection_2 Fmoc Deprotection of α-Me-Phe (Use 2% DBU/5% Piperazine in NMP) Coupling_NMePhe->Deprotection_2 Coupling_3 Couple 3rd Amino Acid (Immediately after deprotection) Deprotection_2->Coupling_3 Crucial for minimizing DKP Continue Continue Peptide Synthesis Coupling_3->Continue Troubleshooting_DKP Low_Yield Low Yield of Full-Length Peptide? Check_Truncation Truncated Peptide Observed (Mass Spec)? Low_Yield->Check_Truncation DKP_Suspected Diketopiperazine Formation Likely Check_Truncation->DKP_Suspected Yes Other_Issue Investigate Other Issues: - Incomplete Coupling - Resin Cleavage Problems Check_Truncation->Other_Issue No Optimize_Deprotection Optimize Deprotection: - Use 2% DBU/5% Piperazine - Lower Temperature DKP_Suspected->Optimize_Deprotection Optimize_Coupling Optimize Coupling: - Use HATU/PyAOP - Pre-activate - Double Couple DKP_Suspected->Optimize_Coupling Consider_Strategy Change Strategy: - Synthesize as Dipeptide - Use 2-CTC Resin DKP_Suspected->Consider_Strategy

References

Validation & Comparative

A Comparative Guide: Fmoc-α-Me-Phe-OH versus Fmoc-Phe-OH in Peptide Helicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide-based therapeutics with enhanced structural stability and biological activity, the strategic incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry. Among these, α-methylated amino acids, such as Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH), are frequently employed to induce or stabilize helical conformations within peptides. This guide provides an objective comparison between Fmoc-α-Me-Phe-OH and its naturally occurring counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH), with a focus on their respective impacts on peptide helicity. The information herein is supported by established principles from peer-reviewed literature and provides detailed experimental protocols for researchers seeking to harness the unique properties of these building blocks.

Introduction to α-Methylation and Peptide Helicity

The α-helix is a fundamental secondary structure motif in proteins and peptides, playing a critical role in molecular recognition, stability, and function. The intrinsic propensity of a peptide sequence to adopt a helical conformation can be significantly influenced by the constituent amino acids. Standard amino acids possess a degree of conformational freedom around the peptide backbone, described by the dihedral angles phi (φ) and psi (ψ).

The introduction of a methyl group at the α-carbon of an amino acid, as in Fmoc-α-Me-Phe-OH, sterically restricts the permissible range of these dihedral angles. This conformational constraint pre-organizes the peptide backbone into a helical region of Ramachandran space, thereby promoting the formation and stability of α-helical structures. In contrast, the standard Fmoc-Phe-OH allows for a broader range of conformations, which may not consistently favor helicity.

Quantitative Comparison of Helical Content

The most direct method for quantifying the helical content of a peptide in solution is Circular Dichroism (CD) spectroscopy. An α-helix exhibits a characteristic CD spectrum with two negative bands of similar magnitude at approximately 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 190 nm (π→π* perpendicular transition). The mean residue ellipticity at 222 nm, [θ]₂₂₂, is commonly used to estimate the percentage of α-helicity.

ParameterPeptide with Fmoc-Phe-OH (Control)Peptide with Fmoc-α-Me-Phe-OH
Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) -8,500 deg cm² dmol⁻¹-25,000 deg cm² dmol⁻¹
Estimated α-Helicity (%) ~25%~75%
Qualitative Observation Partial, unstable helixStable, well-defined helix

Note: The values presented are representative and based on the established principle that α-methylation significantly enhances peptide helicity. Actual values will vary depending on the specific peptide sequence, solvent conditions, and temperature.

Impact on Peptide Synthesis

The incorporation of Fmoc-α-Me-Phe-OH into a peptide sequence via solid-phase peptide synthesis (SPPS) presents unique challenges compared to its non-methylated counterpart due to steric hindrance.

AspectFmoc-Phe-OHFmoc-α-Me-Phe-OH
Coupling Efficiency HighCan be lower due to steric hindrance from the α-methyl group.
Coupling Conditions Standard coupling reagents (e.g., HBTU, HATU) and conditions are generally effective.May require longer coupling times, double coupling, or the use of more potent coupling reagents (e.g., COMU) to achieve high yields.
Potential Side Reactions Standard side reactions associated with SPPS.Increased risk of incomplete coupling, leading to deletion sequences.

Experimental Protocols

The following are detailed methodologies for the synthesis of peptides containing either Fmoc-Phe-OH or Fmoc-α-Me-Phe-OH, and the subsequent analysis of their helicity by CD spectroscopy.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu strategy for SPPS.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-α-Me-Phe-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake at room temperature for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Fmoc-α-Me-Phe-OH):

    • Due to steric hindrance, a more robust coupling strategy is recommended.

    • Dissolve Fmoc-α-Me-Phe-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activation mixture to the resin and shake at room temperature for 4 hours. A second coupling may be necessary.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trifluoroethanol (TFE) - a helix-inducing co-solvent

  • Quartz cuvette with a 1 mm path length

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in phosphate buffer. Determine the precise concentration by UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other quantitative amino acid analysis. Prepare samples for analysis at a final concentration of 20-50 µM in the desired buffer system (e.g., phosphate buffer with or without TFE).

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution in the same cuvette.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • l is the path length of the cuvette in cm

      • c is the peptide concentration in g/mL

    • Estimate the percentage of α-helicity using the [θ] value at 222 nm: % Helicity = ([-θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where:

      • [θ]₂₂₂ is the experimentally determined mean residue ellipticity at 222 nm.

      • [θ]c is the mean residue ellipticity of the random coil conformation (often approximated as 0).

      • [θ]h is the mean residue ellipticity of a pure helical peptide, which is length-dependent and often approximated as -33,000 deg cm² dmol⁻¹.

Visualizing the Workflow and Concepts

Peptide_Synthesis_and_Analysis Figure 1. Workflow for Peptide Synthesis and Helicity Analysis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Conformational Analysis cluster_comparison Comparative Logic Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Cleavage Cleavage & Purification Coupling->Cleavage Final Cycle CD_Spec CD Spectroscopy Cleavage->CD_Spec Purified Peptide Data_Analysis Data Analysis CD_Spec->Data_Analysis Helicity Helicity Determination Data_Analysis->Helicity Result1 Lower Helicity Helicity->Result1 Result2 Higher Helicity Helicity->Result2 FmocPhe Fmoc-Phe-OH FmocPhe->Coupling FmocPhe->Result1 FmocMePhe Fmoc-α-Me-Phe-OH FmocMePhe->Coupling FmocMePhe->Result2

Caption: Workflow for peptide synthesis and helicity analysis.

Ramachandran_Plot Figure 2. Impact of α-Methylation on Conformational Space cluster_phe Fmoc-Phe-OH cluster_mephe Fmoc-α-Me-Phe-OH Ramachandran Plot Ramachandran Plot a Broadly Allowed Regions b Restricted to Helical Region a->b Steric Hindrance Restricts (φ, ψ) Angles c Stable Helix b->c Promotes α-Helix Formation

Caption: Impact of α-methylation on conformational space.

Conclusion

The choice between Fmoc-α-Me-Phe-OH and Fmoc-Phe-OH fundamentally dictates the conformational properties of the resulting peptide. The incorporation of Fmoc-α-Me-Phe-OH is a potent strategy for inducing and stabilizing α-helical structures, a feature highly desirable in the design of peptidomimetics with improved proteolytic stability and target affinity. This enhanced helicity, however, comes at the cost of potentially more challenging coupling steps during solid-phase peptide synthesis. Researchers must therefore weigh the desired conformational outcome against the synthetic feasibility. By understanding the distinct characteristics of each building block and employing optimized synthesis and analysis protocols, the rational design of helical peptides for a range of therapeutic and research applications can be achieved.

Alpha-Methylation Fortifies Peptides Against Enzymatic Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of therapeutic peptides is a critical step in improving their in vivo efficacy and pharmacokinetic profiles. One highly effective strategy is the incorporation of alpha-methylated amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides with and without alpha-methylation, supported by experimental data and detailed protocols.

The introduction of a methyl group at the alpha-carbon of an amino acid residue sterically hinders the approach of proteolytic enzymes, significantly impeding the cleavage of the peptide backbone. This modification has been shown to dramatically increase the half-life of peptides in the presence of various proteases.

Quantitative Comparison of Enzymatic Stability

The following table summarizes experimental data from studies comparing the enzymatic stability of standard peptides to their alpha-methylated analogs. The data clearly demonstrates the protective effect of alpha-methylation against enzymatic degradation.

Peptide SequenceModificationEnzymeIncubation Time% Intact PeptideReference
(LARL)3NoneTrypsin1 hour6%[1]
(LURL)3α-aminoisobutyric acid (Aib)Trypsin8 hours>95% (almost intact)[1]
(LURR)3α-aminoisobutyric acid (Aib)Trypsin8 hours~100% (almost intact)[1]
SGKGSSGSSNoneTrypsin4 hours5%[2]
Aib-containing analogα-aminoisobutyric acid (Aib)Trypsin4 hours100%[2]

Mechanism of Protection and Experimental Workflow

Alpha-methylation introduces a methyl group onto the alpha-carbon of an amino acid, a key recognition site for many proteases. This modification sterically shields the peptide bond from enzymatic attack, thereby preventing degradation.

Protective Effect of Alpha-Methylation cluster_0 Unmodified Peptide cluster_1 Alpha-Methylated Peptide Unmodified Peptide Unmodified Peptide Protease Protease Unmodified Peptide->Protease Susceptible Site Cleavage Cleavage Protease->Cleavage Binds and Cleaves Alpha-Methylated Peptide Alpha-Methylated Peptide Protease_m Protease_m Alpha-Methylated Peptide->Protease_m Steric Hindrance No Cleavage No Cleavage Protease_m->No Cleavage Binding Inhibited

Mechanism of alpha-methylation protection.

A typical workflow for assessing the enzymatic stability of peptides involves incubation with a specific protease followed by analysis of the reaction mixture over time to quantify the amount of remaining intact peptide.

Experimental Workflow for Enzymatic Stability Assay Peptide Solution Peptide Solution Incubation Incubation Peptide Solution->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Time-Point Sampling Time-Point Sampling Incubation->Time-Point Sampling Quenching Quenching Time-Point Sampling->Quenching Analysis Analysis Quenching->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation

Workflow for peptide stability assay.

Experimental Protocols

Below are detailed methodologies for conducting an in vitro enzymatic stability assay.

Materials and Reagents
  • Peptides: Lyophilized unmodified and alpha-methylated peptides.

  • Enzyme: Trypsin (or other relevant protease, e.g., chymotrypsin, pepsin).

  • Buffer: 10 mM Phosphate buffer (pH 7.2) or other appropriate buffer for the chosen enzyme.[1]

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in water.[1]

  • Internal Standard: A stable, non-related peptide or small molecule (e.g., Boc-Gly).[1]

  • Analytical Solvents: HPLC-grade water, acetonitrile (ACN), and TFA.

Procedure
  • Peptide and Enzyme Preparation:

    • Prepare a stock solution of the peptide at a concentration of 0.1 mg/mL in the assay buffer.[1]

    • Prepare a stock solution of trypsin at a concentration of 1 µg/mL in the same buffer.[1]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the peptide solution and the trypsin solution.

    • Incubate the reaction mixture at 37°C with shaking.[1]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 60 µL) of the reaction mixture.[1]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a larger volume (e.g., 150 µL) of 1% TFA solution.[1]

  • Sample Preparation for Analysis:

    • Add a known concentration of an internal standard to each quenched sample.[1]

    • Centrifuge the samples to precipitate the deactivated enzyme.[1]

    • Collect the supernatant for analysis.[1]

  • Analytical Method (RP-HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% TFA.[3][4]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[3][4]

    • Gradient: A linear gradient from 5% to 100% Mobile Phase B over a set time (e.g., 40-50 minutes).[1][4]

    • Flow Rate: 1 mL/min.[4]

    • Detection: UV absorbance at 214 nm or fluorescence if the peptide is labeled.

    • Quantification: Determine the amount of remaining intact peptide by integrating the peak area corresponding to the unmodified peptide and normalizing it to the internal standard.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the peptide's half-life (t½).

Conclusion

The incorporation of alpha-methylated amino acids is a robust strategy for significantly enhancing the enzymatic stability of peptides. The steric hindrance provided by the alpha-methyl group effectively protects the peptide backbone from proteolytic cleavage, leading to a longer biological half-life. The experimental data and protocols provided in this guide offer a framework for researchers to evaluate and implement this valuable modification in their peptide drug development programs.

References

Validating Fmoc-α-Me-Phe-OH Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with enhanced therapeutic properties. This guide provides a comparative overview of the mass spectrometry (MS) techniques used to validate the incorporation of Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH), a sterically hindered amino acid, against its non-methylated counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH).

The introduction of an α-methyl group to an amino acid residue can significantly impact a peptide's conformational stability and proteolytic resistance. However, the bulky nature of this modification can also present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete coupling and the generation of deletion sequences. Therefore, rigorous analytical validation is essential to confirm the successful incorporation of Fmoc-α-Me-Phe-OH. Mass spectrometry, with its high sensitivity and accuracy, is the primary tool for this purpose.

Expected Mass Spectrometry Outcomes: A Comparative Analysis

The primary validation of Fmoc-α-Me-Phe-OH incorporation lies in the accurate mass measurement of the synthesized peptide. The addition of a methyl group (CH₂) to the α-carbon of phenylalanine results in a predictable mass shift.

Table 1: Hypothetical Comparison of Expected and Observed m/z Values for a Model Peptide

To illustrate the expected results, consider a hypothetical model peptide, Ac-Ala-Ala-X-Ala-Ala-NH₂, where X is either Phenylalanine (Phe) or α-methyl-Phenylalanine (α-Me-Phe).

AnalyteTheoretical Monoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Hypothetical Observed [M+H]⁺ (m/z)Mass Accuracy (ppm)
Ac-Ala-Ala-Phe-Ala-Ala-NH₂548.2958549.2958549.2952-1.09
Ac-Ala-Ala-αMePhe-Ala-Ala-NH₂562.3115563.3115563.3108-1.24

Note: The observed m/z values and mass accuracy are hypothetical and serve as an example of typical high-resolution mass spectrometry results.

A successful synthesis of the α-methylated peptide will yield a mass spectrum with a prominent peak corresponding to the expected [M+H]⁺ ion. The presence of a significant peak at the mass of the non-methylated peptide would indicate a failure in the incorporation of Fmoc-α-Me-Phe-OH.

Tandem Mass Spectrometry (MS/MS) for Sequence Validation

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence and pinpoint the location of the modification. Collision-Induced Dissociation (CID) is a common fragmentation technique that cleaves the peptide backbone, primarily at the amide bonds, generating a series of b- and y-type fragment ions.

The presence of the α-methyl group is expected to influence the fragmentation pattern. The steric hindrance introduced by the methyl group may affect the efficiency of fragmentation at the adjacent peptide bonds.

Table 2: Hypothetical Key Fragment Ions for Sequence Confirmation

Fragment IonAc-Ala-Ala-Phe-Ala-Ala-NH₂ (Expected m/z)Ac-Ala-Ala-αMePhe-Ala-Ala-NH₂ (Expected m/z)
b₂186.1026186.1026
b₃333.1710347.1867
y₂217.1291217.1291
y₃364.2000364.2000

The key diagnostic fragment is the b₃ ion, which will show a mass shift of 14.0157 Da (the mass of a CH₂ group) in the α-methylated peptide, confirming the location of the modification.

Experimental Protocols

The following are generalized protocols for the analysis of peptides containing Fmoc-α-Me-Phe-OH. Instrument parameters may require optimization based on the specific peptide sequence and the mass spectrometer used.

Sample Preparation
  • Peptide Synthesis: Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). For the incorporation of the sterically hindered Fmoc-α-Me-Phe-OH, extended coupling times and/or the use of stronger coupling reagents may be necessary.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Formulation for MS: Dissolve the purified peptide in an appropriate solvent for MS analysis. For ESI-MS, a solution of 50% acetonitrile/50% water with 0.1% formic acid is common. For MALDI-TOF MS, the peptide is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA).

Mass Spectrometry Analysis

Electrospray Ionization (ESI) Mass Spectrometry:

  • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 100 - 150 °C.

  • MS1 Scan Range: m/z 200 - 2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with collision energy optimized for the specific peptide.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) Mass Spectrometry:

  • Instrument: A MALDI-TOF/TOF mass spectrometer.

  • Matrix: α-cyano-4-hydroxycinnamic acid (CHCA).

  • Ionization Mode: Positive ion reflector mode.

  • Laser Intensity: Optimized to achieve good signal-to-noise without excessive fragmentation.

  • MS1 Scan Range: m/z 500 - 2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_synthesis Peptide Synthesis cluster_ms Mass Spectrometry Analysis cluster_validation Data Validation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep MS1 MS1 Analysis (Intact Mass) Sample_Prep->MS1 MS2 MS/MS Analysis (Fragmentation) MS1->MS2 Mass_Validation Intact Mass Validation MS2->Mass_Validation Sequence_Validation Sequence Confirmation Mass_Validation->Sequence_Validation

Caption: Experimental workflow for the validation of Fmoc-α-Me-Phe-OH incorporation.

fragmentation_comparison cluster_phe Peptide with Phenylalanine cluster_amephe Peptide with α-Me-Phenylalanine Peptide_Phe [Ac-A-A-F-A-A-NH₂ + H]⁺ b3_Phe b₃: [Ac-A-A-F]⁺ Peptide_Phe->b3_Phe CID y2_Phe y₂: [A-A-NH₂ + H]⁺ Peptide_Phe->y2_Phe CID Peptide_aMePhe [Ac-A-A-(αMeF)-A-A-NH₂ + H]⁺ b3_aMePhe b₃: [Ac-A-A-(αMeF)]⁺ (+14 Da shift) Peptide_aMePhe->b3_aMePhe CID y2_aMePhe y₂: [A-A-NH₂ + H]⁺ Peptide_aMePhe->y2_aMePhe CID

Caption: Comparative fragmentation of peptides with and without α-methylation.

Conformational Effects of Fmoc-α-Me-Phe-OH: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational properties of N-α-Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) and its non-methylated counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH). The introduction of a methyl group at the α-carbon significantly restricts the conformational freedom of the amino acid backbone, which can have profound implications for peptide and peptidomimetic design. This guide summarizes key NMR spectroscopic data that elucidates these conformational differences and provides detailed experimental protocols for researchers seeking to perform similar analyses.

Conformational Constraints: A Comparative Overview

The primary effect of α-methylation is the steric hindrance imposed by the additional methyl group, which limits the sterically allowed regions of the Ramachandran plot. This leads to a more rigid and predictable conformation compared to the non-methylated analogue. While Fmoc-Phe-OH can adopt a broader range of backbone dihedral angles (φ and ψ), Fmoc-α-Me-Phe-OH is largely restricted to helical (α or 310-helical) or extended conformations.

This conformational restriction is a valuable tool in drug design, as it can be used to stabilize specific secondary structures in peptides, enhance resistance to enzymatic degradation, and improve bioavailability.

Quantitative NMR Data Comparison

The following tables summarize hypothetical yet representative ¹H and ¹³C NMR chemical shifts, coupling constants, and key NOE correlations for Fmoc-α-Me-Phe-OH and Fmoc-Phe-OH. These values are based on typical shifts observed for these moieties in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

ProtonFmoc-α-Me-Phe-OH (δ, ppm)MultiplicityJ (Hz)Fmoc-Phe-OH (δ, ppm)MultiplicityJ (Hz)
α-CH---4.70dd8.5, 5.0
β-CH₂3.25, 3.10d, d14.03.20, 3.10m-
α-CH₃1.65s----
NH5.40s-5.35d8.5
Fmoc-CH4.25t7.04.22t7.0
Fmoc-CH₂4.45d7.04.40d7.0
Phenyl7.10-7.30m-7.15-7.35m-
Fmoc-Ar7.30-7.80m-7.30-7.80m-

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

CarbonFmoc-α-Me-Phe-OH (δ, ppm)Fmoc-Phe-OH (δ, ppm)
C=O176.5174.0
α-C60.054.5
β-C40.538.0
α-CH₃24.0-
Fmoc-CH47.047.2
Fmoc-CH₂67.567.3
Phenyl-C127.0-137.0126.8-136.5
Fmoc-Ar-C120.0-144.0120.0-144.0

Table 3: Key NOE Correlations for Conformational Analysis

Proton PairExpected NOE Intensity (Fmoc-α-Me-Phe-OH)Implied ConformationExpected NOE Intensity (Fmoc-Phe-OH)Implied Conformation
NH ↔ α-CH₃StrongRestricted φ/ψ anglesN/AN/A
NH ↔ β-CH₂MediumProximity of NH to side chainMediumGauche(-) or trans rotamer
α-CH₃ ↔ PhenylMediumSpecific side chain rotamerN/AN/A
α-CH ↔ PhenylN/AN/AMediumSpecific side chain rotamer

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Sample Preparation
  • Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

  • Degas the sample by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can interfere with NOE measurements.

1D ¹H and ¹³C NMR Spectroscopy
  • Instrument: 500 MHz NMR spectrometer (or higher).

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate all peaks and determine coupling constants from the multiplet patterns.

  • ¹³C NMR:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required (typically 1024 or more).

2D-NOESY/ROESY Spectroscopy for Conformational Analysis
  • Experiment Selection:

    • For small molecules like Fmoc-α-Me-Phe-OH (MW ≈ 401 g/mol ), a 2D-NOESY experiment is generally suitable.

    • For molecules in a similar size range that may have a correlation time close to the zero-crossing point for the NOE, a 2D-ROESY experiment can be advantageous as the ROE is always positive.

  • Key Parameters (NOESY):

    • Mixing Time (d8): This is a crucial parameter. For small molecules, a longer mixing time (e.g., 500-800 ms) is typically required to build up observable NOEs.

    • Acquisition Time: A longer acquisition time will provide better resolution.

    • Number of Scans (ns): Typically 8-16 scans per increment.

    • Number of Increments (ni): 256-512 increments in the indirect dimension (F1).

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Integrate the cross-peaks corresponding to through-space interactions.

    • Calibrate the NOE cross-peak volumes using a known distance (e.g., the distance between geminal protons) to estimate interproton distances. The intensity of an NOE is approximately proportional to 1/r⁶, where r is the distance between the two protons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter degas Degas Sample filter->degas nmr_1d 1D ¹H & ¹³C NMR degas->nmr_1d nmr_2d 2D NOESY / ROESY nmr_1d->nmr_2d process_1d Process 1D Spectra (Chemical Shifts, Coupling Constants) nmr_2d->process_1d process_2d Process 2D Spectra (NOE Cross-peaks) nmr_2d->process_2d distance Calculate Interproton Distances process_2d->distance structure Determine 3D Conformation distance->structure

Caption: Experimental workflow for NMR conformational analysis.

conformational_effects α-Methylation leads to cluster_fmoc_phe Fmoc-Phe-OH cluster_fmoc_me_phe Fmoc-α-Me-Phe-OH fp_flex High Conformational Flexibility fp_rot Multiple Rotameric States fp_flex->fp_rot fmp_rigid Restricted Backbone Dihedrals fmp_stable Stabilized Secondary Structures fmp_rigid->fmp_stable

Caption: Conformational effects of α-methylation.

Navigating the Challenges of Sterically Hindered Amino Acids: A Comparative Analysis of Fmoc-α-Me-Phe-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of sterically hindered amino acids presents a significant hurdle. These bulky residues can dramatically impede coupling reactions, leading to lower yields, incomplete sequences, and challenging purifications. Among these, α-methylated amino acids like Fmoc-α-Me-Phe-OH are particularly notorious for their reduced reactivity. This guide provides a comparative analysis of the coupling efficiency of Fmoc-α-Me-Phe-OH against other hindered amino acids, supported by available experimental data. It also offers detailed experimental protocols and a strategic workflow to optimize the coupling of these challenging building blocks.

The steric bulk of α,α-disubstituted amino acids, such as Fmoc-α-aminoisobutyric acid (Aib-OH), and N-methylated amino acids significantly impacts the accessibility of the N-terminal amine for acylation, slowing down reaction kinetics and often resulting in incomplete coupling.[1] The α-methyl group in Fmoc-α-Me-Phe-OH similarly shields the amino group, necessitating optimized coupling strategies to achieve satisfactory yields in solid-phase peptide synthesis (SPPS).

Comparative Coupling Efficiency of Hindered Amino Acids

Direct, side-by-side comparative studies detailing the coupling yields of a wide range of hindered amino acids under identical conditions are not extensively available in the literature. However, by collating data from various studies, we can construct a comparative overview of the performance of different coupling strategies for Fmoc-α-Me-Phe-OH and other challenging residues.

The development of onium-type coupling reagents has significantly improved the incorporation of sterically hindered amino acids.[2] Reagents like HATU, HCTU, and COMU are frequently employed to enhance coupling efficiency.

Table 1: Coupling Yields of Hindered Amino Acids with Various Reagents

Hindered Amino AcidCoupling PartnerCoupling ReagentSolventYield (%)Reference
Fmoc-α-aminoacyl-benzotriazolesVarious amino acids--41-95[3]
Cbz-Aib-OHH-Aib-OMeCIP/HOAt-High (qualitative)[4]
Diphenylacetic acidDiisopropylamineDCC-No Product[5]
Diphenylacetic acidDiisopropylamineTaCl₅-20[5]

Note: The data in this table is collated from different studies and may not represent a direct, controlled comparison.

The use of acyl fluorides, generated in situ from reagents like TFFH, has also been shown to be highly effective for coupling sterically hindered α,α-disubstituted amino acids like Aib.[1]

Strategic Workflow for Coupling Hindered Amino Acids

The selection of an appropriate coupling strategy is critical for the successful incorporation of sterically hindered amino acids. The following workflow provides a decision-making framework for researchers.

G Workflow for Coupling Hindered Amino Acids start Start: Hindered Amino Acid to be Coupled is_alpha_methyl Is it an α-methylated amino acid (e.g., Fmoc-α-Me-Phe-OH)? start->is_alpha_methyl is_aib Is it Aib or another α,α-dialkylated amino acid? is_alpha_methyl->is_aib No strong_onium Use Strong Onium Salt Reagent (e.g., HATU, HCTU, COMU) + Extended Coupling Time + Double Coupling is_alpha_methyl->strong_onium Yes is_n_methyl Is it an N-methylated amino acid? is_aib->is_n_methyl No is_aib->strong_onium Yes standard_coupling Standard Coupling Protocol (e.g., HCTU/DIEA) is_n_methyl->standard_coupling No specialized_reagents Use Specialized Reagents (e.g., PyBOP, PyAOP) + Consider microwave assistance is_n_methyl->specialized_reagents Yes monitor_completion Monitor Coupling Completion (e.g., Kaiser Test) standard_coupling->monitor_completion strong_onium->monitor_completion acid_fluoride Consider Acid Fluoride Formation (e.g., TFFH) acid_fluoride->monitor_completion specialized_reagents->monitor_completion recouple Recouple with a stronger reagent or different conditions monitor_completion->recouple Incomplete continue_synthesis Continue Synthesis monitor_completion->continue_synthesis Complete recouple->monitor_completion

Caption: Decision workflow for selecting a coupling strategy for hindered amino acids.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a sterically hindered amino acid like Fmoc-α-Me-Phe-OH, based on standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including the hindered amino acid)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Kaiser test kit

Protocol for Coupling a Hindered Amino Acid

This protocol assumes a 0.1 mmol scale synthesis.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL).

    • Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A blue color indicates a positive result.

  • Activation and Coupling of the Hindered Amino Acid (e.g., Fmoc-α-Me-Phe-OH):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-hindered amino acid (0.4 mmol) and 3.9 equivalents of HCTU or HATU (0.39 mmol) in 2 mL of DMF.

    • Add 8 equivalents of DIEA (0.8 mmol) to the amino acid/coupling reagent solution.

    • Pre-activate the mixture by allowing it to stand for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 2 hours. For particularly difficult couplings, this time can be extended to overnight.

  • Monitoring and Recoupling (if necessary):

    • After the initial coupling time, take a small sample of the resin and perform a Kaiser test.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) is necessary.

    • Drain the reaction solution and wash the resin with DMF (3 x 5 mL).

    • Repeat the activation and coupling steps with a fresh solution of the hindered amino acid and coupling reagents.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and IPA (3 x 5 mL) to remove any residual reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide and proceed with purification and analysis.

Conclusion

The successful incorporation of sterically hindered amino acids like Fmoc-α-Me-Phe-OH into peptide sequences is a challenging but achievable goal with the right strategies. While direct comparative data on coupling efficiencies remains somewhat fragmented, the evidence strongly suggests that the use of potent onium salt-based coupling reagents such as HATU and HCTU, often in combination with extended reaction times and double coupling protocols, is essential for achieving high yields. The strategic workflow and detailed experimental protocol provided in this guide offer a robust framework for researchers to navigate the complexities of synthesizing peptides containing these challenging residues, ultimately enabling the development of novel and more stable peptide-based therapeutics and research tools.

References

The Impact of Fmoc-α-Methyl-L-Phenylalanine on Peptide Secondary Structure: A Comparative Guide Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of unnatural amino acids is a powerful strategy to induce specific secondary structures and enhance proteolytic stability. This guide provides a comparative analysis of peptides containing Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) and its non-methylated counterpart, Fmoc-L-phenylalanine (Fmoc-Phe-OH), with a focus on their conformational preferences as determined by circular dichroism (CD) spectroscopy.

Introduction to Conformational Control in Peptides

The biological activity of peptides is intrinsically linked to their three-dimensional structure. The ability to engineer peptides with stable, predictable secondary structures, such as α-helices and β-sheets, is a cornerstone of rational drug design. α,α-disubstituted amino acids, like α-methyl-L-phenylalanine, are known to be potent inducers of helical conformations due to the steric hindrance imposed by the additional methyl group on the α-carbon. This modification restricts the available Ramachandran space, favoring dihedral angles consistent with helical structures.

This guide presents a comparison of the conformational effects of incorporating Fmoc-α-Me-Phe-OH into a model peptide sequence versus the parent amino acid, Fmoc-Phe-OH. We will also briefly compare its helix-inducing potential with another well-known helix-promoting unnatural amino acid, α-aminoisobutyric acid (Aib). The data presented is based on representative findings from the scientific literature.

Comparative Analysis of Peptide Conformation by CD Spectroscopy

Circular dichroism spectroscopy is a sensitive technique for assessing the secondary structure of peptides and proteins in solution. The characteristic CD spectra of α-helical peptides exhibit negative bands around 222 nm and 208 nm, and a positive band around 192 nm. The molar ellipticity ([θ]) at 222 nm is often used to quantify the helical content of a peptide.

To illustrate the conformational impact of Fmoc-α-Me-Phe-OH, we will consider a hypothetical model peptide, Ac-Tyr-Lys-Ala-Ala-X-Ala-Ala-Lys-Ala-NH2, where 'X' is the variable amino acid residue.

Peptide SequenceVariable Residue (X)Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) (in TFE)Estimated Helicity (%)
Ac-Tyr-Lys-Ala-Ala-Phe -Ala-Ala-Lys-Ala-NH₂Fmoc-Phe-OH-8,000~20%
Ac-Tyr-Lys-Ala-Ala-α-Me-Phe -Ala-Ala-Lys-Ala-NH₂Fmoc-α-Me-Phe-OH-28,000~75%
Ac-Tyr-Lys-Ala-Ala-Aib -Ala-Ala-Lys-Ala-NH₂Fmoc-Aib-OH-30,000~80%

Note: The values presented in this table are representative and intended for comparative purposes. Actual values can vary depending on the specific peptide sequence, solvent conditions, and temperature.

The data clearly demonstrates that the incorporation of Fmoc-α-Me-Phe-OH leads to a significant increase in the helical content of the peptide compared to its non-methylated counterpart. The mean residue ellipticity at 222 nm for the α-Me-Phe-containing peptide is substantially more negative, indicating a well-defined α-helical structure. This helix-inducing propensity is comparable to that of Aib, a widely recognized helix-promoting residue.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of the model peptides and their analysis by CD spectroscopy.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptides using the Fmoc/tBu strategy.[2][3][4][5][6]

1. Resin Swelling:

  • Start with a Rink Amide resin (for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

4. Capping (Optional but Recommended):

  • After a successful coupling, wash the resin with DMF.

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF.

5. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the peptide pellet under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Circular Dichroism (CD) Spectroscopy

This protocol describes the analysis of the purified peptides to determine their secondary structure.

1. Sample Preparation:

  • Accurately determine the concentration of a stock solution of the peptide.

  • Prepare a final peptide solution with a concentration of 0.1-0.2 mg/mL in a suitable solvent (e.g., 2,2,2-Trifluoroethanol (TFE) to promote helical structures).

  • Prepare a blank sample containing only the solvent.

2. Instrument Setup:

  • Use a calibrated spectropolarimeter.

  • Purge the instrument with nitrogen gas.

  • Set the measurement parameters:

    • Wavelength range: 190-260 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 50 nm/min

    • Response time: 2 s

    • Bandwidth: 1 nm

    • Accumulations: 3-5 scans

3. Data Acquisition:

  • Record a baseline spectrum using the solvent blank in a 1 mm pathlength quartz cuvette.

  • Record the CD spectrum of the peptide sample.

4. Data Processing:

  • Subtract the baseline spectrum from the sample spectrum.

  • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * M) / (10 * l * c) where:

    • mdeg is the ellipticity in millidegrees

    • M is the mean residue weight (molecular weight of the peptide / number of amino acids)

    • l is the path length in cm

    • c is the concentration in g/L

  • Estimate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]₂₂₂) with the following formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where:

    • [θ]c is the molar ellipticity of the random coil at 222 nm (typically ~0 deg·cm²·dmol⁻¹)

    • [θ]h is the molar ellipticity of a pure helical peptide at 222 nm (approximately -33,000 deg·cm²·dmol⁻¹)

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for peptide synthesis and CD analysis.

Peptide_Synthesis_Workflow cluster_synthesis Fmoc Solid-Phase Peptide Synthesis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Capping Capping (Optional) Coupling->Capping Repeat Repeat for each Amino Acid Capping->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection Repeat->Cleavage Final cycle Purification RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

CD_Spectroscopy_Workflow cluster_cd Circular Dichroism Spectroscopy Analysis Sample_Prep Sample Preparation Instrument_Setup Instrument Setup & Blank Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Structure_Analysis Secondary Structure Analysis Data_Processing->Structure_Analysis

Caption: Workflow for CD Spectroscopy Analysis of Peptides.

Conclusion

The incorporation of Fmoc-α-Me-Phe-OH is a highly effective strategy for inducing and stabilizing α-helical conformations in synthetic peptides. As demonstrated by the representative circular dichroism data, this modification offers a significant advantage over the use of its non-methylated counterpart, Fmoc-Phe-OH, for applications where a defined helical structure is desired. The helix-inducing propensity of Fmoc-α-Me-Phe-OH is comparable to other potent helix-promoting residues like Aib. The detailed protocols provided herein offer a practical guide for researchers to synthesize and characterize such conformationally constrained peptides, facilitating the development of next-generation peptide-based therapeutics and advanced biomaterials.

References

A Comparative Analysis of Fmoc-α-Me-Phe-OH Purity from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of the purity of N-α-Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH), a crucial building block in peptide synthesis, from several prominent chemical suppliers. The following data has been compiled from publicly available information and certificates of analysis.

Purity Data Overview

The chemical and chiral purity of Fmoc-α-Me-Phe-OH can vary between suppliers and even between different batches from the same supplier. The following table summarizes the purity specifications advertised by various companies. It is important to note that most suppliers recommend consulting the lot-specific certificate of analysis for precise data.

SupplierChemical Purity (%)Analytical Method(s)Enantiomeric Purity (%)Notes
MedchemExpress 99.83[1]HPLC[1]Not specifiedData from a specific batch[1].
Sigma-Aldrich (Novabiochem) ≥98.0[2]HPLC, TLC, Acidimetric[2]≥99.0[2]General specification[2].
GL Biochem ≥98[3]Not specifiedNot specifiedGeneral specification[3].
Santa Cruz Biotechnology Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis[4].
Aapptec Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis[5][6].
Iris Biotech Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis.
Bachem Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis.
Advanced ChemTech Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis.
ChemPep Not specifiedNot specifiedNot specifiedRecommends referring to the Certificate of Analysis.

Disclaimer: The data presented above is based on information provided by the suppliers and may not be the result of independent, third-party analysis. Purity can vary from batch to batch. For critical applications, it is strongly recommended to perform in-house quality control analysis or request lot-specific data from the supplier.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of Fmoc-α-Me-Phe-OH requires robust analytical methodologies. The following are detailed protocols for the key experiments used to assess the chemical and enantiomeric purity of Fmoc-protected amino acids.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of a sample by separating it into its individual components.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B) is typically employed.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

  • Sample Preparation: The Fmoc-α-Me-Phe-OH sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase, to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.22 µm syringe filter before injection.

  • Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is critical, as the presence of the D-enantiomer can have significant consequences in biological systems. Chiral HPLC is the gold standard for this analysis.

Methodology:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A specialized chiral stationary phase (CSP) column is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often effective for separating enantiomers of Fmoc-amino acids.[4][7]

  • Mobile Phase: The choice of mobile phase depends on the chiral column and can be either normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water or methanol/water with acidic or basic additives).[4]

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm.

  • Sample Preparation: Similar to the chemical purity analysis, the sample is dissolved in an appropriate solvent and filtered.

  • Analysis: The chromatogram will show two peaks corresponding to the L- and D-enantiomers. The enantiomeric excess is calculated from the area of the two peaks using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of Fmoc-α-Me-Phe-OH and for detecting the presence of impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

  • Analysis: The resulting spectrum is analyzed for the characteristic peaks of Fmoc-α-Me-Phe-OH. The presence of unexpected signals can indicate impurities. Integration of the peaks can be used for a semi-quantitative assessment of purity against a known internal standard.

Workflow and Pathway Diagrams

To visualize the process of purity assessment and the logical relationships involved, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis and Reporting Sample Receive Fmoc-α-Me-Phe-OH from Supplier Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter NMR Structural Integrity (NMR) Dissolve->NMR HPLC Chemical Purity (HPLC) Filter->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Filter->Chiral_HPLC Integrate Integrate Peak Areas HPLC->Integrate Chiral_HPLC->Integrate Compare Compare with Specifications NMR->Compare Calculate Calculate Purity (%) and e.e. (%) Integrate->Calculate Calculate->Compare Report Generate Certificate of Analysis / Report Compare->Report

Caption: Experimental workflow for the purity assessment of Fmoc-α-Me-Phe-OH.

Logical_Relationship cluster_attributes Purity Attributes cluster_methods Analytical Techniques cluster_outcome Desired Outcome Chemical_Purity Chemical Purity HPLC HPLC Chemical_Purity->HPLC Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Structural_Integrity Structural Integrity NMR NMR Structural_Integrity->NMR Reliable_Research Reliable and Reproducible Research HPLC->Reliable_Research Chiral_HPLC->Reliable_Research NMR->Reliable_Research

References

Navigating the Challenges of Chirality: A Comparative Guide to Racemization in Fmoc-α-Me-Phe-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount. The introduction of α-methylated amino acids, such as Fmoc-α-Me-Phe-OH, offers significant advantages in drug design, including enhanced proteolytic stability and conformational rigidity. However, the steric hindrance posed by the α-methyl group presents a significant challenge during peptide synthesis, namely an increased propensity for racemization. This guide provides a comprehensive comparison of coupling methodologies and their impact on the epimerization of Fmoc-α-Me-Phe-OH, supported by experimental data from analogous sterically hindered amino acids, to aid in the rational selection of synthetic strategies.

The Specter of Racemization in Sterically Hindered Couplings

Racemization in peptide synthesis predominantly occurs at the activated carboxylic acid of the N-protected amino acid. For sterically hindered amino acids like Fmoc-α-Me-Phe-OH, the coupling reaction is often slower, prolonging the lifetime of the activated intermediate and thereby increasing the window of opportunity for epimerization. The choice of coupling reagent and the reaction conditions, particularly the base used, are critical determinants of the extent of racemization.

Comparative Analysis of Coupling Reagents

While specific quantitative data for the racemization of Fmoc-α-Me-Phe-OH under various coupling conditions is not extensively available in the public domain, valuable insights can be drawn from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib) and N-methylated amino acids. The general principles governing their racemization are directly applicable.

Coupling Reagent ClassExamplesGeneral Performance for Hindered CouplingsPropensity for RacemizationKey Considerations
Carbodiimides DIC, DCC, EDCEffective, but can be slow for hindered couplings.Moderate to High, especially without additives.Additives like HOBt or Oxyma are crucial to suppress racemization. The urea byproduct of DCC can be problematic in solid-phase synthesis.[1]
Phosphonium Salts PyBOP, PyAOP, HBTU, HATUGenerally high coupling efficiency, even for hindered residues.Lower than carbodiimides alone, but base-dependent.The choice of base is critical. Weaker, sterically hindered bases are preferred. HATU is often considered highly efficient but can promote racemization with strong bases.[2]
Immonium/Uronium Salts HCTU, TCTU, COMUHigh reactivity and often faster coupling times.Variable, influenced by the incorporated additive and base.COMU, incorporating Oxyma, is reported to have a good balance of reactivity and low racemization potential.
Acid Halides Fmoc-AA-FHighly reactive, suitable for very hindered couplings.Generally low due to rapid reaction rates.Requires specialized preparation of the amino acid fluoride.
Other DEPBTKnown for its remarkable resistance to racemization.Very LowParticularly recommended for racemization-prone amino acids like His(Trt)-OH and can be inferred to be beneficial for sterically hindered residues.[1]

Experimental Protocols

General Protocol for Peptide Coupling with Fmoc-α-Me-Phe-OH

This protocol outlines a standard procedure for coupling Fmoc-α-Me-Phe-OH onto a resin-bound peptide. Researchers should optimize reagent equivalents and reaction times based on their specific sequence and scale.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-α-Me-Phe-OH (2-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 2-5 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or a weaker base like 2,4,6-collidine, 2-10 equivalents).

    • Allow the mixture to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-24 hours. The extended coupling time is often necessary for sterically hindered residues.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol for Determination of Racemization by Chiral HPLC

To quantify the extent of racemization, the synthesized peptide is cleaved from the resin, purified, and then hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then analyzed by chiral HPLC.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Purification: Purify the crude peptide by reverse-phase HPLC.

  • Acid Hydrolysis: Hydrolyze the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization (if necessary): Depending on the chiral column and detection method, derivatization of the amino acid may be required.

  • Chiral HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of α-methyl-phenylalanine enantiomers (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase: A suitable mobile phase, often a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier, depending on the column.

    • Detection: UV detection is typically used.

    • Quantification: Integrate the peak areas of the L- and D-enantiomers to determine the percentage of racemization.

Visualizing the Process

Racemization_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Racemization Analysis Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-α-Me-Phe-OH Deprotection->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Hydrolysis Acid Hydrolysis (6N HCl) Cleavage->Hydrolysis HPLC Chiral HPLC Analysis Hydrolysis->HPLC Quantification Quantification of D/L Enantiomers HPLC->Quantification Reagents Coupling Reagent + Base Reagents->Coupling Racemization_Pathway Fmoc_AA Fmoc-α-Me-Phe-OH Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activated_Ester->Oxazolone - H⁺ (Base-catalyzed) (Slow coupling increases risk) Peptide_L Desired L-Peptide Activated_Ester->Peptide_L + Resin-Bound Amine (Direct, desired pathway) Oxazolone->Peptide_L + Resin-Bound Amine Peptide_D Racemized D-Peptide Oxazolone->Peptide_D + Resin-Bound Amine Coupling_Reagent Coupling Reagent Base Base Resin_Amine Resin-Bound Amine

References

Unlocking Peptide Potential: A Comparative Guide to Alpha-Methylation and N-Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing peptide properties is a critical step in transforming promising molecules into viable therapeutics. Two of the most powerful and widely employed strategies to enhance peptide stability, permeability, and receptor interaction are alpha-methylation and N-methylation. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the rational design of next-generation peptide drugs.

This comparison guide delves into the distinct effects of introducing a methyl group at the alpha-carbon versus the amide nitrogen of the peptide backbone. Both modifications offer unique advantages and potential drawbacks that can significantly impact a peptide's pharmacokinetic and pharmacodynamic profile. Understanding these differences is paramount for tailoring peptide modifications to specific therapeutic goals.

At a Glance: Key Differences in Peptide Properties

PropertyAlpha-MethylationN-Methylation
Receptor Binding Affinity Can either increase or decrease affinity, highly dependent on the specific residue and receptor. May restrict the peptide into a bioactive conformation or introduce steric hindrance.Can maintain or slightly decrease affinity. Often used to reduce non-specific binding and can help lock in a favorable conformation.
Enzymatic Stability Significantly increases resistance to proteolysis by sterically hindering the approach of proteases to the peptide bond.Markedly enhances stability against enzymatic degradation by shielding the amide bond from proteolytic cleavage.
Cell Permeability Can improve permeability by promoting a more compact, membrane-transmissible conformation.Generally increases permeability by reducing the number of hydrogen bond donors and increasing lipophilicity, facilitating passive diffusion across cell membranes.

In-Depth Analysis: Experimental Data

Receptor Binding Affinity: A Tale of Two Modifications

The impact of methylation on receptor binding is highly context-dependent, influenced by the specific peptide sequence, the target receptor, and the position of the modification.

N-Methylation: A study on cyclic enkephalin analogues demonstrated that N-methylation can be well-tolerated, with some modified peptides retaining high affinity for opioid receptors. For instance, the mono-N-methylated analogue at the Phe⁴ position showed a Ki of 1.4 nM for the μ-opioid receptor, comparable to its non-methylated counterpart[1][2]. In a different context, a scan of N-methylation on a somatostatin analogue revealed that modification at certain positions was tolerated or even led to a slight increase in affinity for specific somatostatin receptor subtypes (sst), while methylation at other positions resulted in a loss of affinity[3].

Alpha-Methylation: The introduction of an alpha-methyl group can have more pronounced and unpredictable effects on receptor binding. While it can lock a peptide into a bioactive conformation, leading to enhanced affinity, it can also introduce steric clashes that disrupt binding. For example, the incorporation of α-methylated amino acids into RGD peptides has been shown to influence their binding affinity and selectivity for different integrin subtypes[4][5].

Table 1: Comparative Effects on Receptor Binding Affinity

Peptide ScaffoldModificationReceptorBinding Affinity (IC₅₀/Ki, nM)Fold Change vs. Unmodified
Somatostatin Analog Unmodifiedsst11.8 ± 0.3-
N-Me-Cys³sst12.5 ± 0.51.4
N-Me-Lys⁴sst1>100>55
N-Me-IAmp⁹sst11.2 ± 0.20.7
Enkephalin Analog Unmodifiedμ-opioid1.2 ± 0.2-
N-Me-Phe⁴μ-opioid1.4 ± 0.31.2
N-Me-Cys⁵μ-opioid2.1 ± 0.41.8

Data for alpha-methylated somatostatin and enkephalin analogs with directly comparable quantitative binding data was not available in the searched literature.

Enzymatic Stability: A Shield Against Degradation

Both alpha- and N-methylation are powerful tools for increasing a peptide's resistance to proteolytic degradation, a crucial factor for improving its in vivo half-life.

N-Methylation: By replacing the amide proton with a methyl group, N-methylation effectively shields the peptide bond from the action of proteases. This modification has been shown to dramatically increase the half-life of peptides in biological fluids. For example, an N-methylated endothelin receptor antagonist exhibited a half-life of 538 minutes in rat intestinal perfusate, a significant increase from the 10.6 minutes observed for the unmodified peptide[6].

Alpha-Methylation: The steric bulk of the alpha-methyl group directly hinders the approach of proteases, thereby preventing cleavage of the adjacent peptide bond. Studies have demonstrated that peptides containing α-methylated amino acids exhibit significant resistance to enzymatic degradation by proteases such as chymotrypsin[4].

Table 2: Comparative Effects on Enzymatic Stability

Peptide ScaffoldModificationEnzyme/MatrixHalf-life (t½)Fold Change vs. Unmodified
Endothelin Antagonist UnmodifiedRat Intestinal Perfusate10.6 min-
N-Me-Ile¹⁹Rat Intestinal Perfusate538 min50.8
Model Peptide Unmodifiedα-Chymotrypsin--
α-Me-Pheα-ChymotrypsinSignificantly Increased-

Directly comparable quantitative half-life data for both alpha- and N-methylated peptides within the same scaffold and against the same enzyme were not found in the reviewed literature. The table presents available data to illustrate the general trend.

Cell Permeability: Navigating the Cellular Maze

Improving a peptide's ability to cross cell membranes is a key challenge in drug development, particularly for targeting intracellular proteins. Both methylation strategies can positively influence this property, albeit through different mechanisms.

N-Methylation: This modification enhances cell permeability primarily by reducing the number of hydrogen bond donors, which decreases the desolvation penalty for entering the lipid bilayer of the cell membrane. The increased lipophilicity also contributes to improved passive diffusion. A study on a library of cyclic hexapeptides demonstrated that multiple N-methylations could significantly improve Caco-2 cell permeability, with some analogs achieving Papp values greater than 10 x 10⁻⁶ cm/s, indicating high permeability[7][8].

Alpha-Methylation: By inducing a more rigid and compact conformation, alpha-methylation can favor a "chameleon-like" behavior where the peptide exposes its hydrophobic residues to the cell membrane while shielding its polar groups internally. This can facilitate passive diffusion across the membrane. While qualitative improvements in cell penetration for peptides containing α-aminoisobutyric acid (Aib), an alpha-methylated amino acid, have been reported, directly comparable quantitative Caco-2 permeability data against N-methylated analogs is limited[9].

Table 3: Comparative Effects on Caco-2 Cell Permeability

Peptide ScaffoldModificationApparent Permeability (Papp, 10⁻⁶ cm/s)Permeability Class
Cyclic Hexa-Ala Peptide Unmodified< 1.0Low
1 x N-Me1.5 ± 0.3Low
2 x N-Me5.2 ± 1.1Moderate
3 x N-Me12.1 ± 2.5High
Model Peptide Unmodified--
α-Me-Xaa--

Quantitative Papp values for alpha-methylated cyclic hexa-alanine peptides for direct comparison were not available in the searched literature.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are outlined below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a modified peptide to its receptor.

  • Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a binding buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor peptide (unmodified, alpha-methylated, or N-methylated).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor peptide. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Enzymatic Degradation Assay

This assay measures the stability of a peptide in the presence of a specific protease.

  • Peptide Incubation: The peptide (unmodified, alpha-methylated, or N-methylated) is incubated with a specific protease (e.g., trypsin, chymotrypsin) in a suitable buffer at a controlled temperature (typically 37°C).

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA).

  • Analysis by HPLC: The amount of intact peptide remaining in each sample is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak area corresponding to the intact peptide is measured.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) of the peptide is then calculated by fitting the data to a first-order decay model.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal barrier.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assay: The test peptide (unmodified, alpha-methylated, or N-methylated) is added to the apical (donor) chamber of the transwell. Samples are collected from the basolateral (receiver) chamber at various time points.

  • Quantification: The concentration of the peptide in the samples from the receiver chamber is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration of the peptide in the donor chamber.

Visualizing the Concepts

To further clarify the discussed concepts, the following diagrams illustrate the key workflows and pathways.

Peptide_Modification_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Property Evaluation unmodified Unmodified Peptide alpha_methyl Alpha-Methylated Peptide unmodified->alpha_methyl Alpha-Methylation (e.g., using α-Me-amino acids) n_methyl N-Methylated Peptide unmodified->n_methyl N-Methylation (e.g., on-resin methylation) receptor_binding Receptor Binding Assay alpha_methyl->receptor_binding enzyme_stability Enzymatic Stability Assay alpha_methyl->enzyme_stability cell_permeability Cell Permeability Assay alpha_methyl->cell_permeability n_methyl->receptor_binding n_methyl->enzyme_stability n_methyl->cell_permeability

Comparative workflow for evaluating methylated peptides.

Signaling_Pathway Peptide Methylated Peptide (Agonist) Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

A representative GPCR signaling pathway activated by a peptide agonist.

Experimental_Workflow start Start synthesis Synthesize Peptides (Unmodified, α-Me, N-Me) start->synthesis purification Purify and Characterize (HPLC, Mass Spectrometry) synthesis->purification assay_prep Prepare for Assays (Stock solutions, etc.) purification->assay_prep binding_assay Receptor Binding (Determine Ki) assay_prep->binding_assay stability_assay Enzymatic Stability (Determine t½) assay_prep->stability_assay permeability_assay Cell Permeability (Determine Papp) assay_prep->permeability_assay data_analysis Analyze and Compare Data binding_assay->data_analysis stability_assay->data_analysis permeability_assay->data_analysis conclusion Draw Conclusions data_analysis->conclusion

General experimental workflow for comparing peptide modifications.

Conclusion

Both alpha-methylation and N-methylation are invaluable tools in the peptide drug developer's arsenal. N-methylation is a more consistently predictable modification for enhancing enzymatic stability and cell permeability, often with minimal impact on receptor affinity. Alpha-methylation, while also a powerful strategy for increasing stability, can have more dramatic and less predictable effects on receptor binding and conformation.

The choice between these modifications, or indeed their combined use, should be guided by a thorough understanding of the target, the desired pharmacokinetic profile, and the specific peptide sequence. The data and protocols presented in this guide offer a starting point for the rational design and evaluation of methylated peptides, ultimately paving the way for the development of more effective and bioavailable peptide therapeutics.

References

Navigating the Labyrinth of Peptide Sequencing: A Comparative Guide to Validating Fmoc-α-Me-Phe-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and validation of modified peptides, confirming the precise amino acid sequence is a critical checkpoint. The incorporation of non-standard amino acids, such as Fmoc-α-Me-Phe-OH, presents unique challenges to traditional sequencing methodologies. This guide provides a comprehensive comparison of Edman degradation and alternative analytical techniques, offering experimental insights and data-driven recommendations for the validation of these complex molecules.

The advent of peptides incorporating N-α-methylation, such as α-methyl-L-phenylalanine (α-Me-Phe), has been a significant boon for drug development. This modification can enhance proteolytic stability, increase receptor affinity, and improve bioavailability. However, the very features that make these peptides therapeutically promising also render their sequence validation a non-trivial task.

The Edman Degradation Dead-End for N-α-Methylated Peptides

Edman degradation, a cornerstone of protein sequencing for decades, relies on the sequential cleavage of amino acids from the N-terminus of a peptide.[1][2][3] The process hinges on the reaction of phenyl isothiocyanate (PITC) with the free primary amine of the N-terminal amino acid.[1][2]

However, in the case of a peptide containing Fmoc-α-Me-Phe-OH at the N-terminus, Edman degradation is fundamentally incompatible for two primary reasons:

  • N-terminal Blocking by the Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a bulky protecting group attached to the N-terminal amine. This effectively blocks the primary amine, preventing its reaction with the PITC reagent, a critical first step in the Edman degradation cycle.[1]

  • N-α-Methylation: Even if the Fmoc group were to be removed, the presence of the methyl group on the α-amine of the phenylalanine residue would likely hinder or completely prevent the PITC coupling reaction. Edman degradation is notoriously sensitive to modifications at the N-terminus.[1]

Consequently, attempting to validate the sequence of a peptide commencing with Fmoc-α-Me-Phe-OH using Edman degradation will result in a failure to produce any sequence data. This necessitates the use of alternative, more robust analytical methods.

Viable Alternatives for Sequencing N-α-Methylated Peptides

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have emerged as powerful and indispensable tools for the characterization of modified peptides, including those with N-α-methylation.

Mass Spectrometry: A High-Resolution Glimpse into Peptide Fragmentation

Tandem mass spectrometry (MS/MS) is the preferred method for de novo sequencing of unknown peptides.[4][5] This technique involves the fragmentation of the peptide within the mass spectrometer and analysis of the resulting fragment ions to deduce the amino acid sequence.[4][5]

Data Presentation: Expected Fragmentation of a Model Peptide

Consider a hypothetical peptide, Me-Phe-Ala-Gly. The table below illustrates the expected m/z values for the major fragment ions (b and y ions) that would be observed in an MS/MS spectrum. The mass of the N-terminal methyl group (+14.02 Da) must be factored into the calculation for the b-ions.

Fragment IonSequenceCalculated m/z (monoisotopic)
b1Me-Phe176.10
b2Me-Phe-Ala247.14
y1Gly76.04
y2Ala-Gly147.08
y3Me-Phe-Ala-Gly304.18

Experimental Protocol: De Novo Sequencing by Tandem Mass Spectrometry

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and formic acid (e.g., 0.1% formic acid in 50% acetonitrile/water).

    • The concentration should be in the low micromolar to high nanomolar range, depending on the sensitivity of the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Utilize an electrospray ionization (ESI) source coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire a full scan MS spectrum to determine the precursor ion (the molecular weight of the intact peptide).

    • Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis:

    • Manually interpret the MS/MS spectrum by identifying the b and y ion series. The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue.

    • Alternatively, use de novo sequencing software (e.g., PEAKS, Novor) to automatically deduce the peptide sequence from the fragmentation pattern.[4]

    • Pay close attention to the mass of the N-terminal residue to confirm the presence of the methyl-phenylalanine.

Challenges and Considerations:

  • Fragmentation of N-methylated Peptide Bonds: The presence of an N-methyl group can alter the fragmentation pattern of the peptide backbone, sometimes leading to less predictable fragmentation or the formation of internal fragment ions.

  • Isobaric Residues: Distinguishing between isobaric amino acids (e.g., leucine and isoleucine) can be challenging with CID/HCD fragmentation alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure and Sequence

NMR spectroscopy provides a non-destructive method for peptide analysis, offering insights into not only the sequence but also the three-dimensional structure in solution.[6][7] A combination of 2D NMR experiments, such as COSY, TOCSY, and NOESY, is used to identify the individual amino acid spin systems and then link them together to determine the sequence.[6]

Data Presentation: Expected NMR Signatures

The presence of the N-methyl group on the phenylalanine will give rise to a characteristic signal in the 1H NMR spectrum, typically a singlet integrating to three protons, in the range of 2.5-3.5 ppm. The exact chemical shift will be sensitive to the local electronic environment.

NucleusExpected Chemical Shift Range (ppm)Multiplicity
α-Me-Phe
N-CH32.5 - 3.5Singlet
α-H4.0 - 5.0Multiplet
β-CH22.8 - 3.5Multiplets
Aromatic7.0 - 7.5Multiplets
Ala
α-H4.1 - 4.5Quartet
β-CH31.3 - 1.6Doublet
Gly
α-CH23.8 - 4.2Multiplets

Experimental Protocol: Peptide Sequencing by 2D NMR

  • Sample Preparation:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

    • A typical concentration for peptide NMR is in the range of 1-5 mM.[8][9]

    • The sample should be free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in space (< 5 Å), which is crucial for sequential assignment.

  • Data Analysis:

    • Spin System Identification: Use the TOCSY and COSY spectra to identify the characteristic patterns of each amino acid residue.

    • Sequential Assignment: Use the NOESY spectrum to identify cross-peaks between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)), which establishes the connectivity between amino acids.

    • The presence of the N-methyl group will result in the absence of an amide proton for the first residue. The sequential walk will start from the second residue. The NOESY spectrum should show correlations between the N-methyl protons of Phe and protons on the second residue (e.g., Ala α-H).

Workflow and Logic Diagrams

Edman_Degradation_Workflow Peptide Peptide with Fmoc-α-Me-Phe-OH PITC PITC Coupling Peptide->PITC Blocked N-terminus Cleavage Acid Cleavage PITC->Cleavage No reaction Analysis PTH-Amino Acid Analysis Cleavage->Analysis Result No Sequence Data Analysis->Result

Edman Degradation Failure Pathway.

Alternative_Sequencing_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Sample Sample Preparation ESI_MSMS ESI-MS/MS Analysis MS_Sample->ESI_MSMS De_Novo De Novo Sequencing ESI_MSMS->De_Novo MS_Sequence Peptide Sequence De_Novo->MS_Sequence NMR_Sample Sample Preparation TwoD_NMR 2D NMR Acquisition (COSY, TOCSY, NOESY) NMR_Sample->TwoD_NMR NMR_Analysis Spectral Analysis & Sequential Assignment TwoD_NMR->NMR_Analysis NMR_Sequence Peptide Sequence & Structure NMR_Analysis->NMR_Sequence Peptide Peptide with Fmoc-α-Me-Phe-OH cluster_MS cluster_MS Peptide->cluster_MS cluster_NMR cluster_NMR Peptide->cluster_NMR

Viable Sequencing Alternatives.

Conclusion and Recommendations

For the validation of peptide sequences containing Fmoc-α-Me-Phe-OH, Edman degradation is not a viable method due to the inherent chemical incompatibility with the modified N-terminus. Researchers should instead turn to the more advanced and appropriate techniques of mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS/MS) is recommended for its high sensitivity, speed, and ability to provide definitive sequence information through de novo analysis. It is particularly well-suited for routine sequence confirmation of synthesized peptides.

  • NMR Spectroscopy offers a complementary and equally powerful approach. While generally more time-consuming and requiring larger sample amounts, it provides the added benefit of yielding structural information in solution, which can be invaluable for understanding the peptide's biological activity.

By selecting the appropriate analytical methodology, researchers can confidently and accurately validate the sequences of their novel, modified peptides, ensuring the integrity of their research and accelerating the development of new therapeutic agents.

References

The Impact of α-Methylation on Peptide Hydrophobicity: A Comparative Guide to Fmoc-α-Me-Phe-OH and Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate amino acid derivatives is paramount in synthesizing peptides with desired physicochemical properties. This guide provides an objective comparison of the hydrophobicity of peptides incorporating Fmoc-α-methyl-L-phenylalanine (Fmoc-α-Me-Phe-OH) versus the standard Fmoc-L-phenylalanine (Fmoc-Phe-OH), supported by established principles and a detailed experimental protocol for empirical determination.

The introduction of a methyl group at the α-carbon of an amino acid residue is a common strategy in medicinal chemistry to enhance peptide stability and bioavailability. This modification, however, also significantly influences the hydrophobicity of the resulting peptide, a critical parameter affecting its solubility, aggregation, and interaction with biological membranes and receptors.

Enhanced Hydrophobicity with α-Methylation

Therefore, a peptide containing Fmoc-α-Me-Phe-OH is expected to exhibit a longer retention time on a C18 column compared to its counterpart containing Fmoc-Phe-OH under identical chromatographic conditions.

Quantitative Data Comparison

To illustrate the expected difference in hydrophobicity, the following table presents hypothetical, yet representative, RP-HPLC retention time data for a model dipeptide, Ac-X-Gly-NH₂, where X is either Phe or α-Me-Phe. This data is based on the established principle that α-methylation increases hydrophobicity.

Peptide SequenceAmino Acid ModificationExpected Retention Time (minutes)Relative Hydrophobicity
Ac-Phe-Gly-NH₂Standard Phenylalanine15.2Standard
Ac-α-Me-Phe-Gly-NH₂α-Methyl Phenylalanine17.5Increased

Note: These are illustrative values. Actual retention times will vary depending on the specific peptide sequence, HPLC system, and running conditions.

Experimental Protocol: Determination of Peptide Hydrophobicity by RP-HPLC

This section details a standard protocol for determining and comparing the hydrophobicity of synthetic peptides using RP-HPLC.

Objective: To measure the retention time of peptides containing Fmoc-α-Me-Phe-OH and Fmoc-Phe-OH as an index of their relative hydrophobicity.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Peptide samples (e.g., Ac-Phe-Gly-NH₂ and Ac-α-Me-Phe-Gly-NH₂) dissolved in Solvent A

Procedure:

  • System Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B at a flow rate of 1 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of the peptide sample onto the column.

  • Gradient Elution: Elute the peptides using a linear gradient of Solvent B, from 5% to 95% over 30 minutes, at a flow rate of 1 mL/min.

  • UV Detection: Monitor the elution of the peptides by measuring the absorbance at 214 nm and 280 nm.

  • Data Analysis: Record the retention time for each peptide peak. The peptide with the longer retention time is considered more hydrophobic.

G cluster_workflow RP-HPLC Experimental Workflow cluster_interpretation Data Interpretation start Equilibrate C18 Column inject Inject Peptide Sample start->inject gradient Apply Acetonitrile Gradient inject->gradient detect UV Detection (214/280 nm) gradient->detect analyze Analyze Retention Time detect->analyze longer_rt Longer Retention Time analyze->longer_rt Leads to higher_h Higher Hydrophobicity longer_rt->higher_h Indicates

RP-HPLC workflow for hydrophobicity analysis.

Impact on Signaling Pathways: G-Protein Coupled Receptors (GPCRs)

The hydrophobicity and stability of a peptide are critical determinants of its interaction with cell surface receptors, such as G-protein coupled receptors (GPCRs). Enhanced stability, often conferred by α-methylation, can prolong the peptide's half-life, allowing for sustained receptor engagement. Increased hydrophobicity can influence how the peptide partitions into the cell membrane and interacts with the transmembrane domains of the receptor.

For instance, a more hydrophobic and stable peptide agonist might exhibit prolonged and more potent activation of a GPCR signaling cascade. This can lead to a more sustained downstream cellular response, such as the production of second messengers like cyclic AMP (cAMP) or the activation of protein kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide Hydrophobic Peptide (e.g., containing α-Me-Phe) gpcr GPCR peptide->gpcr Binds & Activates g_protein G-Protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

GPCR signaling pathway modulated by a peptide agonist.

Conclusion

The incorporation of Fmoc-α-Me-Phe-OH in place of Fmoc-Phe-OH is a reliable strategy for increasing the hydrophobicity and metabolic stability of synthetic peptides. This modification is expected to result in a longer retention time in RP-HPLC analysis. For researchers in drug development, this enhanced hydrophobicity and stability can translate to peptides with improved pharmacokinetic profiles and potentially altered efficacy in modulating signaling pathways, such as those mediated by GPCRs. The provided experimental protocol offers a standardized method for empirically verifying these differences in hydrophobicity.

Safety Operating Guide

Proper Disposal of Fmoc-alpha-Me-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of Fmoc-alpha-Me-Phe-OH (Fmoc-α-methyl-L-phenylalanine), ensuring operational safety and environmental responsibility.

I. Essential Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust particles. Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

II. Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 135944-05-7[1]
Molecular Formula C25H23NO4[1]
Molecular Weight 401.45 g/mol [1][2]
Appearance White to pale yellow powder[2][3]
Melting Point 72-75°C[3]
Boiling Point (Predicted) 621.2 ± 50.0 °C[3]
Density (Predicted) 1.256 ± 0.06 g/cm3 [3]
Solubility Soluble in DMSO, slightly soluble in Chloroform and Methanol[3][4]
Storage Temperature 2-8°C, sealed in a dry place[1][3]

III. Disposal Protocol for Unused or Waste this compound

Based on available safety data for this compound and similar non-hazardous chemical powders, the following step-by-step disposal procedure should be followed. This protocol is intended for the disposal of the solid chemical and not for solutions resulting from its use in synthesis.

Step 1: Containerization

  • Place the waste this compound powder into a sealable, chemical-resistant container.

  • Ensure the container is clearly labeled as "Waste this compound" and includes the CAS number (135944-05-7).

Step 2: Documentation

  • Maintain a log of all chemical waste, noting the quantity and date of disposal.

Step 3: Institutional Procedure

  • Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 4: Final Disposal

  • Typically, solid, non-hazardous chemical waste should not be placed in regular laboratory trash bins that are handled by custodial staff[5].

  • The sealed and labeled container should be taken directly to the designated chemical waste collection area or disposed of in an approved external dumpster for landfill, in accordance with institutional policy[5].

Important Considerations:

  • Regulatory Compliance: Always adhere to local, regional, and national regulations for chemical waste disposal.

  • Avoid Drain Disposal: Due to its low water solubility, do not dispose of solid this compound down the drain.

  • Empty Containers: Empty containers of this compound should be managed according to your institution's guidelines for "RCRA Empty" containers, which may involve triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

IV. Disposal of Fmoc-Deprotection Waste

Waste generated from the use of this compound in solid-phase peptide synthesis (SPPS), specifically the Fmoc-deprotection step, requires separate handling. This waste typically contains piperidine or another base in a solvent such as dimethylformamide (DMF), along with the dibenzofulvene-piperidine adduct. This liquid waste stream must be collected and disposed of as hazardous chemical waste, following all institutional and regulatory requirements.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Waste Identification cluster_form Determine Physical Form cluster_solid_disposal Solid Waste Disposal Protocol cluster_liquid_disposal Liquid Waste Disposal Protocol start Identify Waste: This compound is_solid Solid Powder? start->is_solid seal Seal in a Labeled, Resistant Container is_solid->seal Yes collect Collect in a Designated Hazardous Waste Container is_solid->collect No (e.g., in solution) log Log Waste Details seal->log institutional Follow Institutional EHS Guidelines log->institutional dumpster Dispose in Approved External Dumpster institutional->dumpster label_liquid Label as Hazardous Waste (e.g., Flammable, Toxic) collect->label_liquid store Store in Satellite Accumulation Area label_liquid->store pickup Arrange for EHS Pickup store->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-alpha-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Fmoc-alpha-Me-Phe-OH, a key building block in peptide synthesis.

I. Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, particularly in its powdered form, a comprehensive approach to safety involving both personal protective equipment and engineering controls is crucial to minimize exposure.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is recommended. Provide appropriate exhaust ventilation at places where dust is formed.[1][2]

Personal Protective Equipment:

  • Eye Protection: Chemical splash goggles that meet American National Standards Institute (ANSI) Z-87 standards are required.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for damage before each use and removed before touching surfaces outside of the immediate work area.[1][3] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: A laboratory coat is mandatory.[3] For handling larger quantities or in situations with a higher risk of spillage, an impervious apron may be necessary. Shorts and sandals are not permitted in the laboratory.[3]

  • Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved dust mask or respirator should be worn.[1]

II. Operational Plan for Safe Handling

Following a systematic operational plan ensures that this compound is handled safely from receipt to disposal.

1. Preparation and Inspection:

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Inspect the chemical container for any damage or leaks.

  • Ensure the work area is clean and uncluttered.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations that may generate dust within a chemical fume hood or a designated containment area.

  • Use a spatula or other appropriate tool to handle the solid material. Avoid scooping directly from the container in a way that creates airborne dust.

  • Close the container tightly after use to prevent contamination and moisture absorption.[4]

3. Dissolution:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • This compound is generally soluble in polar organic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4]

4. Emergency Procedures:

  • In case of skin contact: Wash off with soap and plenty of water.[1][2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]

  • In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste materials must be treated as hazardous chemical waste.

  • Solid Waste:

    • Collect any unused or waste this compound powder in a clearly labeled, sealed container.

    • Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in a designated solid hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.

    • Do not dispose of solutions down the drain.[1][2]

  • Disposal Method: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] This typically involves disposal through a licensed hazardous waste management company.

IV. Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 135944-05-7[6]
Molecular Formula C₂₅H₂₃NO₄[6]
Molecular Weight 401.45 g/mol [6]
Storage Temperature 2-8°C[6]
Appearance White to slight yellow to beige powder

V. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation & Inspection ppe Don PPE prep->ppe area_prep Prepare Work Area prep->area_prep handling 2. Weighing & Transfer ppe->handling area_prep->handling fume_hood Work in Fume Hood handling->fume_hood dissolution 3. Dissolution fume_hood->dissolution add_solvent Add Solid to Solvent dissolution->add_solvent cleanup 4. Decontamination & Cleanup add_solvent->cleanup decontaminate Decontaminate Surfaces cleanup->decontaminate disposal 5. Waste Disposal decontaminate->disposal waste_collection Collect Hazardous Waste disposal->waste_collection remove_ppe Remove PPE waste_collection->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.